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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 1,3-Dilinoelaidoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Dilinoelaidoyl glycerol (B35011) is a specific diacylglycerol (DAG) molecule of interest in lipid research due to its defined chemical stru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilinoelaidoyl glycerol (B35011) is a specific diacylglycerol (DAG) molecule of interest in lipid research due to its defined chemical structure. As a diacylglycerol, it consists of a glycerol backbone with two fatty acid chains attached at the sn-1 and sn-3 positions. In this particular molecule, these fatty acids are linoelaidic acid, the trans isomer of linoleic acid. This technical guide provides a comprehensive overview of the known chemical properties of 1,3-Dilinoelaidoyl glycerol, intended to support research and development activities.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 1,3-Dilinoelaidoyl Glycerol and a Related Compound

Property1,3-Dilinoelaidoyl Glycerol1,3-Dioleoyl Glycerol (for comparison)
Molecular Formula C39H68O5[1]C39H72O5
Molecular Weight 616.95 g/mol [1]620.99 g/mol
CAS Number 372490-73-8[1]2465-32-9
Physical State SolidLiquid or low-melting solid
Melting Point Data not available12 °C or 21.5°C
Boiling Point Data not availableData not available
Solubility Soluble in DMF and Ethanol[1]Data not available
Purity Typically >98%>99%

Chemical Stability and Reactivity

The chemical stability of 1,3-Dilinoelaidoyl glycerol is influenced by two primary factors inherent to its diacylglycerol structure: acyl migration and oxidative stability.

Acyl Migration

Acyl migration is a significant consideration for diacylglycerols, wherein a fatty acyl chain can move between the sn-2 and sn-1/3 positions of the glycerol backbone.[2] This isomerization can occur spontaneously and is influenced by factors such as temperature, pH, and the presence of catalysts.[2][3] The thermodynamically more stable isomer is typically the 1,3-diacylglycerol.[2] This property is crucial to consider during synthesis, purification, and storage to ensure the isomeric purity of the compound.

Oxidative Stability

The presence of two linoelaidic acid molecules, which are unsaturated fatty acids, makes 1,3-Dilinoelaidoyl glycerol susceptible to oxidation. The double bonds in the fatty acid chains are prone to react with oxygen, leading to the formation of hydroperoxides and secondary oxidation products. This can result in changes in flavor, odor, and the overall chemical integrity of the molecule. The rate of oxidation is influenced by factors such as light, heat, and the presence of pro-oxidants or antioxidants. Studies on other unsaturated diacylglycerols suggest that their oxidative stability can be a significant factor in their application and storage.

Synthesis and Purification

While 1,3-Dilinoelaidoyl glycerol is described as a collision-induced decomposition product of synthetic linoleic ammoniated triglycerides, its deliberate synthesis and purification would likely follow established methods for 1,3-diacylglycerols.[1] The most common and specific method is enzymatic synthesis, which offers high regioselectivity.

Experimental Protocol: General Enzymatic Synthesis of 1,3-Diacylglycerols

This protocol describes a general method for the synthesis of 1,3-diacylglycerols via enzymatic esterification of glycerol.

Materials:

  • Glycerol

  • Linoelaidic acid

  • Immobilized 1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei)

  • Organic solvent (e.g., hexane (B92381), optional)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine glycerol and linoelaidic acid in a 1:2 molar ratio. If a solvent is used, add hexane to dissolve the fatty acid.

  • Enzymatic Reaction: Add the immobilized 1,3-specific lipase to the reaction mixture. The reaction is typically carried out at a controlled temperature (e.g., 40-60°C) with constant stirring for several hours to days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Enzyme Removal: Once the reaction is complete, the immobilized enzyme is removed by filtration.

  • Purification: The crude product is purified to isolate the 1,3-Dilinoelaidoyl glycerol. This is often achieved through a combination of techniques:

    • Crystallization: The product can be crystallized from a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) mixtures) at low temperatures.[3]

    • Silica Gel Chromatography: Column chromatography can be used to separate the desired 1,3-diacylglycerol from unreacted starting materials, monoacylglycerols, and any triacylglycerol byproducts. A gradient of hexane and ethyl acetate is commonly used for elution.

Table 2: Key Parameters in the Enzymatic Synthesis of 1,3-Diacylglycerols

ParameterTypical Range/ValuePurpose
Glycerol:Fatty Acid Molar Ratio 1:2 to 1:3To favor the formation of di-substituted glycerol.
Enzyme Loading 5-10% (w/w of substrates)To catalyze the esterification reaction efficiently.
Temperature 40 - 60 °CTo optimize enzyme activity while minimizing acyl migration.
Reaction Time 24 - 72 hoursTo allow the reaction to proceed to completion.
Solvent Hexane or solvent-freeTo facilitate mixing and substrate solubility.

Biological Role and Signaling

Specific signaling pathways directly involving 1,3-Dilinoelaidoyl glycerol have not been detailed in the available literature. However, diacylglycerols, in general, are well-established second messengers in cellular signaling. A primary role of diacylglycerols is the activation of Protein Kinase C (PKC) isozymes.

Upon stimulation of cell surface receptors, phospholipase C (PLC) can hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol (B14025) trisphosphate (IP3) and diacylglycerol. The diacylglycerol remains in the plasma membrane where it recruits and activates PKC. This activation leads to the phosphorylation of a multitude of downstream protein targets, thereby regulating a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[4] The specific PKC isoforms activated and the downstream effects can be dependent on the fatty acid composition of the diacylglycerol.[5]

Due to the lack of specific information for 1,3-Dilinoelaidoyl glycerol, a generalized diagram for the synthesis and purification workflow of 1,3-diacylglycerols is provided below.

G General Workflow for 1,3-Diacylglycerol Synthesis and Purification cluster_synthesis Enzymatic Esterification cluster_purification Purification Glycerol Glycerol ReactionMix Reaction Mixture (Glycerol, Linoelaidic Acid, Lipase) Glycerol->ReactionMix LinoelaidicAcid Linoelaidic Acid LinoelaidicAcid->ReactionMix Esterification Esterification (Controlled Temperature & Stirring) ReactionMix->Esterification CrudeProduct Crude Product Mixture Esterification->CrudeProduct Filtration Filtration (Remove Immobilized Lipase) CrudeProduct->Filtration PurificationStep Purification (Crystallization or Chromatography) Filtration->PurificationStep PureProduct Pure 1,3-Dilinoelaidoyl Glycerol PurificationStep->PureProduct

Caption: General workflow for the synthesis and purification of 1,3-diacylglycerols.

Conclusion

1,3-Dilinoelaidoyl glycerol is a diacylglycerol with defined stereochemistry that holds potential for various research applications. While specific physical constants and its direct role in biological signaling pathways are not yet well-documented, its chemical properties can be inferred from the broader class of 1,3-diacylglycerols. Its synthesis is achievable through established enzymatic methods, and its stability is primarily dictated by the potential for acyl migration and oxidation of its unsaturated fatty acid chains. Further research is warranted to fully elucidate the specific physicochemical and biological characteristics of this molecule to support its potential applications in drug development and other scientific fields.

References

Exploratory

An In-Depth Technical Guide to the Structure and Stereochemistry of 1,3-Dilinoelaidoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals Abstract 1,3-Dilinoelaidoyl glycerol (B35011) is a specific diacylglycerol (DAG) molecule characterized by a glycerol backbone esterified with linoelaidic a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dilinoelaidoyl glycerol (B35011) is a specific diacylglycerol (DAG) molecule characterized by a glycerol backbone esterified with linoelaidic acid at the sn-1 and sn-3 positions. As a diacylglycerol containing trans fatty acids, its structure and stereochemistry are of significant interest in the fields of lipidomics, biochemistry, and pharmacology. This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, and analytical methodologies related to 1,3-dilinoelaidoyl glycerol. It also explores the potential biological implications of diacylglycerols containing trans fatty acids, offering valuable insights for researchers and professionals in drug development.

Introduction

Diacylglycerols are crucial intermediates in various metabolic pathways and serve as important signaling molecules. The specific positioning and nature of the fatty acyl chains on the glycerol backbone significantly influence their biological activity and physical properties. 1,3-Dilinoelaidoyl glycerol is distinguished by the presence of linoelaidic acid, the trans isomer of linoleic acid, at the primary hydroxyl groups of glycerol. Understanding the precise three-dimensional structure and stereochemical configuration of this molecule is fundamental to elucidating its interactions within biological systems.

Structure and Stereochemistry

The structure of 1,3-dilinoelaidoyl glycerol consists of a central glycerol molecule with two linoelaidic acid molecules attached via ester bonds at the sn-1 and sn-3 positions, leaving a free hydroxyl group at the sn-2 position.

Molecular Formula: C₃₉H₆₈O₅[1]

Molecular Weight: 617.0 g/mol [1]

CAS Number: 372490-73-8[1]

Synonyms: 1,3-Dilinoelaidin, DG(18:2(9E,12E)/0:0/18:2(9E,12E))[1]

The stereochemistry of 1,3-dilinoelaidoyl glycerol is defined by two key features:

  • Glycerol Backbone: The "sn" in sn-1 and sn-3 refers to stereospecific numbering, which denotes the configuration of the glycerol backbone. In this case, the fatty acids are attached to the primary alcohol groups.

  • Linoelaidic Acid: The fatty acyl chains are linoelaidic acid, which is the all-trans isomer of linoleic acid. The double bonds are located at the 9th and 12th carbon atoms and have an E (trans) configuration, denoted as (9E,12E)-octadeca-9,12-dienoic acid. This trans configuration results in a more linear and rigid structure for the fatty acyl chains compared to their cis counterparts.

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Figure 1: Molecular structure of 1,3-Dilinoelaidoyl Glycerol.

Physicochemical Properties

The physicochemical properties of 1,3-dilinoelaidoyl glycerol are influenced by its molecular structure, particularly the presence of trans fatty acids.

PropertyValueReference
Molecular Formula C₃₉H₆₈O₅[1]
Molecular Weight 617.0 g/mol [1]
Appearance Solid[1]
Solubility DMF: 10 mg/ml[1]
Ethanol: 10 mg/ml[1]
Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]
Melting Point Not explicitly reported, but expected to be higher than its cis counterpart (1,3-dilinoleoyl glycerol) due to the trans configuration of the fatty acids.
Boiling Point Not available
Density Not available

Experimental Protocols

Synthesis

Representative Protocol for Enzymatic Synthesis of 1,3-Diacylglycerols:

  • Reactants: Combine glycerol and linoelaidic acid in a molar ratio of 1:2 in a solvent-free system.

  • Enzyme: Add a sn-1,3 specific immobilized lipase, such as Lipozyme RM IM, at a concentration of 5-10% (w/w) of the total reactants.

  • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 60-70°C) with continuous stirring under vacuum to remove the water produced during the reaction. The reaction time can vary from several hours to a full day.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the content of diacylglycerols.

  • Purification: After the reaction, the enzyme is removed by filtration. The product mixture can be purified by molecular distillation or column chromatography to isolate the 1,3-dilinoelaidoyl glycerol.

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Synthesis_Workflow Reactants Glycerol + Linoelaidic Acid (1:2 molar ratio) Enzyme sn-1,3 Specific Lipase (e.g., Lipozyme RM IM) Reactants->Enzyme Add Reaction Esterification (60-70°C, vacuum) Enzyme->Reaction Catalyze Monitoring TLC / GC Analysis Reaction->Monitoring Monitor Filtration Enzyme Removal Reaction->Filtration After completion Purification Molecular Distillation or Column Chromatography Filtration->Purification Purify Product 1,3-Dilinoelaidoyl Glycerol Purification->Product

Figure 2: Representative workflow for the enzymatic synthesis of 1,3-diacylglycerols.

Analytical Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for 1,3-dilinoelaidoyl glycerol are not currently published. However, based on the known chemical shifts of glycerol and fatty acids, the following characteristic signals would be expected:

  • ¹H NMR:

    • Signals corresponding to the glycerol backbone protons (sn-1, sn-2, and sn-3).

    • Signals for the olefinic protons of the linoelaidic acid chains, typically in the range of 5.3-5.6 ppm.

    • Signals for the methylene (B1212753) protons adjacent to the ester carbonyls and the double bonds.

    • A terminal methyl group signal for the fatty acid chains.

  • ¹³C NMR:

    • Signals for the carbonyl carbons of the ester groups (around 173 ppm).

    • Signals for the olefinic carbons of the linoelaidic acid chains (around 128-132 ppm).

    • Signals for the carbons of the glycerol backbone.

    • Signals for the various methylene and methyl carbons of the fatty acid chains.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural elucidation of diacylglycerols. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques. Tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis.

Representative Protocol for ESI-MS/MS Analysis:

  • Sample Preparation: Dissolve the purified 1,3-dilinoelaidoyl glycerol in a suitable solvent such as methanol (B129727) or a chloroform/methanol mixture.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Ionization: Use positive ion mode ESI to generate protonated molecules [M+H]⁺ or adducts such as [M+NH₄]⁺ or [M+Na]⁺.

  • MS Scan: Acquire a full scan mass spectrum to identify the precursor ion. For 1,3-dilinoelaidoyl glycerol, the [M+H]⁺ ion would be expected at m/z 617.5.

  • MS/MS Fragmentation: Select the precursor ion and subject it to collision-induced dissociation (CID). The primary fragmentation pathway involves the neutral loss of one of the linoelaidic acid chains (C₁₈H₃₂O₂; molecular weight 280.45). This would result in a characteristic fragment ion corresponding to a monoacylglycerol.

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MS_Fragmentation_Pathway Precursor [M+H]⁺ (m/z 617.5) Loss Neutral Loss of Linoelaidic Acid (280.45 Da) Precursor->Loss CID Fragment [M+H - C₁₈H₃₂O₂]⁺ (m/z 337.05) Loss->Fragment

Figure 3: Expected primary fragmentation pathway of 1,3-Dilinoelaidoyl Glycerol in ESI-MS/MS.

4.2.3. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) can be used to separate and quantify 1,3-dilinoelaidoyl glycerol.

Representative Protocol for RP-HPLC Analysis:

  • Column: A C18 column is typically used.

  • Mobile Phase: A non-polar mobile phase, such as acetonitrile (B52724) or a mixture of acetonitrile and isopropanol, is employed.

  • Detection: A UV detector set at a low wavelength (e.g., 205 nm) or an evaporative light scattering detector (ELSD) can be used for detection.

  • Quantification: Quantification can be achieved using an external or internal standard.

Biological Activity and Signaling Pathways

The biological activity of 1,3-dilinoelaidoyl glycerol is not well-characterized. However, as a diacylglycerol containing trans fatty acids, it is important to consider the known effects of trans fatty acids on cellular processes.

Dietary trans fatty acids have been shown to have several adverse health effects, including:

  • Altering Lipid Metabolism: Trans fatty acids can interfere with the metabolism of essential fatty acids and can lead to an unfavorable lipid profile, including increased LDL cholesterol and decreased HDL cholesterol.

  • Inducing Inflammation: Some studies suggest that trans fatty acids can promote inflammatory responses in the body.

  • Cellular Stress: The incorporation of trans fatty acids into cellular membranes can alter membrane fluidity and function, potentially leading to cellular stress. One study has shown that trans fatty acids can be incorporated into ceramides (B1148491) and diglycerides, which may contribute to cellular toxicity.[2]

Diacylglycerols are key signaling molecules that activate protein kinase C (PKC), a family of enzymes involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The specific structure of the diacylglycerol, including the nature of the fatty acyl chains, can influence the activation of different PKC isoforms. The presence of trans fatty acids in the diacylglycerol molecule could potentially modulate PKC activation and downstream signaling pathways, but this remains an area for further investigation.

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Biological_Effects_Hypothesis DAG_TFA 1,3-Dilinoelaidoyl Glycerol (DAG with Trans Fatty Acids) Membrane Incorporation into Cellular Membranes DAG_TFA->Membrane PKC PKC Activation Modulation DAG_TFA->PKC Metabolism Alteration of Lipid Metabolism DAG_TFA->Metabolism Alteration Altered Membrane Fluidity & Function Membrane->Alteration Signaling Modified Downstream Signaling PKC->Signaling Lipid_Profile Unfavorable Lipid Profile Metabolism->Lipid_Profile

Figure 4: Hypothesized biological effects of diacylglycerols containing trans fatty acids.

Conclusion

1,3-Dilinoelaidoyl glycerol is a structurally defined diacylglycerol with unique stereochemical features due to the presence of linoelaidic acid. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview based on the principles of lipid chemistry and analysis of similar compounds. The methodologies for synthesis and characterization outlined here provide a solid foundation for researchers working with this and related molecules. Further investigation into the specific biological activities of 1,3-dilinoelaidoyl glycerol is warranted to fully understand its potential roles in health and disease, particularly in the context of the known effects of trans fatty acids. This knowledge will be invaluable for drug development professionals exploring the therapeutic potential of modulating lipid signaling pathways.

References

Foundational

An In-depth Technical Guide to 1,3-Dilinoleoyl Glycerol: Natural Sources, Biosynthesis, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract 1,3-Dilinoleoyl glycerol (B35011) is a specific diacylglycerol (DAG) isomer where linoleic acid moieties are esterified at the sn-1 and sn-3 positi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dilinoleoyl glycerol (B35011) is a specific diacylglycerol (DAG) isomer where linoleic acid moieties are esterified at the sn-1 and sn-3 positions of the glycerol backbone. As with other DAGs, it serves as a critical intermediate in lipid metabolism and functions as a second messenger in cellular signaling. However, the sn-1,3 configuration confers distinct metabolic and physicochemical properties compared to its more common sn-1,2 counterpart. This technical guide provides a comprehensive overview of the known natural sources, biosynthetic pathways, and key signaling roles of 1,3-dilinoleoyl glycerol. Furthermore, it details robust experimental protocols for its extraction, analysis, and enzymatic synthesis, intended to serve as a foundational resource for researchers in lipidomics, cell biology, and pharmacology.

Natural Sources and Abundance

1,3-Diacylglycerols are typically minor components of natural fats and oils, where triacylglycerols are the predominant lipid class.[1][2] Direct quantification of free 1,3-dilinoleoyl glycerol in natural sources is not extensively documented. However, its presence can be inferred from the analysis of triacylglycerols (TAGs) that contain a 1,3-dilinoleoyl backbone. The triacylglycerol 1,3-dilinoleoyl-2-oleoyl glycerol (LOL) has been quantified in various vegetable oils, indicating the biological capacity to synthesize the 1,3-dilinoleoyl glycerol structure. Oils rich in linoleic acid are the most probable sources.

Table 1: Relative Content of 1,3-Dilinoleoyl-2-Oleoyl Glycerol (LOL) in Various Vegetable Oils This table presents the proportion of the LOL isomer relative to the total dilinoleoyl-oleoyl glycerol (LLO + LOL) content, serving as an indicator of natural sources rich in the 1,3-dilinoleoyl glycerol moiety.

Vegetable OilRelative LOL Content (%)
Grape Seed Oil44.2 ± 2.6
Sunflower Oil26.8 ± 3.2
Pumpkin Seed Oil16.7 ± 4.6
Soybean Oil15.9 ± 2.9
Wheat Germ Oil13.9 ± 4.3
Data compiled from Jakab, A., et al. (2003).[3][4]

In addition to vegetable oils, 1,3-dilinolein (B586039) has been specifically reported as a constituent in the Japanese umbrella pine, Sciadopitys verticillata.[5]

Biosynthesis and Formation

The de novo biosynthesis of diacylglycerols in most organisms primarily follows the Kennedy pathway, which produces the sn-1,2-diacylglycerol isomer. The formation of the more thermodynamically stable sn-1,3 isomer occurs subsequently through a non-enzymatic intramolecular process known as acyl migration.

De Novo Biosynthesis of sn-1,2-Diacylglycerol

The Kennedy pathway begins with glycerol-3-phosphate, which undergoes two sequential acylation steps catalyzed by acyltransferases to form phosphatidic acid (PA). This key intermediate is then dephosphorylated by phosphatidic acid phosphatase (PAP) to yield sn-1,2-diacylglycerol. This 1,2-DAG can then be further acylated to form triacylglycerol or used in phospholipid synthesis.

Biosynthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (1-acyl-sn-glycerol-3-phosphate) G3P->LPA GPAT + Linoleoyl-CoA PA Phosphatidic Acid (1,2-diacyl-sn-glycerol-3-phosphate) LPA->PA LPAT + Linoleoyl-CoA DAG12 sn-1,2-Diacylglycerol PA->DAG12 PAP TAG Triacylglycerol DAG12->TAG DGAT + Acyl-CoA PL Phospholipids DAG12->PL CPT/PDCT in1 in2 in3

De novo biosynthesis of sn-1,2-diacylglycerol via the Kennedy Pathway.
Acyl Migration to Form sn-1,3-Diacylglycerol

The sn-1,2-diacylglycerol produced via the Kennedy pathway is less stable than the sn-1,3 isomer. An intramolecular acyl migration can occur, proceeding through a proposed cyclic ketal intermediate, leading to an equilibrium mixture of the two isomers.[6] At equilibrium, the mixture typically contains approximately 60-70% of the sn-1,3-diacylglycerol isomer.[7][8] This isomerization is a critical step for the natural formation of 1,3-dilinoleoyl glycerol.

Acyl_Migration DAG12 sn-1,2-Dilinoleoyl glycerol Intermediate Cyclic Intermediate DAG12->Intermediate Isomerization DAG13 sn-1,3-Dilinoleoyl glycerol (More Stable) Intermediate->DAG13

Acyl migration from sn-1,2- to sn-1,3-diacylglycerol.

Role in Cellular Signaling

Diacylglycerols are canonical second messengers that activate specific isoforms of Protein Kinase C (PKC) and Protein Kinase D (PKD).[9] Upon generation at a cellular membrane in response to an extracellular signal (e.g., via Phospholipase C), DAG binds to the C1 domain of these kinases.[9][10] This binding event recruits the kinase to the membrane, inducing a conformational change that leads to its activation and the subsequent phosphorylation of downstream target proteins, regulating a vast array of cellular processes. The signaling is terminated when DAG is phosphorylated by a diacylglycerol kinase (DGK) to produce phosphatidic acid.[10][11]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) DAG Diacylglycerol (1,2-sn-DAG) PLC->DAG cleaves PIP2 to PIP2 PIP2 PKC_active Active PKC DAG->PKC_active recruits & activates PKD_active Active PKD DAG->PKD_active recruits & activates DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate Downstream Downstream Phosphorylation & Cellular Response PKC_active->Downstream PKD_active->Downstream PKC_inactive Inactive PKC PKD_inactive Inactive PKD PA Phosphatidic Acid DGK->PA phosphorylates Ext_Signal Extracellular Signal Receptor Receptor Ext_Signal->Receptor Receptor->PLC activates HPLC_Workflow Start Lipid Extract (from Protocol 1) Prep Reconstitute in Mobile Phase & Filter (0.22 µm) Start->Prep Inject Inject into HPLC System Prep->Inject Column Separation on C18 Column (Isocratic 100% Acetonitrile) Inject->Column Detect Detection (UV @ 205 nm or ELSD/MS) Column->Detect Analysis Data Analysis: - Peak Identification - Quantification via Standard Curve Detect->Analysis Result Concentration of 1,3-Dilinoleoyl Glycerol Analysis->Result

References

Exploratory

Physical properties of 1,3-Dilinoelaidoyl glycerol such as melting point and solubility.

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical properties of 1,3-dilinoleoyl glycerol (B35011), a prominent diacylglycerol. This doc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1,3-dilinoleoyl glycerol (B35011), a prominent diacylglycerol. This document delves into its melting point and solubility, presenting quantitative data in a structured format. Furthermore, it outlines detailed experimental protocols for the determination of these properties and visualizes key molecular interactions and analytical workflows, offering a critical resource for its application in research and pharmaceutical development.

Core Physical and Chemical Properties

1,3-Dilinoleoyl glycerol, also known as 1,3-dilinolein, is an unsaturated diacylglycerol containing two linoleic acid chains esterified to the sn-1 and sn-3 positions of a glycerol backbone. Its physicochemical characteristics are pivotal for its biological function and application in various scientific domains.

PropertyValueSource
Molecular Formula C39H68O5[1][2][3]
Molecular Weight 617.0 g/mol [2][4]
Physical State Yellow Oil (at room temperature)[5]
Boiling Point (Predicted) 677.1 ± 50.0 °C[5]
Density (Predicted) 0.946 ± 0.06 g/cm³[5]

Solubility Profile

The solubility of 1,3-dilinoleoyl glycerol is a critical parameter for its handling, formulation, and in vitro/in vivo studies. As a lipid, it is generally soluble in organic solvents and poorly soluble in aqueous solutions.

SolventSolubilitySource
Dimethylformamide (DMF)10 mg/ml
Ethanol10 mg/ml
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/ml

Experimental Protocols

Determination of Melting Point: Slip Melting Point Method (AOCS Official Method Cc 3-25)

Given that 1,3-dilinoleoyl glycerol is an oil at room temperature, the slip melting point is an appropriate method to determine the temperature at which it begins to flow. This method is an index of the temperature at which the fat softens and becomes sufficiently fluid to slip in a capillary tube.[6]

Apparatus:

  • Capillary tubes (open at both ends)

  • Thermometer with 0.1°C divisions

  • Heating bath with a stirrer

  • Chilling apparatus (refrigerator or ice bath)

Procedure:

  • Sample Preparation: Melt the 1,3-dilinoleoyl glycerol sample. Dip one end of a capillary tube into the melted sample to a depth of about 10 mm.

  • Solidification: Chill the capillary tube in a refrigerator at 4-10°C for 16 hours to solidify the fat.

  • Measurement: Attach the capillary tube to a thermometer so that the bottom of the fat column is level with the thermometer bulb.

  • Suspend the thermometer in a beaker of distilled water, ensuring the bottom of the fat column is submerged to a specific depth.

  • Heat the water bath slowly, at a rate of approximately 1°C per minute, with constant stirring.

  • The slip melting point is the temperature at which the fat column begins to rise in the capillary tube.[7]

Determination of Solubility: Equilibrium Solubility Method (Shake-Flask)

This method determines the saturation solubility of a compound in a given solvent by establishing equilibrium.

Apparatus:

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD)

Procedure:

  • Sample Preparation: Add an excess amount of 1,3-dilinoleoyl glycerol to a known volume of the desired solvent in a glass vial.

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed to let the undissolved solute settle. Carefully collect an aliquot of the supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of 1,3-dilinoleoyl glycerol using a validated HPLC method.

  • Calculation: The solubility is calculated from the concentration of the dissolved solute in the saturated solution.

Signaling Pathway and Experimental Workflow

Diacylglycerol (DAG) Signaling Pathway

1,3-Dilinoleoyl glycerol, as a diacylglycerol (DAG), is a crucial second messenger in various cellular signaling cascades. A primary mechanism of DAG action is the activation of Protein Kinase C (PKC) isoforms.[8][9] The generation of DAG at the cell membrane, typically through the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC), leads to the recruitment and activation of PKC.[10] Activated PKC then phosphorylates a multitude of downstream target proteins, regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[8]

DAG_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag 1,3-Dilinoleoyl glycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Recruits and Activates downstream Downstream Substrates pkc->downstream Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Differentiation) downstream->cellular_response ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates (for conventional PKCs)

Caption: Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

Experimental Workflow for Analyzing 1,3-Dilinoleoyl Glycerol Signaling

Investigating the role of 1,3-dilinoleoyl glycerol in cellular signaling requires a multi-step experimental approach. This workflow outlines the key stages from cell culture to data analysis for studying DAG-mediated signaling events.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293T, Jurkat) transfection Transfection with DAG Biosensor (e.g., C1 domain-GFP) cell_culture->transfection stimulation Cell Stimulation (e.g., with agonist or exogenous 1,3-dilinoleoyl glycerol) transfection->stimulation microscopy Live-Cell Imaging (Confocal or TIRF Microscopy) stimulation->microscopy biochemical_assays Biochemical Assays (e.g., Western Blot for phosphorylated substrates) stimulation->biochemical_assays image_analysis Image Analysis (Quantification of membrane translocation) microscopy->image_analysis data_interpretation Data Interpretation and Kinetic Modeling image_analysis->data_interpretation biochemical_assays->data_interpretation

Caption: Experimental workflow for the analysis of 1,3-dilinoleoyl glycerol-mediated signaling.

References

Foundational

Metabolic Fate and Biological Significance of 1,3-Dilinoleoylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 1,3-Dilinoleoylglycerol (1,3-DLG) is an unsaturated diacylglycerol characterized by the presence of two linoleic acid chains at the sn-1 and sn-3 p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dilinoleoylglycerol (1,3-DLG) is an unsaturated diacylglycerol characterized by the presence of two linoleic acid chains at the sn-1 and sn-3 positions of the glycerol (B35011) backbone. As a specific structural lipid, its metabolic fate and biological significance are of increasing interest in the fields of nutrition, cell signaling, and therapeutic development. This technical guide provides a comprehensive overview of the current understanding of 1,3-DLG, detailing its metabolic journey from digestion to its cellular effects. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biochemical pathways to serve as an in-depth resource for the scientific community.

Introduction

Structured lipids, defined by the specific placement of fatty acids on the glycerol backbone, are gaining recognition for their unique physiological effects compared to simple mixtures of fatty acids. The stereospecific positioning of these fatty acids significantly influences their digestion, absorption, and subsequent metabolic pathways[1]. 1,3-Dilinoleoylglycerol, a member of this class, is a subject of research for its potential roles in various biological processes. This guide will explore the metabolic processing of 1,3-DLG and its implications for cellular signaling and overall health.

Metabolic Fate of 1,3-Dilinoleoylglycerol

The metabolic journey of 1,3-DLG begins with its digestion in the gastrointestinal tract and proceeds through absorption, distribution, and cellular metabolism.

Digestion and Absorption

Upon ingestion, 1,3-DLG is primarily hydrolyzed in the small intestine by pancreatic lipase (B570770). This enzyme selectively cleaves fatty acids from the sn-1 and sn-3 positions of the glycerol molecule. This process releases two molecules of free linoleic acid and one molecule of 2-monoacylglycerol (2-MAG), in this case, 2-linoleoylglycerol.

These breakdown products, along with bile salts, form mixed micelles, which facilitate their transport across the unstirred water layer to the surface of the enterocytes for absorption. Inside the enterocytes, the absorbed free fatty acids and 2-monoacylglycerol are re-esterified back into triacylglycerols via the monoacylglycerol pathway. These newly synthesized triacylglycerols are then incorporated into chylomicrons, which are secreted into the lymphatic system and subsequently enter the bloodstream. Studies on structurally similar compounds, such as 1(3)-stearoyl-2,3(1)-dilinoleoylglycerol, have shown high lymphatic recovery of linoleic acid (over 94.0%), suggesting efficient absorption of the linoleic acid moieties from 1,3-DLG[2].

Distribution and Cellular Uptake

Once in the bloodstream, the chylomicrons are acted upon by lipoprotein lipase (LPL) present on the endothelial surface of capillaries in various tissues, including adipose tissue, muscle, and heart. LPL hydrolyzes the triacylglycerols within the chylomicrons, releasing free fatty acids and glycerol. The released linoleic acid can then be taken up by peripheral tissues for energy storage, incorporation into cell membranes, or as a precursor for the synthesis of signaling molecules.

Biological Significance of 1,3-Dilinoleoylglycerol and its Metabolites

The biological effects of 1,3-DLG are largely attributed to its constituent fatty acid, linoleic acid, and its potential role as a diacylglycerol in signaling pathways.

Role in Cellular Signaling

Diacylglycerols are well-established second messengers in a variety of cellular signaling cascades. One of the most critical pathways involves the activation of protein kinase C (PKC). In this pathway, the enzyme phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol[3]. DAG remains in the membrane and, in conjunction with calcium ions released by IP3, activates PKC. Activated PKC then phosphorylates a wide range of target proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis[3]. While 1,2-diacylglycerols are the canonical activators of PKC, the generation of 1,3-DLG or its isomers during cellular metabolism could potentially influence these pathways.

Inflammatory and Metabolic Modulation

The primary metabolite of 1,3-DLG digestion is linoleic acid, an essential omega-6 polyunsaturated fatty acid. Linoleic acid is a precursor for the synthesis of arachidonic acid, which can be further metabolized to produce a variety of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. These molecules are potent mediators of inflammation.

Furthermore, the monoacylglycerol metabolite, 1-linoleoyl-rac-glycerol, has been shown to exert anti-inflammatory effects through the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2)[4]. Lp-PLA2 is an enzyme implicated in the pathogenesis of atherosclerosis. By inhibiting this enzyme, 1-linoleoyl glycerol reduces the generation of pro-inflammatory lysophospholipids[4]. This suggests that metabolites of 1,3-DLG could contribute to an anti-inflammatory environment.

Additionally, diacylglycerol oils have been investigated for their potential benefits in weight management, as their metabolic processing may differ from that of triacylglycerols, potentially leading to reduced fat accumulation[5].

Quantitative Data

The following table summarizes quantitative data related to the absorption and enzymatic synthesis of 1,3-DLG and analogous structured lipids.

ParameterValueCompoundContextReference
Lymphatic Recovery of Linoleic Acid >94.0%1(3)-stearoyl-2,3(1)-dilinoleoylglycerolRat lymphatic absorption study[2]
Enzymatic Synthesis Yield of 1,3-dCLG Up to 93%1,3-Diconjugated linoleoyl glycerolSolvent-free enzymatic synthesis[5]
Enzymatic Synthesis Yield of 1,3-DAG 68.0 mol%1,3-DiacylglycerolSolvent-free enzymatic synthesis[5]
Enzymatic Esterification of 1,3-DPG ~10% 1,3-DPG1,3-DipalmitoylglycerolMolar ratio of palmitic acid to glycerol of 2:1[6]
Enzymatic Esterification of 1,3-DSG ~20% 1,3-DSG1,3-DistearoylglycerolMolar ratio of stearic acid to glycerol of 1:1[6]

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of 1,3-DLG.

Enzymatic Synthesis of 1,3-Diacylglycerols

Objective: To synthesize 1,3-diacylglycerols through enzymatic esterification.

Protocol:

  • Reaction Setup: Combine glycerol and a 2:1 molar ratio of the desired fatty acid (e.g., linoleic acid) in a reaction vessel.

  • Enzyme Addition: Add a 1,3-specific lipase, such as Lipozyme TL IM, to the mixture.

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 73-75°C) with constant stirring for a defined period (e.g., 6 hours).

  • Purification:

    • Molecular Distillation: To remove unreacted free fatty acids.

    • Solvent Fractionation: To separate the desired 1,3-diacylglycerol from mono- and triacylglycerols.

Analysis of Lipid Composition

Objective: To determine the fatty acid composition and identify the synthesized diacylglycerol.

Methods:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify different glycerolipid species (mono-, di-, and triacylglycerols).

  • Gas Chromatography (GC): Following transesterification to fatty acid methyl esters (FAMEs), GC is used to determine the fatty acid profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized 1,3-diacylglycerol, including the position of the fatty acids on the glycerol backbone.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern for structural elucidation.

Lp-PLA2 Inhibition Assay (Colorimetric)

Objective: To assess the inhibitory effect of 1,3-DLG metabolites on Lp-PLA2 activity.

Protocol (adapted for 1-linoleoyl glycerol):

  • Reagent Preparation: Prepare a working solution of the test inhibitor (e.g., 1-linoleoyl glycerol) and the Lp-PLA2 enzyme source (human serum or plasma).

  • Reaction Initiation: In a microplate, add the assay buffer and the enzyme source. Then, add the test inhibitor.

  • Substrate Addition: Initiate the enzymatic reaction by adding a synthetic substrate that releases a chromogenic product upon hydrolysis.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals to determine the rate of the reaction. The inhibition is calculated by comparing the reaction rate in the presence and absence of the inhibitor.

Visualizations

Signaling Pathways and Experimental Workflows

metabolic_fate cluster_digestion Digestion & Absorption cluster_circulation Circulation & Tissue Uptake 1,3-DLG 1,3-DLG Pancreatic Lipase Pancreatic Lipase 1,3-DLG->Pancreatic Lipase Hydrolysis 2x Linoleic Acid 2x Linoleic Acid Pancreatic Lipase->2x Linoleic Acid 2-Linoleoylglycerol 2-Linoleoylglycerol Pancreatic Lipase->2-Linoleoylglycerol Enterocyte Enterocyte 2x Linoleic Acid->Enterocyte Absorption 2-Linoleoylglycerol->Enterocyte Absorption Chylomicron Chylomicron Enterocyte->Chylomicron Re-esterification & Packaging Lymphatics Lymphatics Chylomicron->Lymphatics Bloodstream Bloodstream Lymphatics->Bloodstream Lipoprotein Lipase Lipoprotein Lipase Bloodstream->Lipoprotein Lipase Hydrolysis of TAGs Peripheral Tissues Peripheral Tissues Lipoprotein Lipase->Peripheral Tissues Uptake of FFAs

Caption: Metabolic pathway of 1,3-Dilinoleoylglycerol from digestion to tissue uptake.

pkc_signaling Signal Signal Receptor Receptor Signal->Receptor PLC Phospholipase C Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (e.g., from 1,3-DLG metabolism) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Cellular Response Cellular Response PKC->Cellular Response Phosphorylates targets

Caption: General diacylglycerol-mediated Protein Kinase C (PKC) signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_bioactivity Bioactivity Assessment Esterification Esterification Molecular Distillation Molecular Distillation Esterification->Molecular Distillation Solvent Fractionation Solvent Fractionation Molecular Distillation->Solvent Fractionation Pure 1,3-DLG Pure 1,3-DLG Solvent Fractionation->Pure 1,3-DLG HPLC HPLC Pure 1,3-DLG->HPLC GC-MS GC-MS Pure 1,3-DLG->GC-MS NMR NMR Pure 1,3-DLG->NMR Cell Culture Assays Cell Culture Assays Pure 1,3-DLG->Cell Culture Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Pure 1,3-DLG->Enzyme Inhibition Assays Animal Models Animal Models Pure 1,3-DLG->Animal Models

Caption: Experimental workflow for the study of 1,3-Dilinoleoylglycerol.

Conclusion

1,3-Dilinoleoylglycerol is a structured lipid with a metabolic fate intrinsically linked to the digestion and absorption of dietary fats. Its biological significance stems from its role as a source of the essential fatty acid linoleic acid and the potential for its diacylglycerol structure to participate in cellular signaling. While direct research on 1,3-DLG is still emerging, studies on analogous structured lipids provide a strong foundation for understanding its physiological effects. Further research is warranted to fully elucidate the specific signaling pathways modulated by 1,3-DLG and to explore its potential therapeutic applications in metabolic and inflammatory diseases. The experimental frameworks outlined in this guide provide a starting point for such future investigations.

References

Exploratory

A Technical Guide to 1,3-Dilinoelaidoyl glycerol: Nomenclature, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Dilinoelaidoyl glycerol (B35011) is a specific diacylglycerol (DAG) molecule that plays a role in lipid biochemistry. As a member of the di...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilinoelaidoyl glycerol (B35011) is a specific diacylglycerol (DAG) molecule that plays a role in lipid biochemistry. As a member of the diacylglycerol family, it is structurally defined by a glycerol backbone esterified with two linoelaidic acid molecules at the sn-1 and sn-3 positions. The presence of linoelaidic acid, a trans fatty acid, distinguishes it from the more commonly studied 1,3-dilinoleoyl glycerol, which contains the cis isomer, linoleic acid. This guide provides a comprehensive overview of the nomenclature, physicochemical properties, and the broader biological context of 1,3-Dilinoelaidoyl glycerol, with a focus on aspects relevant to research and drug development.

Nomenclature and Synonyms

The systematic name for 1,3-Dilinoelaidoyl glycerol is (9E,9'E,12E,12'E)-9,12-octadecadienoic acid, 1,1′-(2-hydroxy-1,3-propanediyl) ester. Due to the complexity of this formal name, several synonyms are commonly used in literature and commercial sources. Understanding these is crucial for effective database searching and communication within the scientific community.

Common Synonyms:

  • DG(18:2/0:0/18:2)

  • 1,3-Dilinoelaidin

  • 1,3-di-trans-9-octadecenoyl-glycerol

  • Glycerol 1,3-dilinoelaidate

The nomenclature "DG(18:2/0:0/18:2)" provides a concise representation of the molecule, where "DG" signifies diacylglycerol, "18:2" indicates the fatty acid composition (18 carbons, 2 double bonds), and the positional information specifies the attachment of these fatty acids to the glycerol backbone.

Physicochemical Properties

A clear understanding of the physicochemical properties of 1,3-Dilinoelaidoyl glycerol is essential for its handling, formulation, and interpretation in experimental settings. The following table summarizes key quantitative data available for this compound.[1]

PropertyValueReference
Molecular Formula C39H68O5[1]
Molecular Weight 617.0 g/mol [1]
CAS Number 372490-73-8[1]
Purity >98%[1]
Formulation A solid[1]
Solubility DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]

Experimental Protocols

Detailed experimental protocols are fundamental for the synthesis, purification, and analysis of 1,3-Dilinoelaidoyl glycerol in a laboratory setting.

Synthesis

The synthesis of specific 1,3-diacylglycerols can be achieved through enzymatic esterification. A general approach involves the direct esterification of glycerol with the desired fatty acid (in this case, linoelaidic acid) in a solvent-free system, often utilizing a 1,3-specific lipase (B570770).

Exemplary Enzymatic Esterification Protocol:

  • Reactants: Combine glycerol and linoelaidic acid in a suitable molar ratio (e.g., 1:2).

  • Enzyme: Add a 1,3-specific immobilized lipase (e.g., from Rhizomucor miehei) to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out under vacuum to remove water, a byproduct of the esterification, which drives the reaction towards product formation. The temperature is maintained at a level that ensures the reactants are in a liquid state without denaturing the enzyme.

  • Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of fatty acids and the formation of diacylglycerols.

  • Purification: Upon completion, the product mixture is purified to isolate the 1,3-Dilinoelaidoyl glycerol.

Purification

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of diacylglycerols. A normal-phase HPLC method is often employed.

General HPLC Purification Protocol:

  • Column: A silica-based normal-phase column is typically used.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol, is used for elution. The specific gradient or isocratic conditions will depend on the complexity of the mixture.

  • Detection: An evaporative light scattering detector (ELSD) or a UV detector (at low wavelengths) can be used for detection.

  • Fraction Collection: Fractions corresponding to the 1,3-diacylglycerol peak are collected.

  • Solvent Evaporation: The solvent is removed from the collected fractions, typically under reduced pressure, to yield the purified 1,3-Dilinoelaidoyl glycerol.

Analysis

Mass spectrometry (MS) is a crucial tool for the structural confirmation and quantification of 1,3-Dilinoelaidoyl glycerol.

General Mass Spectrometry Analysis Protocol:

  • Sample Preparation: The purified compound is dissolved in an appropriate solvent, often with the addition of a salt (e.g., ammonium (B1175870) acetate) to promote the formation of adduct ions for better ionization.

  • Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for lipids.

  • Mass Analysis:

    • Full Scan MS: To determine the molecular weight of the parent ion (e.g., [M+NH4]+).

    • Tandem MS (MS/MS): The parent ion is isolated and fragmented to produce characteristic product ions. The neutral loss of the linoelaidic acid chains is a key fragmentation pathway that confirms the fatty acid composition.

  • Data Analysis: The resulting mass spectrum is analyzed to confirm the identity and purity of the 1,3-Dilinoelaidoyl glycerol.

The following diagram illustrates a general workflow for the synthesis and analysis of 1,3-Dilinoelaidoyl glycerol.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Glycerol Glycerol Enzymatic Esterification Enzymatic Esterification Glycerol->Enzymatic Esterification Linoelaidic Acid Linoelaidic Acid Linoelaidic Acid->Enzymatic Esterification Crude Product Crude Product Enzymatic Esterification->Crude Product HPLC HPLC Crude Product->HPLC Purified 1,3-Dilinoelaidoyl glycerol Purified 1,3-Dilinoelaidoyl glycerol HPLC->Purified 1,3-Dilinoelaidoyl glycerol Mass Spectrometry Mass Spectrometry Purified 1,3-Dilinoelaidoyl glycerol->Mass Spectrometry Structural Confirmation Structural Confirmation Mass Spectrometry->Structural Confirmation

A general workflow for the synthesis, purification, and analysis of 1,3-Dilinoelaidoyl glycerol.

Biological Context and Signaling

Diacylglycerols are well-established second messengers in a multitude of cellular signaling pathways. A primary role of DAGs is the activation of protein kinase C (PKC) isoforms. The binding of DAG to the C1 domain of PKC induces a conformational change that recruits the enzyme to the cell membrane and activates its kinase activity.

While the signaling roles of DAGs containing cis-unsaturated or saturated fatty acids have been extensively studied, the specific effects of DAGs with trans fatty acids, such as 1,3-Dilinoelaidoyl glycerol, are less well-characterized. The stereochemistry of the fatty acid chains can influence the physical properties of the lipid, which in turn may affect its interaction with effector proteins and its metabolism.

The metabolic fate of diacylglycerols involves several pathways. They can be:

  • Phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA), another important signaling lipid.

  • Acylated by diacylglycerol acyltransferases (DGATs) to synthesize triacylglycerols (TAGs) for energy storage.

  • Hydrolyzed by lipases to release free fatty acids and glycerol.

The diagram below illustrates the central role of diacylglycerol in lipid metabolism and signaling.

dag_signaling_pathway Phospholipids Phospholipids PLC PLC Phospholipids->PLC Hydrolysis DAG 1,3-Dilinoelaidoyl glycerol (or other DAGs) PLC->DAG PKC PKC DAG->PKC Activation DGK DGK DAG->DGK Phosphorylation DGAT DGAT DAG->DGAT Acylation Lipase Lipase DAG->Lipase Hydrolysis Downstream Signaling Downstream Signaling PKC->Downstream Signaling Phosphorylation PA Phosphatidic Acid DGK->PA TAG Triacylglycerol DGAT->TAG Fatty Acids + Glycerol Fatty Acids + Glycerol Lipase->Fatty Acids + Glycerol

Central role of diacylglycerol in lipid metabolism and signaling pathways.

Conclusion

1,3-Dilinoelaidoyl glycerol represents an important, yet understudied, member of the diacylglycerol family. Its unique structure, featuring trans fatty acid chains, suggests potentially distinct physicochemical and biological properties compared to its cis counterparts. For researchers in lipidomics, cell signaling, and drug development, a thorough understanding of its nomenclature, properties, and biological context is essential. Further investigation into the specific signaling pathways modulated by 1,3-Dilinoelaidoyl glycerol is warranted to elucidate its precise role in cellular physiology and pathology. This guide provides a foundational resource to support such future research endeavors.

References

Foundational

Enzymatic Synthesis of 1,3-Dilinoleoyl Glycerol: A Technical Guide

Introduction 1,3-Dilinoleoyl glycerol (B35011) (1,3-DLG) is a structured diacylglycerol (DAG) characterized by linoleic acid moieties at the sn-1 and sn-3 positions of the glycerol backbone.[1] Structured lipids, such as...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dilinoleoyl glycerol (B35011) (1,3-DLG) is a structured diacylglycerol (DAG) characterized by linoleic acid moieties at the sn-1 and sn-3 positions of the glycerol backbone.[1] Structured lipids, such as 1,3-DLG, are gaining significant attention in the pharmaceutical, cosmetic, and food industries for their unique functional properties and potential health benefits, including applications in obesity prevention.[2][3] Enzymatic synthesis offers a highly specific and efficient route for producing structured DAGs, avoiding the harsh conditions, potential side reactions, and complex purification steps associated with traditional chemical synthesis.[4] This technical guide provides an in-depth overview of the core methodologies for the enzymatic synthesis, purification, and characterization of 1,3-dilinoleoyl glycerol.

Core Synthesis Strategies

The primary method for the enzymatic synthesis of 1,3-dilinoleoyl glycerol is the direct esterification of glycerol with linoleic acid, catalyzed by a sn-1,3-specific lipase (B570770). This approach leverages the high regioselectivity of certain lipases to specifically acylate the outer positions of the glycerol molecule. The reaction equilibrium is typically shifted towards synthesis by removing the water produced, often through the application of a vacuum or by using molecular sieves.[5][6]

Another strategy is the acidolysis of a starting triacylglycerol (TAG), where a 1,3-specific lipase catalyzes the exchange of fatty acids at the sn-1 and sn-3 positions with an excess of linoleic acid.[7]

Solvent-free systems are often preferred for these syntheses as they are more environmentally friendly and cost-effective, though reactions can also be performed in the presence of organic solvents like n-hexane.[2][8][9]

Data Presentation: Reaction Parameters and Outcomes

The efficiency of enzymatic 1,3-DAG synthesis is influenced by several factors, including the choice of enzyme, substrate ratio, temperature, and reaction time. The following tables summarize quantitative data from various studies.

Table 1: Optimized Reaction Conditions for Enzymatic 1,3-Diacylglycerol (DAG) Synthesis

ParameterCondition 1Condition 2Condition 3Reference
Enzyme Novozym 435Lipozyme RM IMMucor javanicus lipase (MjL)[2][3][4][9]
Substrates Conjugated Linoleic Acid & GlycerolLauric Acid & GlycerolLinoleic Acid & Glycerol[2][3][4][9]
Substrate Mole Ratio Optimized via RSM¹2:1 (Fatty Acid:Glycerol)Not Specified[2][4]
Enzyme Load Optimized via RSM¹ (e.g., 5 wt%)5 wt% (of total reactants)Not Specified[2][9]
Temperature Optimized via RSM¹ (e.g., 50°C)50°C55°C[2][3][9]
Reaction Time Optimized via RSM¹ (e.g., 3-4 hours)3 hoursNot Specified[2][4][9]
System Solvent-free, N₂ bubbling under vacuumSolvent-free, vacuum-driven air bubblingSolvent-free[2][3][4][9]
Yield of 1,3-DAG Up to 93%80.3%>90%[2][3][4][9]

¹RSM: Response Surface Methodology

Table 2: Performance of Different Lipases in 1,3-DAG Synthesis

LipaseSubstratesSystemKey FindingsReference
Novozym 435 (Candida antarctica lipase B) Conjugated Linoleic Acid & GlycerolSolvent-freeExhibited good performance, achieving up to 93% yield of 1,3-dCLG under optimized conditions.[4][9]
Lipozyme RM IM (Rhizomucor miehei) Lauric Acid & GlycerolSolvent-freeShowed good performance and operational stability, retaining over 80% activity after 10 cycles.[2][10]
Lipozyme TL IM (Thermomyces lanuginosus) Lauric Acid & GlycerolSolvent-freeDemonstrated low activity for this specific synthesis compared to other lipases.[2][10]
Mucor javanicus lipase (immobilized) Various Fatty Acids & GlycerolSolvent-freeShowed the best performance among several commercial lipases, with yields >90%.[3]
Burkholderia cepacia lipase (Amano PS-D) 1,3-DAG & Oleic Acidn-hexaneEffective for esterifying the sn-2 position, achieving high yields (78-87%) of structured TAGs.[8]

Experimental Protocols

Protocol 1: Enzymatic Esterification of Glycerol and Linoleic Acid

This protocol describes a common method for synthesizing 1,3-dilinoleoyl glycerol in a solvent-free system.

1. Materials and Reagents:

  • Glycerol

  • Linoleic Acid

  • Immobilized 1,3-specific lipase (e.g., Novozym 435 or Lipozyme RM IM)

  • Activated molecular sieves (optional, for water removal)[5]

  • n-Hexane (for enzyme washing and product extraction)

  • Methanol (B129727) (for washing)

2. Reaction Setup:

  • In a round-bottom flask, combine glycerol and linoleic acid. A common molar ratio is 1:2 (glycerol:linoleic acid).[7]

  • Add the immobilized lipase. The enzyme load is typically 5-10% by weight of the total substrates.[2][7]

  • For water removal, a vacuum can be applied to the system, or activated molecular sieves can be added to the reaction mixture.[5][6] An alternative is to use a vacuum-driven air or nitrogen bubbling system.[2][9]

3. Enzymatic Reaction:

  • Incubate the reaction mixture at a controlled temperature, typically between 50°C and 75°C, with continuous stirring.[2][7]

  • The reaction is allowed to proceed for a period ranging from 3 to 24 hours.[2][7] The progress can be monitored by analyzing small aliquots of the mixture over time.

4. Enzyme Removal and Recovery:

  • After the reaction is complete, filter the mixture to remove the immobilized enzyme.[7]

  • The recovered enzyme can be washed with a solvent like n-hexane, dried, and stored for reuse in subsequent batches.[7] Lipozyme RM IM has been shown to maintain over 80% of its activity after 10 consecutive uses.[2]

Protocol 2: Purification of 1,3-Dilinoleoyl Glycerol

The crude product from the synthesis contains a mixture of 1,3-DAG, unreacted substrates (glycerol and free fatty acids), and other byproducts like monoacylglycerols (MAGs) and triacylglycerols (TAGs).

1. Solvent Extraction:

  • Dissolve the crude reaction mixture in a non-polar solvent such as n-hexane.[4]

  • Wash the hexane (B92381) solution with a polar solvent like methanol to remove unreacted glycerol.[4]

  • Separate the hexane layer containing the lipids and remove the solvent using a rotary evaporator.[4]

2. Crystallization (Optional):

  • For DAGs derived from saturated fatty acids, purification can be achieved by crystallization in n-hexane at low temperatures (e.g., -20°C).[4][5]

  • If high concentrations of 2-monoacylglycerols are present, recrystallization in dry methanol at -20°C can be performed to obtain purer 1,3-DAG.[4][5]

3. Silica (B1680970) Gel Chromatography:

  • For high-purity 1,3-DLG, column chromatography is an effective method.

  • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).[4]

  • Load the crude lipid extract onto the column.

  • Elute the column with a gradient of increasing polarity, for instance, starting with hexane and gradually increasing the proportion of ethyl acetate.[4]

  • Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Pool the fractions containing the pure 1,3-DLG and remove the solvent under vacuum to yield the final product.[4]

Mandatory Visualizations

Enzymatic Esterification Pathway

Enzymatic_Esterification Glycerol Glycerol plus1 + Glycerol->plus1 Linoleic_Acid 2 Linoleic Acid Linoleic_Acid->plus1 DAG 1,3-Dilinoleoyl Glycerol plus2 + DAG->plus2 Water 2 H₂O Water->plus2 Lipase sn-1,3 Specific Lipase Lipase->plus2 plus1->Lipase

Caption: Reaction pathway for the enzymatic synthesis of 1,3-Dilinoleoyl Glycerol.

Experimental Workflow for Synthesis and Purification

Workflow Start Reaction Setup (Glycerol + Linoleic Acid) Reaction Enzymatic Esterification (1,3-Specific Lipase, 50-75°C) Start->Reaction Filter Enzyme Removal (Filtration) Reaction->Filter Enzyme_Reuse Enzyme Wash & Reuse Filter->Enzyme_Reuse Crude_Product Crude Product Mixture Filter->Crude_Product Extraction Solvent Extraction (Hexane/Methanol) Crude_Product->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography Final_Product Pure 1,3-Dilinoleoyl Glycerol Chromatography->Final_Product

Caption: Workflow for the synthesis and purification of 1,3-Dilinoleoyl Glycerol.

Characterization and Analysis

To confirm the identity and purity of the synthesized 1,3-dilinoleoyl glycerol, several analytical techniques are employed:

  • High-Performance Liquid Chromatography (HPLC): Utilized with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), HPLC with a C18 reversed-phase column can effectively separate and quantify the different acylglycerols (MAG, DAG, TAG) in the product mixture, thereby determining the purity of the 1,3-DLG.[7]

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is used to analyze the fatty acid composition of the product after transesterification to fatty acid methyl esters (FAMEs). This confirms that linoleic acid has been incorporated into the glycerol backbone.[7]

Conclusion

The enzymatic synthesis of 1,3-dilinoleoyl glycerol represents a robust and highly selective method for producing structured lipids. By leveraging sn-1,3-specific lipases in optimized, often solvent-free systems, high yields of the desired diacylglycerol can be achieved. This guide provides the fundamental protocols, comparative data, and process workflows necessary for researchers and drug development professionals to effectively produce and purify 1,3-dilinoleoyl glycerol for further investigation and application. The detailed methodologies and data presented serve as a comprehensive resource for the successful implementation of this valuable synthesis strategy.

References

Exploratory

1,3-Dilinoelaidoyl glycerol as a diacylglycerol containing linoelaidic acid.

An In-depth Examination of a Linoelaidic Acid-Containing Diacylglycerol This technical guide provides a comprehensive overview of 1,3-dilinoelaidoyl glycerol (B35011), a diacylglycerol (DAG) featuring the trans fatty aci...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Linoelaidic Acid-Containing Diacylglycerol

This technical guide provides a comprehensive overview of 1,3-dilinoelaidoyl glycerol (B35011), a diacylglycerol (DAG) featuring the trans fatty acid, linoelaidic acid, at the sn-1 and sn-3 positions. This document is intended for researchers, scientists, and professionals in drug development who are interested in the biochemistry, metabolism, and potential cellular effects of trans fatty acid-containing lipids.

Introduction to 1,3-Dilinoelaidoyl Glycerol

1,3-Dilinoelaidoyl glycerol is a specific diacylglycerol molecule where the glycerol backbone is esterified with linoelaidic acid at its outer (sn-1 and sn-3) positions.[1][2] Linoelaidic acid is the trans isomer of the common omega-6 polyunsaturated fatty acid, linoleic acid. Trans fatty acids (TFAs) are primarily formed through industrial processes like partial hydrogenation of vegetable oils and during high-temperature heating of oils, such as in frying.[3][4] Their consumption has been associated with adverse health outcomes, including an increased risk of cardiovascular disease, insulin (B600854) resistance, and inflammation.[5][6][7]

As a diacylglycerol, 1,3-dilinoelaidoyl glycerol belongs to a class of lipids that are crucial intermediates in metabolism and key second messengers in cellular signaling.[8] While the signaling roles of sn-1,2-diacylglycerols are well-established, particularly in the activation of Protein Kinase C (PKC), the specific biological activities of 1,3-diacylglycerols, especially those containing trans fatty acids, are less understood.[9][10] This guide synthesizes the available information on the physicochemical properties of 1,3-dilinoelaidoyl glycerol, the known effects of its constituent fatty acid, and its potential role in cellular signaling pathways.

Physicochemical Properties

1,3-Dilinoelaidoyl glycerol is commercially available as a research chemical.[11][12] Its identity is established through its chemical formula and physical characteristics. It is noted to be a collision-induced decomposition product of synthetic linoleic ammoniated triglycerides.[2][12]

Table 1: Physicochemical Data for 1,3-Dilinoelaidoyl Glycerol

PropertyValueReference(s)
Formal Name (9E,9'E,12E,12'E)-9,12-octadecadienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester[2]
Synonyms DG(18:2/0:0/18:2), 1,3-Dilinoelaidin[2]
CAS Number 372490-73-8[2]
Molecular Formula C39H68O5[2]
Formula Weight 617.0 g/mol [2]
Purity >98%[2]
Formulation Solid[2]
Solubility DMF: 10 mg/ml; Ethanol: 10 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[2]

Biochemical Context and Metabolism

Linoelaidic Acid: The Constituent Trans Fatty Acid

Linoelaidic acid (C18:2-9t,12t, LEA) is the defining component of 1,3-dilinoelaidoyl glycerol. Studies on LEA provide critical insights into the potential biological effects of this DAG. Research in animal models has shown that oral administration of linoelaidic acid has more significant metabolic consequences than elaidic acid (the trans isomer of oleic acid).[3]

Table 2: Summary of Effects of Linoelaidic Acid (LEA) Gavage in Mice

ParameterObservationSignificanceReference(s)
Triglyceride (TAG) Accumulation Significantly promoted TAG accumulation in liver and serum compared to elaidic acid.Suggests a potent effect on lipid metabolism and storage.[3]
Inflammation Induced liver inflammation, potentially via NF-κB and MAPK signaling pathways.Implicates LEA in pro-inflammatory responses.[3]
Oxidative Stress Increased levels of oxidative stress markers in the liver and serum.Indicates induction of cellular stress.[3]
Gut Microbiota Significantly altered fecal microbiota composition.Highlights a potential impact on gut homeostasis.[3]
Diacylglycerol Metabolism

Diacylglycerols are central to lipid metabolism. Typically, dietary 1,3-DAGs are hydrolyzed by gastric and pancreatic lipases to free fatty acids and monoacylglycerols, which are then absorbed by enterocytes.[13] Inside the enterocytes, they are re-esterified to form triglycerides and packaged into chylomicrons for transport. However, studies on specific 1,3-DAG oils have suggested they may be metabolized differently than conventional triglycerides, leading to lower postprandial plasma triglyceride levels and reduced body fat accumulation.[10][14] It is plausible that 1,3-dilinoelaidoyl glycerol follows this metabolic pathway, though the presence of trans fatty acids could influence enzyme kinetics and subsequent metabolic fate.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte 1,3-DLG 1,3-Dilinoelaidoyl Glycerol Lipases Gastric & Pancreatic Lipases 1,3-DLG->Lipases LEA Linoelaidic Acid LEA_abs Linoelaidic Acid LEA->LEA_abs Absorption MAG sn-2-Monoacylglycerol MAG_abs sn-2-Monoacylglycerol MAG->MAG_abs Absorption Lipases->LEA Lipases->MAG Re-esterification Re-esterification TAG Triglycerides (containing LEA) Re-esterification->TAG Chylomicrons Chylomicrons TAG->Chylomicrons Lymph Lymph Chylomicrons->Lymph Secretion LEA_abs->Re-esterification MAG_abs->Re-esterification Receptor Cell Surface Receptor PLC Phospholipase C (PLC) DAG sn-1,2-Diacylglycerol (Signaling DAG) PLC->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_PKC Downstream PKC Substrates PKC->Downstream_PKC Phosphorylates Cell_Response_PKC Cellular Responses (Proliferation, Inflammation) Downstream_PKC->Cell_Response_PKC 1,3-DLG 1,3-Dilinoelaidoyl Glycerol (Exogenous) Intracellular_Lipase Intracellular Lipase 1,3-DLG->Intracellular_Lipase LEA Linoelaidic Acid (Released) Intracellular_Lipase->LEA IKK IKK Complex LEA->IKK Activates MAPK_Cascade MAPK Cascade (JNK, ERK, p38) LEA->MAPK_Cascade Activates NFkB p50/p65 (NF-κB) IKK->NFkB Activates Transcription Gene Transcription (e.g., TNF-α, IL-6) NFkB->Transcription MAPK_Cascade->Transcription Inflammatory_Response Inflammatory Response Transcription->Inflammatory_Response A 1. Stock Solution Preparation B 2. Cell Culture & Seeding A->B Dilute in media C 3. Treatment B->C Adherent cells D 4. Cell Harvesting (Lysate/RNA/Lipids) C->D Incubate E 5a. Western Blot (Signaling Proteins) D->E F 5b. qPCR (Gene Expression) D->F G 5c. Lipidomics (LC-MS) (Lipid Profile) D->G H 6. Data Analysis & Interpretation E->H F->H G->H

References

Protocols & Analytical Methods

Method

Application Note: Quantification of 1,3-Dilinoleoyl glycerol using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals. Introduction Diacylglycerols (DAGs) are crucial lipid second messengers that modulate a variety of cellular signaling pathways, primarily by activati...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacylglycerols (DAGs) are crucial lipid second messengers that modulate a variety of cellular signaling pathways, primarily by activating protein kinase C (PKC).[1] The specific isomeric form of DAGs, such as 1,3-dilinoleoyl glycerol (B35011), can influence their biological activity and metabolic fate. Consequently, the accurate and sensitive quantification of specific DAG isomers is essential for understanding their roles in health and disease, and for the development of novel therapeutics.[1] This application note presents a detailed protocol for the quantification of 1,3-dilinoleoyl glycerol in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Signaling Pathway of Diacylglycerols

Diacylglycerols are key components of cellular signaling cascades. Their generation, often at the plasma membrane, is typically initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This process is triggered by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). Once produced, DAG recruits and activates PKC isoforms, leading to the phosphorylation of downstream target proteins and the regulation of diverse cellular functions, including cell proliferation, differentiation, and apoptosis.[1] The signaling is terminated by the conversion of DAG to phosphatidic acid (PA) by diacylglycerol kinases (DGKs), highlighting the importance of tightly regulated DAG levels for cellular homeostasis.[1]

Simplified Diacylglycerol Signaling Pathway GPCR_RTK GPCR / RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,3-Dilinoleoyl glycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response leads to

Simplified Diacylglycerol Signaling Pathway

Experimental Protocol

This protocol outlines the steps for the extraction and quantification of 1,3-dilinoleoyl glycerol from a biological matrix such as plasma.

Materials and Reagents
  • 1,3-Dilinoleoyl glycerol analytical standard

  • Internal Standard (IS), e.g., a deuterated analog of 1,3-dilinoleoyl glycerol

  • Chloroform (B151607), HPLC grade

  • Methanol (B129727), HPLC grade

  • Isopropanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Ammonium (B1175870) formate

  • 0.9% NaCl solution

Sample Preparation: Lipid Extraction

A modified Bligh-Dyer extraction method is employed to isolate lipids from the biological matrix.[1][2]

  • In a glass centrifuge tube, add 100 µL of the plasma sample.

  • Add a known amount of the internal standard solution.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform and methanol and vortex for 30 seconds.

  • Add 125 µL of chloroform and vortex for another 30 seconds.

  • Add 125 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.[1]

  • Centrifuge the mixture at 3000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a new glass tube.[1]

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

Liquid Chromatography Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[1]
Mobile Phase A Acetonitrile:Water (95:5) with 10 mM ammonium formate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
Gradient A suitable gradient starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion ([M+NH₄]⁺) To be determined for 1,3-dilinoleoyl glycerol
Product Ion(s) To be determined based on fragmentation
Capillary Voltage Optimized for maximum signal intensity
Source Temperature Optimized for maximum signal intensity
Gas Flows Optimized for maximum signal intensity

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and determining the limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table summarizes hypothetical, yet typical, quantitative data for such an analysis.

ParameterResult
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Workflow

The overall experimental workflow for the quantification of 1,3-dilinoleoyl glycerol is depicted in the following diagram.

LC-MS/MS Workflow for 1,3-Dilinoleoyl glycerol Quantification Sample_Collection Sample Collection (e.g., Plasma) Lipid_Extraction Lipid Extraction (Bligh-Dyer) Sample_Collection->Lipid_Extraction Drying Drying under Nitrogen Lipid_Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

LC-MS/MS Workflow

Logical Relationship of LC-MS/MS Components

The liquid chromatography system separates the analyte of interest from other components in the sample before it is introduced into the mass spectrometer for detection and quantification.

Logical Relationship of LC-MS/MS System Components Sample Reconstituted Sample LC_System Liquid Chromatography System Sample->LC_System ESI_Source Electrospray Ionization Source LC_System->ESI_Source Separated Analytes Mass_Analyzer Tandem Mass Analyzer (QqQ) ESI_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Fragment Ions Data_System Data System Detector->Data_System Signal

LC-MS/MS System Components

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of 1,3-dilinoleoyl glycerol in biological samples. The protocol, from sample preparation to data analysis, is designed to ensure high-quality and reproducible results. This method is highly suitable for researchers and scientists in the fields of lipidomics, drug discovery, and clinical research who are investigating the role of specific diacylglycerol isomers in health and disease.

References

Application

Application Note: Gas Chromatography Method for the Analysis of 1,3-Dilinoleoylglycerol

Audience: Researchers, scientists, and drug development professionals. Introduction 1,3-Dilinoleoylglycerol is a specific diacylglycerol (DAG) of interest in various fields, including pharmaceuticals and nutrition, due t...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dilinoleoylglycerol is a specific diacylglycerol (DAG) of interest in various fields, including pharmaceuticals and nutrition, due to its unique chemical structure and metabolic pathways. Accurate and precise quantification of 1,3-dilinoleoylglycerol is crucial for quality control, formulation development, and metabolic research. Gas chromatography coupled with flame ionization detection (GC-FID) is a robust and widely used technique for the analysis of glycerides. However, due to the low volatility of diacylglycerols, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis.[1][2] This application note provides a detailed protocol for the analysis of 1,3-dilinoleoylglycerol using GC-FID, including sample preparation, silylation, and instrument parameters.

Experimental Protocols

1. Sample Preparation

The sample preparation method will vary depending on the matrix. The goal is to extract the lipid fraction containing 1,3-dilinoleoylglycerol and remove interfering substances.

a. For Oil or Lipid-Based Formulations:

  • Accurately weigh approximately 50 mg of the sample into a screw-cap test tube.

  • Dissolve the sample in 10 mL of isooctane (B107328) or a similar non-polar solvent.[3]

  • Vortex thoroughly to ensure complete dissolution.

b. For Solid Matrices or Emulsions:

  • Perform a lipid extraction using a modified Folch or Bligh-Dyer method.

  • To avoid interference from triglycerides, which are often in excess, a solid-phase extraction (SPE) step can be employed to separate diacylglycerols.[4]

  • Evaporate the solvent from the extracted lipid fraction under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of a suitable solvent like pyridine (B92270) for the subsequent derivatization step.

2. Internal Standard Selection and Preparation

The use of an internal standard (IS) is critical for accurate quantification as it corrects for variations in injection volume and sample preparation.[5][6]

  • Choice of Internal Standard: The ideal internal standard should be a compound that is not naturally present in the sample, has a similar chemical structure and retention time to the analyte, and is well-resolved from other components in the chromatogram.[5] For the analysis of high molecular weight diglycerides, a high molecular weight n-alkane or a stable isotope-labeled diacylglycerol can be used. For this protocol, n-Tetradecane is suggested as a starting point, as it has been used in mono- and diglyceride analysis.[7] However, a higher molecular weight alkane may be more suitable to elute closer to the analyte of interest.

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., n-tetradecane) in pyridine at a concentration of 1 mg/mL.

3. Derivatization: Silylation

Silylation is the most common derivatization technique for glycerides, replacing the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility.[1][2]

Protocol:

  • Transfer approximately 10 mg of the extracted lipid sample into a 2 mL reaction vial.

  • Add 100 µL of the internal standard solution in pyridine.

  • Add 200 µL of N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

  • Add 100 µL of trimethylchlorosilane (TMCS) as a catalyst.[7]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 20 minutes in a heating block or water bath.[7]

  • Allow the vial to cool to room temperature before injection into the GC.

Caution: Silylation reagents are sensitive to moisture. Ensure all glassware and solvents are dry.[1]

4. Gas Chromatography (GC) Conditions

The following GC parameters are a recommended starting point and may require optimization for your specific instrument and column.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent with FID
Column Rxi-65TG, 30 m x 0.32 mm ID, 0.10 µm film thickness[3] or similar polar siloxane column
Carrier Gas Helium or Hydrogen, constant flow
Flow Rate 1.28 mL/min[3]
Injection Mode Split (e.g., 25:1 split ratio)[3] or Splitless
Injection Volume 1 µL
Inlet Temperature 360°C[3]
Oven Temperature Program Initial: 200°C (hold 1.2 min) Ramp 1: 21.7°C/min to 350°C Ramp 2: 1.2°C/min to 365°C (hold 5 min)[3]
Detector Flame Ionization Detector (FID)
FID Temperature 365°C[3]
Hydrogen Flow 40 mL/min[3]
Air Flow 370 mL/min[3]
Makeup Gas (Nitrogen) 30 mL/min[3]

Data Presentation

Quantitative data should be summarized in clear and structured tables. The concentration of 1,3-dilinoleoylglycerol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Table 1: Calibration Curve Data for Silylated 1,3-Dilinoleoylglycerol

Concentration (µg/mL)Peak Area (Analyte)Peak Area (Internal Standard)Peak Area Ratio (Analyte/IS)
10150,000500,0000.30
25375,000500,0000.75
50750,000500,0001.50
1001,500,000500,0003.00
2503,750,000500,0007.50
5007,500,000500,00015.00

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL
Precision (%RSD, n=6) < 5%
Accuracy (Recovery %) 95-105%

Visualizations

Diagram 1: Experimental Workflow for GC Analysis of 1,3-Dilinoleoylglycerol

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-FID Analysis cluster_data Data Processing sample Sample Weighing extraction Lipid Extraction (if needed) sample->extraction Solid Matrix is_add Internal Standard Addition sample->is_add Liquid/Oil Matrix extraction->is_add silylation Silylation (BSTFA/TMCS) is_add->silylation injection GC Injection silylation->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Workflow for the GC-FID analysis of 1,3-dilinoleoylglycerol.

Diagram 2: Silylation Reaction of 1,3-Dilinoleoylglycerol

silylation_reaction cluster_reactants Reactants cluster_products Products dag 1,3-Dilinoleoylglycerol (with -OH group) tms_dag TMS-derivatized 1,3-Dilinoleoylglycerol (Volatile) dag->tms_dag + BSTFA/TMCS 70°C bstfa BSTFA (Silylating Agent)

Caption: Silylation of 1,3-dilinoleoylglycerol for GC analysis.

References

Method

Application Notes and Protocols for the Extraction of 1,3-Dilinoleoyl Glycerol from Biological Samples

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Dilinoleoyl glycerol (B35011) is a specific diacylglycerol (DAG) molecule of significant interest in lipidomics and cell signaling research...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilinoleoyl glycerol (B35011) is a specific diacylglycerol (DAG) molecule of significant interest in lipidomics and cell signaling research. As a key signaling lipid, the accurate and reproducible quantification of 1,3-dilinoleoyl glycerol in biological samples such as tissues, cells, and plasma is crucial for understanding its physiological and pathological roles. Diacylglycerols are isomers, and the distinction between 1,2- and 1,3-diacylglycerols is critical as they can have different biological activities. These application notes provide detailed protocols for the extraction, separation, and quantification of 1,3-dilinoleoyl glycerol from biological matrices, addressing the common challenges of lipid extraction and isomer separation.

The presented protocols are based on established lipid extraction techniques, including the Folch and Bligh-Dyer methods for total lipid extraction, followed by solid-phase extraction (SPE) for the selective isolation of diacylglycerols, and chromatographic techniques for the separation of 1,3- and 1,2-diacylglycerol isomers. The final quantification is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation: Extraction Efficiency of Diacylglycerols

The recovery of diacylglycerols can vary depending on the extraction method, the biological matrix, and the specific diacylglycerol species. The use of an appropriate internal standard, such as a deuterated or odd-chain diacylglycerol, is highly recommended to accurately determine the extraction efficiency for each specific application.[1][2]

Extraction MethodBiological SampleAnalyteAverage Recovery (%)Reference
Folch MethodHuman PlasmaTotal Diacylglycerols< 80[3]
Matyash MethodHuman PlasmaTotal Diacylglycerols< 80[3]
Alshehry MethodHuman PlasmaTotal Diacylglycerols< 80[3]
Chloroform (B151607)/Methanol (B129727)PlasmaDG (15:0/15:0) Standard> 100*[4]

*Note: Recoveries exceeding 100% for the DG (15:0/15:0) standard using the chloroform/methanol method have been attributed to acyl migration from the sn-1 and sn-3 positions to the sn-2 position, leading to the formation of 1,2- and 2,3-diacylglycerol isomers which may have a higher response in the mass spectrometer.[4]

Experimental Protocols

Part 1: Total Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol describes the extraction of total lipids from biological samples such as tissues and cells.

Materials:

  • Biological sample (e.g., ~100 mg tissue or 1-5 million cells)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (e.g., 1,3-dipentadecanoyl-sn-glycerol)[1]

  • Homogenizer (for tissue samples)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • Tissues: Weigh the frozen tissue sample and place it in a glass homogenizer tube on ice. Add a known amount of the internal standard. Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) (e.g., 2 mL for 100 mg of tissue).

    • Cells: Pellet the cells by centrifugation. Add a known amount of the internal standard. Add 3 mL of ice-cold chloroform:methanol (2:1, v/v) per 1-5 million cells.

  • Homogenization (for tissues): Homogenize the tissue sample in the chloroform:methanol mixture until a uniform suspension is achieved. Keep the sample on ice throughout the homogenization process to minimize lipid degradation.

  • Extraction:

    • For cell suspensions, vortex vigorously for 1 minute.

    • Incubate the homogenate or cell suspension at room temperature for 15-20 minutes with occasional vortexing to ensure complete lipid extraction.

  • Phase Separation:

    • Add 0.25 volumes of 0.9% NaCl solution to the extract (e.g., 0.5 mL for a 2 mL extraction).

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases. Two distinct layers will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase using a glass Pasteur pipette.

    • Collect the lower chloroform phase into a clean glass tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas.

  • Storage: The dried lipid extract can be stored at -80°C under a nitrogen atmosphere until further processing.

Part 2: Isolation of Diacylglycerols by Solid-Phase Extraction (SPE)

This protocol describes the separation of diacylglycerols from other lipid classes in the total lipid extract using an aminopropyl-bonded silica (B1680970) SPE cartridge.[5]

Materials:

  • Dried total lipid extract from Part 1

  • Aminopropyl-bonded silica SPE cartridges

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • SPE vacuum manifold

  • Glass test tubes

  • Nitrogen evaporator

Procedure:

  • Sample Reconstitution: Reconstitute the dried lipid extract in 1 mL of hexane.

  • SPE Cartridge Conditioning:

    • Place the aminopropyl SPE cartridge on a vacuum manifold.

    • Condition the cartridge by passing 3 mL of hexane through the sorbent. Do not allow the cartridge to dry.

  • Sample Loading: Load the reconstituted lipid extract onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent slowly under gravity.

  • Washing: Wash the cartridge with 3 mL of hexane:ethyl acetate (9:1, v/v) to elute non-polar lipids like cholesterol esters and triacylglycerols. Discard this eluate.

  • Elution of Diacylglycerols: Elute the diacylglycerol fraction by passing 5 mL of hexane:ethyl acetate (8:2, v/v) through the cartridge.[5] Collect this fraction in a clean glass tube.

  • Drying: Evaporate the solvent from the collected diacylglycerol fraction under a gentle stream of nitrogen gas.

  • Storage: The dried diacylglycerol fraction can be stored at -80°C under a nitrogen atmosphere until further analysis.

Part 3: Separation of 1,3- and 1,2-Diacylglycerol Isomers by Thin-Layer Chromatography (TLC)

This protocol allows for the separation of 1,3-diacylglycerol from its 1,2-isomer.

Materials:

  • Dried diacylglycerol fraction from Part 2

  • Silica gel TLC plates

  • Developing solvent: Toluene:diethyl ether:ethanol:acetic acid (50:40:2:0.2, v/v/v/v)

  • TLC developing tank

  • Iodine vapor or other suitable visualization agent

  • Scraping tool (e.g., razor blade)

  • Glass test tubes

Procedure:

  • Sample Application: Reconstitute the dried diacylglycerol fraction in a small volume of chloroform (e.g., 50 µL). Spot the sample onto a silica gel TLC plate.

  • TLC Development: Place the TLC plate in a developing tank containing the developing solvent. Allow the solvent front to migrate to the top of the plate.

  • Visualization: Remove the plate from the tank and allow it to air dry. Visualize the separated lipid spots using iodine vapor or another appropriate method. 1,3-diacylglycerols will have a higher Rf value (migrate further) than 1,2-diacylglycerols.

  • Scraping and Elution: Identify the band corresponding to 1,3-diacylglycerol based on a co-spotted standard. Scrape the silica from this band into a clean glass tube.

  • Elution: Add 2 mL of chloroform:methanol (2:1, v/v) to the scraped silica, vortex, and centrifuge to pellet the silica. Carefully collect the supernatant containing the purified 1,3-diacylglycerol.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

Part 4: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantification of 1,3-dilinoleoyl glycerol. The specific parameters will need to be optimized for the instrument used.

Materials:

  • Purified 1,3-dilinoleoyl glycerol fraction from Part 3

  • 1,3-Dilinoleoyl glycerol analytical standard

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

  • Mobile Phase A: Acetonitrile/Methanol/Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol/Acetonitrile with 0.1% formic acid and 10 mM ammonium formate

  • Solvents for sample reconstitution (e.g., methanol or isopropanol)

Procedure:

  • Sample Preparation:

    • Reconstitute the dried 1,3-dilinoleoyl glycerol extract in a known volume of a suitable solvent (e.g., 100 µL of methanol).

    • Prepare a calibration curve using the 1,3-dilinoleoyl glycerol analytical standard.

  • LC-MS/MS Analysis:

    • Inject the samples and standards onto the LC-MS/MS system.

    • Chromatographic Separation: Use a suitable gradient elution program to separate 1,3-dilinoleoyl glycerol from other co-eluting species.

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

      • Precursor Ion: The [M+NH4]+ adduct of 1,3-dilinoleoyl glycerol.

      • Product Ions: Characteristic fragment ions resulting from the neutral loss of a linoleic acid chain.

  • Data Analysis:

    • Quantify the amount of 1,3-dilinoleoyl glycerol in the samples by comparing the peak areas to the calibration curve.

    • Normalize the results using the peak area of the internal standard added at the beginning of the extraction process.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Extraction_Workflow cluster_sample Sample Preparation cluster_extraction Total Lipid Extraction cluster_isolation Diacylglycerol Isolation cluster_separation Isomer Separation cluster_quantification Quantification BiologicalSample Biological Sample (Tissue, Cells, or Plasma) AddIS Add Internal Standard BiologicalSample->AddIS Homogenization Homogenization (Chloroform:Methanol 2:1) AddIS->Homogenization PhaseSeparation Phase Separation (Addition of 0.9% NaCl) Homogenization->PhaseSeparation CollectOrganic Collect Lower Organic Phase PhaseSeparation->CollectOrganic DryExtract1 Dry Extract CollectOrganic->DryExtract1 Reconstitute1 Reconstitute in Hexane DryExtract1->Reconstitute1 SPE Solid-Phase Extraction (Aminopropyl Cartridge) Reconstitute1->SPE EluteDAG Elute Diacylglycerols SPE->EluteDAG DryExtract2 Dry Extract EluteDAG->DryExtract2 TLC Thin-Layer Chromatography DryExtract2->TLC ScrapeElute Scrape and Elute 1,3-DAG band TLC->ScrapeElute DryExtract3 Dry Extract ScrapeElute->DryExtract3 Reconstitute2 Reconstitute for LC-MS DryExtract3->Reconstitute2 LCMS LC-MS/MS Analysis Reconstitute2->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Experimental workflow for the extraction and quantification of 1,3-dilinoleoyl glycerol.

Diacylglycerol Signaling Pathway

DAG_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release IP3->Ca2 Triggers Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

References

Application

Preparation of 1,3-Dilinoelaidoyl glycerol standards for in-vitro assays.

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction 1,3-Dilinoleoyl glycerol (B35011) (1,3-DLG) is an unsaturated diacylglycerol containing two linoleic acid ch...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dilinoleoyl glycerol (B35011) (1,3-DLG) is an unsaturated diacylglycerol containing two linoleic acid chains at the sn-1 and sn-3 positions of the glycerol backbone.[1] As a key lipid molecule, it serves as an important standard in various in-vitro assays for studying lipid metabolism, enzyme kinetics, and signaling pathways. The precise preparation of high-purity 1,3-DLG standards is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the enzymatic synthesis, purification, and characterization of 1,3-DLG, along with guidelines for its storage and handling to ensure its stability for use in in-vitro assays.

Data Presentation

Physicochemical and Solubility Data for 1,3-Dilinoleoyl Glycerol
PropertyValueReference
Molecular Formula C39H68O5[1][2][3]
Molecular Weight 617.0 g/mol [1][2][3]
Appearance Yellow Oil / Solid[4]
Purity ≥95% (commercially available)[1][3][5]
Storage Temperature -20°C[1]
Stability ≥ 1 year at -20°C[1]
Solubility in Ethanol 10 mg/mL[1][3]
Solubility in DMF 10 mg/mL[1][3]
Solubility in Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL[1][3]

Experimental Protocols

I. Enzymatic Synthesis of 1,3-Dilinoleoyl Glycerol

This protocol describes the synthesis of 1,3-DLG via direct esterification of glycerol with linoleic acid, catalyzed by an immobilized 1,3-specific lipase (B570770). This method is favored for its high specificity, which minimizes the formation of unwanted isomers and byproducts.

Materials and Reagents:

  • Glycerol (anhydrous)

  • Linoleic Acid (high purity, ≥99%)

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

  • n-Hexane (anhydrous)

  • Nitrogen gas (high purity)

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Vacuum pump

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine glycerol and linoleic acid in a molar ratio of 1:2. For a solvent-free system, proceed directly. For a solvent-based system, which can improve mixing, add anhydrous n-hexane.

  • Enzyme Addition: Add the immobilized lipase, typically 5-10% by weight of the total substrates.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 50-60°C) with continuous stirring. To drive the reaction towards product formation by removing the water byproduct, a vacuum can be applied, or a stream of dry nitrogen gas can be bubbled through the mixture.[6]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots over time and analyzing them by Thin Layer Chromatography (TLC).

  • Enzyme Removal: Once the reaction has reached the desired conversion, stop the heating and stirring. If using a solvent, cool the mixture to room temperature. The immobilized enzyme can be removed by simple filtration. The enzyme can often be washed with hexane (B92381) and reused.[7]

II. Purification of 1,3-Dilinoleoyl Glycerol

Purification is a critical step to ensure the high purity of the 1,3-DLG standard. A combination of solvent extraction and silica (B1680970) gel chromatography is effective.

Materials and Reagents:

  • Crude reaction mixture from synthesis

  • n-Hexane

  • Ethyl acetate

  • Methanol (B129727)

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Fraction collector

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Solvent Extraction:

    • Dissolve the crude reaction mixture in n-hexane.

    • Wash the hexane solution with a polar solvent like methanol to remove unreacted glycerol.[8]

    • Separate the hexane layer and remove the solvent using a rotary evaporator to obtain the crude lipid extract.[8]

  • Silica Gel Chromatography:

    • Prepare a silica gel column packed in n-hexane.

    • Load the crude lipid extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.[8]

    • Collect fractions and monitor the separation using TLC.

    • Pool the fractions containing the pure 1,3-DLG and remove the solvent under vacuum using a rotary evaporator.[8]

III. Characterization and Quality Control

The purity and identity of the final 1,3-DLG product should be confirmed using appropriate analytical techniques.

Methods:

  • Thin Layer Chromatography (TLC): A quick and simple method to assess the purity of the fractions during chromatography and the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for accurate quantification and purity assessment.[7]

  • Gas Chromatography (GC): After transesterification to fatty acid methyl esters (FAMEs), GC can be used to confirm the fatty acid composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed structural information to confirm the identity of the 1,3-dilinoleoyl glycerol.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

IV. Preparation of Standard Solutions for In-Vitro Assays

Materials:

  • Purified 1,3-Dilinoleoyl Glycerol

  • Ethanol (anhydrous, sterile) or other suitable organic solvent (e.g., DMSO, DMF)

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer or sonicator

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the purified 1,3-DLG.

    • Dissolve the 1,3-DLG in a suitable organic solvent, such as ethanol, to prepare a concentrated stock solution (e.g., 10 mg/mL).[1][3] Ensure the compound is completely dissolved, using a vortex mixer or sonicator if necessary.

    • Store the stock solution at -20°C in a tightly sealed vial, protected from light.[1]

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution.

    • For cell-based assays, it is often necessary to dilute the stock solution in a co-solvent system or directly into the cell culture medium. For example, a 1:1 mixture of Ethanol:PBS (pH 7.2) can be used, though solubility is reduced to approximately 0.5 mg/mL.[1][3]

    • Prepare serial dilutions from the stock solution to achieve the desired final concentrations for the in-vitro assay. It is crucial to ensure that the final concentration of the organic solvent in the assay does not exceed a level that is toxic to the cells or interferes with the assay components (typically <0.1-1%).

Mandatory Visualizations

experimental_workflow cluster_synthesis I. Enzymatic Synthesis cluster_purification II. Purification cluster_characterization III. Characterization cluster_standards IV. Standard Preparation s1 Reaction Setup (Glycerol + Linoleic Acid) s2 Add Immobilized 1,3-Specific Lipase s1->s2 s3 Incubation & Stirring (50-60°C) s2->s3 s4 Enzyme Removal (Filtration) s3->s4 p1 Solvent Extraction s4->p1 p2 Silica Gel Chromatography p1->p2 p3 Fraction Collection & Purity Check (TLC) p2->p3 p4 Solvent Evaporation p3->p4 c1 Purity & Identity Confirmation (HPLC, GC, NMR, MS) p4->c1 st1 Prepare Stock Solution (e.g., 10 mg/mL in Ethanol) c1->st1 st2 Prepare Working Solutions (Dilution in Assay Buffer) st1->st2

Caption: Experimental workflow for the preparation of 1,3-DLG standards.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) (e.g., 1,3-DLG) PIP2->DAG cleavage IP3 IP3 PIP2->IP3 cleavage PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling Cascades PKC->Downstream phosphorylates ER Endoplasmic Reticulum IP3->ER binds to Ca2 Ca²⁺ Release ER->Ca2 Receptor GPCR/RTK Activation Receptor->PLC

Caption: General diacylglycerol signaling pathway.

References

Method

Application Notes and Protocols for 1,3-Dilinoelaidoyl Glycerol in Lipid Nanoparticle Development

A Theoretical Framework for Researchers, Scientists, and Drug Development Professionals Note to the Reader: As of late 2025, the scientific literature does not contain specific studies detailing the application of 1,3-Di...

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical Framework for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: As of late 2025, the scientific literature does not contain specific studies detailing the application of 1,3-Dilinoelaidoyl glycerol (B35011) (DLG) in the formulation of lipid nanoparticles (LNPs). The following application notes and protocols are presented as a theoretical guide based on the established principles of LNP development, particularly for Nanostructured Lipid Carriers (NLCs), where a liquid lipid like DLG could hypothetically be incorporated. The experimental details provided are generalized and would require optimization for any specific application.

Introduction: The Potential Role of 1,3-Dilinoelaidoyl Glycerol in Lipid Nanoparticles

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of therapeutics, most notably for nucleic acids like mRNA and siRNA.[1][2][] The versatility of LNP formulations allows for the incorporation of various lipid components to achieve desired physicochemical properties and biological outcomes.[][4][5] These components typically include an ionizable or cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid to confer stability.[][5][6]

Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles that incorporate both a solid and a liquid lipid.[1][4] This combination creates a less-ordered lipid matrix, which can enhance drug loading capacity and minimize drug expulsion during storage compared to Solid Lipid Nanoparticles (SLNs).[1][2][4]

1,3-Dilinoelaidoyl glycerol (DLG) is a diacylglycerol containing linoelaidic acid at the sn-1 and sn-3 positions.[7][8][9][10] As a liquid lipid at physiological temperatures, DLG presents a theoretical opportunity for use as the liquid lipid component in NLC formulations. Its unsaturated fatty acid chains could introduce imperfections into the solid lipid matrix, potentially leading to improved encapsulation efficiency and stability for lipophilic drugs.

Hypothetical Applications of DLG-Containing NLCs

  • Topical and Transdermal Delivery: The lipid nature of DLG could enhance skin penetration. NLCs formulated with DLG may be suitable for the topical delivery of active pharmaceutical ingredients (APIs) for dermatological applications.[11]

  • Delivery of Poorly Water-Soluble Drugs: The liquid lipid core of DLG-NLCs could serve as a solubilizing agent for hydrophobic drugs, improving their bioavailability.[1][2]

  • Controlled Release Formulations: The specific composition of the solid and liquid lipid matrix, including DLG, could be tailored to modulate the release rate of an encapsulated drug.[1]

Experimental Protocols: A General Guideline

The following protocols are generalized methods for the formulation and characterization of NLCs and are not based on specific experimental data for DLG.

Protocol 1: Formulation of DLG-NLCs by High-Shear Homogenization

This protocol describes a common high-energy method for producing NLCs.

Materials:

  • Solid Lipid (e.g., Glyceryl monostearate, tristearin)

  • Liquid Lipid: 1,3-Dilinoelaidoyl glycerol (DLG)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Co-surfactant (optional, e.g., Lecithin)

  • Active Pharmaceutical Ingredient (API) - lipophilic

  • Purified Water

Procedure:

  • Lipid Phase Preparation:

    • Weigh the desired amounts of the solid lipid, DLG, and the lipophilic API.

    • Heat the mixture 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant and co-surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-speed stirrer (e.g., 8000 rpm) for 5-10 minutes. This forms a coarse oil-in-water emulsion.

  • Homogenization:

    • Immediately subject the hot pre-emulsion to high-shear homogenization using a high-pressure homogenizer.

    • Homogenize at a pressure of 500-1500 bar for 3-5 cycles.

  • Cooling and NLC Formation:

    • Dispense the resulting hot nanoemulsion into cold water (2-4°C) under gentle stirring.

    • Allow the mixture to cool, leading to the crystallization of the lipid matrix and the formation of NLCs.

  • Purification (Optional):

    • The NLC dispersion can be purified to remove excess surfactant by dialysis or centrifugation.

Protocol 2: Characterization of DLG-NLCs

1. Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the NLC dispersion with purified water to an appropriate concentration. Measure the particle size (Z-average) and PDI at 25°C.

2. Zeta Potential:

  • Method: Laser Doppler Velocimetry.

  • Procedure: Dilute the NLC dispersion in a suitable medium (e.g., 10 mM NaCl) and measure the electrophoretic mobility to determine the surface charge.

3. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Ultracentrifugation or Centrifugal Filter Units.

  • Procedure:

    • Separate the free, unencapsulated drug from the NLCs by centrifuging the sample.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

4. Morphological Analysis:

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Procedure: Prepare the sample on a grid (for TEM) or stub (for SEM), potentially with negative staining, and visualize the particle shape and surface morphology.

Data Presentation: Expected Characterization Parameters

Should DLG be used in NLC formulations, the following table outlines the key quantitative data that should be collected and analyzed.

Formulation IDSolid Lipid:DLG Ratio (w/w)Surfactant Conc. (%)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
DLG-NLC-0190:101.5
DLG-NLC-0280:201.5
DLG-NLC-0370:301.5
DLG-NLC-0480:202.0
DLG-NLC-0580:202.5

Visualizations: Workflows and Hypothetical Pathways

The following diagrams illustrate the general workflow for NLC formulation and a hypothetical cellular uptake pathway.

Caption: General workflow for producing DLG-containing Nanostructured Lipid Carriers (NLCs).

Caption: Hypothetical pathway for cellular uptake and drug release from a DLG-NLC.

References

Application

Application Notes and Protocols for Lipase Activity Assays Using 1,3-Dilinoleoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and supporting data for the use of 1,3-dilinoleoyl glycerol (B35011) as a substrate in lipase (B570770) a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of 1,3-dilinoleoyl glycerol (B35011) as a substrate in lipase (B570770) activity assays. This substrate is particularly useful for assessing the activity of lipases that exhibit specificity for the sn-1 and sn-3 positions of di- and triglycerides. The protocols outlined below cover voltammetric, colorimetric, and chromatographic methods for quantifying lipase activity.

Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of lipids. The study of lipase activity is crucial in various fields, including drug discovery, diagnostics, and biotechnology. 1,3-Dilinoleoyl glycerol is an unsaturated diacylglycerol that serves as a specific substrate for lipases, leading to the release of linoleic acid and 1- or 2-monolinoleoyl glycerol. The rate of formation of these products is directly proportional to the lipase activity. The choice of assay method depends on the required sensitivity, throughput, and available instrumentation.

Data Presentation

Quantitative Assay Parameters

The following table summarizes the key quantitative parameters for a voltammetric lipase assay using 1,3-dilinoleoyl glycerol as a substrate with porcine pancreas lipase.

ParameterValueReference
Linear Range 20 - 300 U/L[1][2]
Limit of Detection (LOD) 7 U/L[1][2]
Limit of Quantification (LOQ) 20 U/L[1][2]
Michaelis-Menten Constant (KM) 0.29 mM[1][2]
Comparison of Assay Methodologies
Assay MethodPrincipleAdvantagesDisadvantages
Voltammetry Electrochemical detection of the released linoleic acid.[1]Simple, time-saving, no sample pre-treatment, can be used at room temperature.[1]Requires a specific electrochemical sensor and potentiostat.
Colorimetry Spectrophotometric measurement of a colored product resulting from a coupled enzymatic reaction with the released glycerol or fatty acid.High-throughput, compatible with microplate readers.[3][4]Can be prone to interference from other substances in the sample.
Chromatography (HPLC/GC) Separation and quantification of the substrate and/or the released linoleic acid.High specificity and accuracy, can distinguish between different fatty acids.Time-consuming, requires specialized equipment and sample preparation.

Experimental Protocols

Protocol 1: Voltammetric Lipase Activity Assay

This protocol is based on the electrochemical detection of linoleic acid released from the enzymatic hydrolysis of 1,3-dilinoleoyl glycerol.[1]

Materials:

  • 1,3-Dilinoleoyl glycerol (substrate)

  • Porcine pancreas lipase (or other lipase of interest)

  • Sodium borate (B1201080) buffer (0.1 M, pH 9)

  • Paraffin (B1166041) oil

  • Carbon paste electrode (CPE) modified with cobalt(II)phthalocyanine (Co(II)PC) and multi-walled carbon nanotubes (MWCNTs)

  • Differential Pulse Voltammetry (DPV) system

  • Microcentrifuge

Procedure:

  • Substrate Preparation: Dissolve 1,3-dilinoleoyl glycerol in paraffin oil to the desired concentration (e.g., 5-45 mM).

  • Enzyme Preparation: Prepare a stock solution of the lipase in cold deionized water (e.g., 10 mg/mL for porcine pancreas lipase). Centrifuge the solution to remove any insoluble material and use the supernatant.

  • Reaction Setup:

    • In a measurement cell, add 5 mL of 0.1 M sodium borate buffer (pH 9).

    • Add 900 µL of the lipase solution.

    • Initiate the reaction by adding 100 µL of the substrate solution.

  • Voltammetric Measurement:

    • Perform differential pulse voltammetry scans at regular time intervals (e.g., every 5 minutes for 30 minutes) to monitor the increase in the peak current corresponding to the oxidation of linoleic acid.

    • The peak potential for linoleic acid is typically around +0.4 V.

  • Data Analysis:

    • Calculate the rate of the reaction from the slope of the plot of peak current versus time.

    • Correlate the rate to the lipase activity, typically expressed in Units per Liter (U/L), where one unit is defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.

Protocol 2: Colorimetric Lipase Activity Assay (Adapted)

This protocol is an adaptation of a general colorimetric lipase assay for use with 1,3-dilinoleoyl glycerol. The principle involves the quantification of the released glycerol through a coupled enzymatic reaction that produces a colored product.

Materials:

  • 1,3-Dilinoleoyl glycerol (substrate)

  • Lipase of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂)

  • Glycerol detection reagent kit (containing glycerol kinase, glycerol phosphate (B84403) oxidase, peroxidase, and a chromogenic probe)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Emulsion Preparation: Prepare a stable emulsion of 1,3-dilinoleoyl glycerol in the assay buffer. This can be achieved by sonication or homogenization in the presence of a suitable emulsifier like Triton X-100 or gum arabic.

  • Reaction Setup (in a 96-well plate):

    • Add 180 µL of the substrate emulsion to each well.

    • Add 10 µL of the lipase solution (appropriately diluted in assay buffer).

    • For a blank, add 10 µL of assay buffer instead of the enzyme solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

  • Glycerol Detection:

    • Stop the lipase reaction (e.g., by adding a stopping reagent or by heat inactivation, if compatible with the detection kit).

    • Add the glycerol detection reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

  • Measurement and Analysis:

    • Measure the absorbance at the specified wavelength using a microplate reader.

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Calculate the concentration of glycerol released using a standard curve prepared with known concentrations of glycerol.

    • Determine the lipase activity based on the amount of glycerol produced per unit time.

Protocol 3: Chromatographic Lipase Activity Assay (HPLC-Based)

This protocol allows for the direct quantification of the decrease in the substrate (1,3-dilinoleoyl glycerol) and the increase in the product (linoleic acid).

Materials:

  • 1,3-Dilinoleoyl glycerol (substrate)

  • Lipase of interest

  • Reaction Buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH for the lipase)

  • Stop Solution (e.g., a mixture of chloroform/methanol)

  • HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

  • Reversed-phase C18 column

Procedure:

  • Enzymatic Reaction:

    • In a reaction vessel, combine the reaction buffer and the 1,3-dilinoleoyl glycerol substrate (emulsified if necessary).

    • Pre-incubate at the desired temperature.

    • Initiate the reaction by adding the lipase solution.

  • Sampling and Reaction Quenching:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the stop solution.

  • Sample Preparation for HPLC:

    • Extract the lipids from the quenched reaction mixture.

    • Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for HPLC injection (e.g., isopropanol).

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the components using a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) and isopropanol).

    • Detect and quantify the peaks corresponding to 1,3-dilinoleoyl glycerol and linoleic acid.

  • Data Analysis:

    • Create calibration curves for both 1,3-dilinoleoyl glycerol and linoleic acid using standards of known concentrations.

    • Determine the concentration of the substrate consumed and the product formed at each time point.

    • Calculate the initial reaction rate from the linear portion of the substrate depletion or product formation curve to determine the lipase activity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_substrate Prepare 1,3-Dilinoleoyl Glycerol Substrate reaction_setup Set up Reaction Mixture (Substrate, Buffer, Enzyme) prep_substrate->reaction_setup prep_enzyme Prepare Lipase Solution prep_enzyme->reaction_setup prep_buffer Prepare Reaction Buffer prep_buffer->reaction_setup incubation Incubate at Controlled Temperature reaction_setup->incubation stop_reaction Stop Reaction (at time points) incubation->stop_reaction detection Quantify Product (Linoleic Acid / Glycerol) stop_reaction->detection calculate_activity Calculate Lipase Activity (Initial Rate) detection->calculate_activity

Caption: General experimental workflow for a lipase activity assay.

signaling_pathway cluster_hydrolysis Enzymatic Hydrolysis cluster_signaling Downstream Signaling substrate 1,3-Dilinoleoyl Glycerol lipase Lipase substrate->lipase products Linoleic Acid + Monolinoleoyl Glycerol lipase->products la Linoleic Acid products->la pi3k PI3K/Akt Pathway la->pi3k activates erk ERK1/2 Pathway la->erk activates nfkb NF-κB Activation pi3k->nfkb erk->nfkb inflammation Pro-inflammatory Gene Expression nfkb->inflammation

Caption: Signaling pathway activated by linoleic acid.

References

Method

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of 1,3-Dilinoelaidoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Dilinoelaidoyl glycerol (B35011) is a specific diacylglycerol (DAG) molecule containing two linoelaidic acid (a trans-isomer of linoleic ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilinoelaidoyl glycerol (B35011) is a specific diacylglycerol (DAG) molecule containing two linoelaidic acid (a trans-isomer of linoleic acid) chains at the sn-1 and sn-3 positions of the glycerol backbone. Diacylglycerols are critical intermediates in lipid metabolism and function as signaling molecules in a variety of cellular processes. The precise positional isomerism of DAGs dictates their biological activity and metabolic fate. Therefore, the ability to purify specific isomers, such as 1,3-Dilinoelaidoyl glycerol, is essential for accurate in-vitro and in-vivo studies in cellular biology, pharmacology, and drug development.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of lipid isomers. This application note provides detailed protocols for the purification of 1,3-Dilinoelaidoyl glycerol using both Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) methods.

Principles of Separation

Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. In the context of DAGs, RP-HPLC can effectively separate isomers with the same fatty acid composition but different positional arrangements. Generally, 1,3-DAG isomers are less polar and therefore elute earlier than their corresponding 1,2-DAG counterparts.[1] Retention time increases with the length of the fatty acyl chains and decreases with the number of double bonds.[1]

Normal-Phase HPLC (NP-HPLC): This method separates molecules based on their polarity using a polar stationary phase (e.g., silica) and a non-polar mobile phase. NP-HPLC is well-suited for separating lipid classes and can also be used for isomer separation.[2][3]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purification

This protocol is based on established methods for the separation of DAG isomers and is particularly effective for resolving 1,3- and 1,2-isomers.[4][5][6]

1. Sample Preparation:

  • Lipid Extraction: If the target compound is in a biological matrix, perform a lipid extraction using a standard method such as the Bligh and Dyer (chloroform:methanol:water) procedure.[1]

  • Drying: Dry the extracted lipid fraction under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipids in a solvent compatible with the initial mobile phase, such as hexane/2-propanol or 100% acetonitrile.[1][7]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% Acetonitrile.[4][5][6]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.[1]

  • Detection:

    • UV: 205 nm. This is suitable for unsaturated DAGs like 1,3-Dilinoelaidoyl glycerol.[1][4][6]

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are more universal detectors for lipids as they do not rely on the presence of a chromophore and offer better quantitation for a wide range of lipids.[1][2]

3. Fraction Collection:

  • Monitor the chromatogram for the elution of the 1,3-Dilinoelaidoyl glycerol peak. Based on the elution order of similar compounds, 1,3-dilinolein (B586039) elutes before 1,2-dilinolein.[5][6]

  • Collect the fraction corresponding to the target peak.

  • Multiple injections may be necessary to collect a sufficient quantity of the purified compound.

4. Post-Purification Analysis:

  • Combine the collected fractions.

  • Evaporate the solvent under a stream of nitrogen.

  • Re-dissolve the purified 1,3-Dilinoelaidoyl glycerol in a suitable storage solvent and store at low temperature (e.g., -20°C or -80°C) under an inert atmosphere to prevent oxidation.

  • Assess the purity of the collected fraction by re-injecting a small aliquot into the HPLC system.

Protocol 2: Normal-Phase HPLC for Purification

This protocol offers an alternative separation mechanism based on polarity.

1. Sample Preparation:

  • Follow the same sample preparation steps as in the RP-HPLC protocol. Reconstitute the dried lipid extract in the initial mobile phase (e.g., n-hexane/2-propanol).

2. HPLC Conditions:

  • Column: Silica or Cyanopropyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]

  • Mobile Phase: A non-polar mobile phase such as a gradient of n-hexane and 2-propanol. A typical starting condition could be n-hexane:2-propanol (99:1, v/v).[8][9]

  • Flow Rate: 1.0 mL/min.[8][9]

  • Column Temperature: Ambient or slightly elevated (e.g., 35°C).[8]

  • Injection Volume: 10-20 µL.

  • Detection: ELSD or CAD are recommended for NP-HPLC of lipids.

3. Fraction Collection and Post-Purification Analysis:

  • Follow the same procedures for fraction collection and post-purification analysis as described in the RP-HPLC protocol.

Data Presentation

The following tables summarize typical quantitative data obtained during the analysis and purification of diacylglycerols using HPLC.

Table 1: HPLC Performance Data for 1,3-Dilinolein (Analytical Scale)

ParameterValueReference
HPLC MethodRP-HPLC[5][6]
ColumnC18[5][6]
Mobile Phase100% Acetonitrile[5][6]
DetectionUV at 205 nm[5][6]
Limit of Detection (LOD)0.2 µg/mL[5][6]
Limit of Quantitation (LOQ)0.7 µg/mL[5][6]

Table 2: Illustrative Purification Summary for 1,3-Dilinoelaidoyl Glycerol

Purification StepTotal Lipid (mg)1,3-Dilinoelaidoyl Glycerol (mg)Purity (%)Recovery (%)
Crude Extract1001515100
RP-HPLC Fraction1211.49576
Re-purification109.9>9966

Note: The values in Table 2 are illustrative and will vary depending on the starting material and the specifics of the experimental setup.

Mandatory Visualization

Experimental Workflow for HPLC Purification

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Crude Lipid Mixture extraction Lipid Extraction (e.g., Bligh & Dyer) start->extraction drying Solvent Evaporation (Nitrogen Stream) extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution injection HPLC Injection reconstitution->injection separation Chromatographic Separation (RP-C18 or NP-Silica) injection->separation detection Detection (UV, ELSD, or CAD) separation->detection collection Fraction Collection detection->collection pooling Pool Fractions collection->pooling solvent_removal Solvent Evaporation pooling->solvent_removal purity_check Purity Analysis solvent_removal->purity_check storage Store Purified Product purity_check->storage

Caption: Workflow for the purification of 1,3-Dilinoelaidoyl glycerol using HPLC.

Logical Relationship of HPLC Parameters

G cluster_system HPLC System Components cluster_params Key Separation Parameters cluster_output Output & Result pump Mobile Phase Pump Controls flow rate and composition injector Autosampler/Injector Introduces sample onto the column column Column Stationary phase for separation detector Detector Senses the eluted analyte chromatogram Chromatogram Visual representation of separation detector->chromatogram generates mobile_phase Mobile Phase e.g., Acetonitrile (RP) or Hexane/IPA (NP) mobile_phase->pump influences stationary_phase Stationary Phase e.g., C18 (RP) or Silica (NP) stationary_phase->column is flow_rate Flow Rate Affects retention time and resolution flow_rate->pump controls temperature Temperature Influences viscosity and selectivity temperature->column affects retention_time Retention Time Time for analyte to elute chromatogram->retention_time provides peak_purity Peak Purity & Area Used for quantification chromatogram->peak_purity provides

Caption: Key components and parameters influencing HPLC separation of lipids.

References

Application

Application Notes and Protocols: The Use of 1,3-Dilinoelaidoyl Glycerol in Creating Artificial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Dilinoelaidoyl glycerol (B35011) is an unsaturated diacylglycerol (DAG) that holds potential for the formation of artificial cell membranes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilinoelaidoyl glycerol (B35011) is an unsaturated diacylglycerol (DAG) that holds potential for the formation of artificial cell membranes.[1][2][3][4] As a lipid molecule with two linoleic acid chains, its incorporation into a lipid bilayer can significantly influence the membrane's biophysical properties. Diacylglycerols, in general, are known to be potent modulators of membrane structure and function.[5][6][7] They can alter membrane curvature, fluidity, and packing, which in turn affects the activity of membrane-associated proteins.[7][8][9] These characteristics make 1,3-dilinoelaidoyl glycerol a molecule of interest for researchers studying membrane dynamics, protein-lipid interactions, and for the development of lipid-based drug delivery systems.

This document provides detailed application notes and experimental protocols for the utilization of 1,3-dilinoelaidoyl glycerol in the creation of artificial cell membranes. It is important to note that while general principles of diacylglycerol effects on membranes are well-documented, specific quantitative biophysical data for membranes composed primarily of 1,3-dilinoelaidoyl glycerol are limited in publicly available literature. Therefore, where specific data for 1,3-dilinoelaidoyl glycerol is unavailable, data for the closely related and well-studied 1,2-dioleoyl-sn-glycerol (B52968) (DOG) is provided as a reference, with appropriate caveats.

Physicochemical Properties of 1,3-Dilinoelaidoyl Glycerol

A summary of the known physicochemical properties of 1,3-dilinoelaidoyl glycerol is presented in Table 1. This information is crucial for handling the lipid and for the design of experimental protocols.

PropertyValueReference
Molecular Formula C₃₉H₆₈O₅[3][4]
Molecular Weight 617.0 g/mol [3][4]
Purity ≥95% (as commercially available)[3][10]
Solubility Soluble in dichloromethane, ethyl acetate, methanol, ethanol, and DMF.[11]
Storage Store at -20°C.[3]

Biophysical Effects on Artificial Membranes

The incorporation of diacylglycerols like 1,3-dilinoelaidoyl glycerol into a phospholipid bilayer can induce significant changes in the membrane's physical properties. The conical shape of DAG molecules, with a small polar headgroup and a larger hydrophobic region, introduces negative curvature stress into the lipid bilayer.[8] This property is crucial for cellular processes that involve membrane bending, such as vesicle budding and fusion.[6]

ParameterEffect of Diacylglycerol (DOG) IncorporationReference
Bilayer Thickness Increases[5]
Acyl Chain Order Increases (condensing effect)[5]
Volume-per-lipid Reduces[5]
Lateral Diffusion Decreases[5]
Membrane Curvature Induces negative curvature[6][8]

It is important to exercise caution when extrapolating this data to 1,3-dilinoelaidoyl glycerol, as the specific acyl chain composition and position can influence the magnitude of these effects.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of artificial cell membranes containing 1,3-dilinoelaidoyl glycerol. These protocols are based on established techniques and can be adapted based on specific experimental needs.

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Thin-Film Hydration and Extrusion

This protocol describes the formation of LUVs, which are commonly used as models for cell membranes.

Materials:

Procedure:

  • Lipid Film Formation:

    • Dissolve 1,3-dilinoelaidoyl glycerol and the primary phospholipid in the desired molar ratio in chloroform or a chloroform:methanol mixture in a round-bottom flask. The total lipid concentration should be around 10-20 mg/mL.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the dry lipid film. The volume of the buffer should be calculated to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).

    • Gently swirl the flask to hydrate (B1144303) the lipid film. This process can be facilitated by gentle warming to a temperature above the phase transition temperature of the lipid mixture. For unsaturated lipids like 1,3-dilinoelaidoyl glycerol, hydration can often be performed at room temperature.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Pass the suspension through the membrane multiple times (typically 11-21 times) to form LUVs of a uniform size distribution.

  • Storage:

    • Store the LUV suspension at 4°C. For long-term storage, the stability of the vesicles should be assessed.

Protocol 2: Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation

GUVs are micron-sized vesicles that are useful for microscopy-based studies of membrane dynamics and protein interactions.

Materials:

  • 1,3-Dilinoelaidoyl glycerol

  • Primary phospholipid (e.g., DOPC)

  • Chloroform

  • Indium tin oxide (ITO)-coated glass slides

  • O-ring or silicone spacer

  • Function generator

  • Observation chamber

Procedure:

  • Lipid Film Deposition:

    • Prepare a lipid solution of 1,3-dilinoelaidoyl glycerol and the primary phospholipid in chloroform at a concentration of approximately 1 mg/mL.

    • Deposit a small volume (e.g., 5-10 µL) of the lipid solution onto the conductive side of two ITO-coated glass slides and spread it evenly.

    • Dry the lipid films under a gentle stream of nitrogen and then under vacuum for at least 1 hour.

  • Chamber Assembly:

    • Create a chamber by placing an O-ring or silicone spacer between the two ITO slides, with the lipid-coated sides facing each other.

  • Hydration and Electroformation:

    • Fill the chamber with a non-ionic swelling solution (e.g., a sucrose (B13894) solution of desired osmolarity).

    • Connect the ITO slides to a function generator.

    • Apply a low-frequency AC electric field (e.g., 10 Hz, 1-2 V) for 2-4 hours at a temperature above the phase transition temperature of the lipid mixture.

  • Vesicle Harvesting:

    • Gently aspirate the GUV suspension from the chamber for observation.

Protocol 3: Formation of a Black Lipid Membrane (BLM)

BLMs are planar lipid bilayers formed across a small aperture and are used for electrical measurements of membrane properties, such as ion channel activity.

Materials:

  • 1,3-Dilinoelaidoyl glycerol

  • Primary phospholipid (e.g., DOPC)

  • n-Decane

  • Teflon cup or partition with a small aperture (100-250 µm diameter)

  • Ag/AgCl electrodes

  • Electrolyte solution (e.g., KCl or NaCl)

  • Voltage-clamp amplifier and data acquisition system

Procedure:

  • Lipid Solution Preparation:

    • Prepare a solution of 1,3-dilinoelaidoyl glycerol and the primary phospholipid in n-decane at a concentration of 10-25 mg/mL.

  • BLM Formation:

    • Fill the two chambers of the BLM setup with the electrolyte solution.

    • Using a small brush or a glass rod, paint the lipid solution across the aperture in the Teflon partition.

    • The lipid solution will spontaneously thin to form a bilayer, which can be monitored by observing the reflected light or by measuring the membrane capacitance. A stable BLM will appear black when viewed with reflected light.

  • Electrical Measurements:

    • Insert Ag/AgCl electrodes into each chamber.

    • Connect the electrodes to a voltage-clamp amplifier to apply a transmembrane potential and measure the resulting current. This setup can be used to study the permeability of the membrane to ions or the activity of reconstituted ion channels.

Characterization of Artificial Membranes

The physical properties of the prepared artificial membranes should be characterized to ensure their quality and to understand the effects of incorporating 1,3-dilinoelaidoyl glycerol.

Dynamic Light Scattering (DLS)

DLS can be used to determine the size distribution and polydispersity index (PDI) of LUVs. A narrow size distribution with a low PDI indicates a homogenous vesicle population.

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology and lamellarity of the prepared vesicles.

Fluorescence Anisotropy

Fluorescence anisotropy measurements using a lipophilic probe (e.g., 1,6-diphenyl-1,3,5-hexatriene (B155585) - DPH) can be used to assess changes in membrane fluidity upon incorporation of 1,3-dilinoelaidoyl glycerol. A decrease in fluorescence anisotropy generally indicates an increase in membrane fluidity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of diacylglycerols in artificial membranes.

DAG_Effect Effect of Diacylglycerol on Membrane Curvature cluster_1 Bilayer with Diacylglycerol bilayer || dag_bilayer || dag DAG

Caption: Incorporation of cone-shaped diacylglycerol (DAG) molecules induces negative curvature in a phospholipid bilayer.

LUV_Preparation Workflow for LUV Preparation A 1. Lipid Dissolution (1,3-Dilinoelaidoyl glycerol + Phospholipid in Chloroform) B 2. Thin Film Formation (Solvent Evaporation) A->B C 3. Hydration (Addition of Aqueous Buffer) B->C D 4. Formation of MLVs C->D E 5. Extrusion (Through Polycarbonate Membrane) D->E F 6. Formation of LUVs E->F

Caption: A schematic workflow for the preparation of Large Unilamellar Vesicles (LUVs) using the thin-film hydration and extrusion method.

PKC_Activation General Diacylglycerol Signaling Pathway Stimulus Stimulus Receptor GPCR / RTK Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (e.g., 1,3-Dilinoelaidoyl glycerol) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Downstream Signaling & Cellular Response PKC->Cellular_Response phosphorylates targets

Caption: A simplified signaling pathway showing the generation of diacylglycerol and subsequent activation of Protein Kinase C (PKC).

References

Technical Notes & Optimization

Troubleshooting

How to improve the solubility of 1,3-Dilinoelaidoyl glycerol in aqueous buffers.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 1,3-Dilinoelaidoyl glycerol (B35011) in aqueous buffers. The f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 1,3-Dilinoelaidoyl glycerol (B35011) in aqueous buffers. The following troubleshooting guides and FAQs address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is 1,3-Dilinoelaidoyl glycerol poorly soluble in aqueous buffers?

A1: 1,3-Dilinoelaidoyl glycerol is a diacylglycerol, which is a type of lipid. Its molecular structure is dominated by long, nonpolar fatty acid chains (linoelaidic acid).[1] According to the principle of "like dissolves like," nonpolar molecules are poorly soluble in polar solvents like water or aqueous buffers. The hydrophobic nature of the fatty acid chains prevents favorable interactions with water molecules, leading to very low aqueous solubility.

Q2: What are the primary strategies to enhance the aqueous solubility of 1,3-Dilinoelaidoyl glycerol?

A2: The main strategies for solubilizing highly lipophilic compounds like 1,3-Dilinoelaidoyl glycerol involve creating specialized formulations that can encapsulate or disperse the molecule in an aqueous environment. Key approaches include:

  • Lipid-Based Formulations: Creating systems like nanoemulsions, liposomes, or micelles where the compound is dissolved in a lipid core that is dispersed in the aqueous buffer.[2][3][4]

  • Surfactant (Detergent) Solubilization: Using detergents to form micelles that encapsulate the hydrophobic compound within their core.[5]

  • Cyclodextrin (B1172386) Complexation: Employing cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, to form inclusion complexes with the lipid.[6][7]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase the overall solvating capacity of the buffer system.[8][9]

Q3: How do lipid-based nanoemulsions improve solubility?

A3: Nanoemulsions are dispersions of oil droplets in an aqueous phase, with droplet sizes typically ranging from 20 to 200 nanometers.[10][11] For a hydrophobic compound like 1,3-Dilinoelaidoyl glycerol, it can be dissolved in the oil phase. This oil phase, containing the dissolved lipid, is then emulsified in the aqueous buffer using surfactants and high-energy methods like ultrasonication.[12][13] The resulting nano-sized droplets provide a large surface area and remain stably dispersed in the aqueous medium, effectively "solubilizing" the hydrophobic drug.[10][14]

Q4: How do surfactants or detergents work to solubilize lipids?

A4: Surfactants, or detergents, are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[15] In an aqueous solution above a specific concentration called the critical micelle concentration (CMC), these molecules spontaneously assemble into spherical structures called micelles.[5] The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment. Hydrophobic molecules like 1,3-Dilinoelaidoyl glycerol can partition into this core, effectively being shielded from the surrounding water, while the hydrophilic heads on the micelle's surface maintain its solubility in the aqueous buffer.[]

Q5: What is the role of cyclodextrins in solubilizing lipophilic compounds?

A5: Cyclodextrins are cyclic oligosaccharides that have a unique truncated cone or torus shape. This structure gives them a hydrophilic outer surface and a lipophilic inner cavity.[6][17] They can encapsulate a "guest" molecule, such as the fatty acid chains of 1,3-Dilinoelaidoyl glycerol, within their hydrophobic cavity if the size and geometry are compatible.[7] This formation of an inclusion complex masks the hydrophobic nature of the lipid, and the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water.[6][18] Methyl-β-cyclodextrin is a derivative often used for its high affinity for lipids.[7][19]

Q6: When is it appropriate to use co-solvents, and what are the limitations?

A6: Co-solvents, such as ethanol (B145695), DMSO, or glycerol, can be used to increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous solvent system.[8][9][20] This method is often straightforward but has significant limitations. High concentrations of organic solvents can be toxic to cells in biological experiments and can denature proteins. Furthermore, upon significant dilution into a fully aqueous system (e.g., during an experiment), the co-solvent concentration may drop below the level needed to keep the compound in solution, leading to precipitation.[8][21]

Troubleshooting Guide

Q: My 1,3-Dilinoelaidoyl glycerol precipitates immediately when I add it to my aqueous buffer. What should I do?

A: This is expected due to its very low aqueous solubility.[22] Direct addition is not a viable method. You must use a solubilization strategy.

  • First Step: Try dissolving the compound in a minimal amount of a water-miscible organic solvent like ethanol or DMF first, and then add this stock solution to the buffer dropwise while vortexing vigorously.[23] This may work for very low final concentrations.

  • If Precipitation Persists: The concentration you require is likely too high for a simple co-solvent approach. You should proceed to a more robust formulation strategy. A good starting point would be to use either cyclodextrins or a surfactant-based system, as these are often simpler to prepare than a full nanoemulsion.

Q: I prepared a nanoemulsion, but it looks cloudy and separates after a few hours. How can I improve its stability?

A: Instability in a nanoemulsion can be due to several factors:

  • Insufficient Energy Input: The ultrasonication or high-pressure homogenization time and power may be insufficient to create droplets small enough for kinetic stability. Try increasing the processing time or power.

  • Incorrect Surfactant/Co-surfactant Concentration: The amount of surfactant may be too low to adequately coat the surface of the oil droplets, leading to coalescence. Review your formulation and consider increasing the surfactant-to-oil ratio.

  • Inappropriate Formulation Components: The choice of oil, surfactant, and co-surfactant is critical. You may need to screen different combinations to find one that is optimal for 1,3-Dilinoelaidoyl glycerol. Non-ionic surfactants like Tweens are commonly used.[12]

Q: I am concerned about the potential toxicity of the solubilizing agents in my cell-based assay. What are the most biocompatible options?

A: This is a critical consideration for any biological research.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin and other chemically modified cyclodextrins are generally considered to have low toxicity and are widely used in pharmaceutical formulations.

  • Lipid-Based Formulations: Liposomes and nanoemulsions made from naturally occurring lipids (like soy or egg phospholipids) and biocompatible surfactants (e.g., polysorbates, poloxamers) are excellent choices.[2][24] These systems mimic biological structures and often have very good safety profiles.

  • Detergents: Many detergents can be cytotoxic by disrupting cell membranes.[5] However, some non-ionic surfactants like Pluronic® or certain polysorbates (Tweens) are often used at low, non-toxic concentrations in cell culture applications. Always perform a toxicity control experiment with the solubilizing agent alone.

Data Presentation

Table 1: Solubility of 1,3-Dilinoelaidoyl Glycerol in Common Solvents This data provides a baseline for preparing stock solutions before incorporating the compound into an aqueous formulation.

SolventConcentrationReference
Dimethylformamide (DMF)10 mg/ml[23]
Ethanol10 mg/ml[23]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/ml[23]

Table 2: Comparison of Primary Solubilization Strategies

StrategyPrinciple of ActionKey AdvantagesKey DisadvantagesBest For...
Co-solvents Reduces the polarity of the bulk solvent.[9]Simple, quick to prepare.Risk of precipitation on dilution, potential for solvent toxicity.[8]Low concentration applications, initial exploratory studies.
Surfactant Micelles Encapsulates the lipid in a hydrophobic core, shielding it from water.[25][26]Easy to prepare, high loading capacity possible.Potential for cytotoxicity depending on the surfactant, stability can be concentration-dependent.[5]In vitro assays where some cytotoxicity can be controlled for, non-biological applications.
Cyclodextrins Forms a water-soluble inclusion complex with the lipid.[6][17]Generally low toxicity, well-defined stoichiometry, can improve stability.Limited by the size of the cyclodextrin cavity, can be expensive.Cell-based assays, formulations requiring high biocompatibility.
Nanoemulsions Disperses the lipid (dissolved in an oil phase) as nano-sized droplets in water.[10][11]High loading capacity, good stability, suitable for various administration routes.[14][24]Requires specialized equipment (sonicator, homogenizer), more complex formulation development.[12]Drug delivery studies, applications requiring high concentrations and long-term stability.
Liposomes Encapsulates the lipid within a phospholipid bilayer vesicle.[27]Highly biocompatible, can deliver both hydrophilic and hydrophobic compounds.[][28]More complex preparation, potential for leakage, lower loading capacity for hydrophobic drugs compared to nanoemulsions.[15]Drug delivery, especially for targeted delivery and in vivo studies.

Experimental Protocols

Protocol 1: Preparation of a Nanoemulsion via High-Energy Ultrasonication

This protocol provides a general method for creating an oil-in-water (O/W) nanoemulsion.

  • Preparation of the Oil Phase: a. Dissolve a target amount of 1,3-Dilinoelaidoyl glycerol in a suitable, biocompatible oil (e.g., medium-chain triglyceride oil). b. Add a primary surfactant (e.g., Tween 80) and a co-surfactant (e.g., Span 80) to the oil phase. c. Gently heat and stir the mixture until all components are fully dissolved and homogenous.

  • Preparation of the Aqueous Phase: a. Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Formation of the Coarse Emulsion: a. Slowly add the oil phase to the aqueous phase while stirring at high speed with a magnetic stirrer or a high-shear mixer. This will form a milky, coarse emulsion.

  • Nano-emulsification: a. Place the coarse emulsion in an ice bath to dissipate heat generated during sonication. b. Insert the probe of a high-power ultrasonicator into the emulsion. c. Sonicate at high power using pulses (e.g., 30 seconds on, 30 seconds off) for a total of 10-20 minutes. The exact time and power will need optimization. d. The emulsion should turn from milky to translucent or transparent as the droplet size decreases into the nanometer range.[10]

  • Characterization: a. Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). b. Assess short-term stability by observing the sample for any signs of creaming or phase separation over 24-48 hours.

Protocol 2: Solubilization using Methyl-β-Cyclodextrin (MβCD)

This protocol describes the formation of a cyclodextrin inclusion complex.

  • Stock Solution Preparation: a. Prepare a concentrated stock solution of MβCD in the desired aqueous buffer (e.g., 100 mM). Warming the solution may be necessary to fully dissolve the MβCD. b. Prepare a concentrated stock solution of 1,3-Dilinoelaidoyl glycerol in a suitable organic solvent (e.g., 10 mg/mL in ethanol).[23]

  • Complex Formation: a. In a glass vial, add the desired volume of the MβCD stock solution. b. While vigorously vortexing the MβCD solution, slowly add a small volume of the 1,3-Dilinoelaidoyl glycerol stock solution. The molar ratio of MβCD to the lipid is critical and typically ranges from 10:1 to 100:1. This must be optimized. c. Incubate the mixture, often with shaking or stirring, at a controlled temperature (e.g., room temperature or 37°C) for several hours to allow for complex formation.

  • Solvent Removal (Optional but Recommended): a. If the amount of organic solvent is a concern, it can be removed by evaporation under a stream of nitrogen gas or by dialysis.

  • Filtration and Use: a. Filter the final solution through a 0.22 µm syringe filter to remove any non-complexed, precipitated lipid. b. The clear filtrate contains the water-soluble 1,3-Dilinoelaidoyl glycerol-MβCD complex. The concentration can be confirmed analytically if required.

Mandatory Visualizations

Solubilization_Decision_Workflow Figure 1. Decision Workflow for Solubilization start Start: Solubilize 1,3-Dilinoelaidoyl Glycerol check_conc Is the required concentration low? start->check_conc check_bio Is high biocompatibility critical (e.g., cell assay)? check_conc->check_bio No cosolvent Use Co-solvent Method (e.g., Ethanol/DMF stock) check_conc->cosolvent Yes check_stability Is long-term stability or high loading required? check_bio->check_stability No cyclodextrin Use Cyclodextrins (e.g., MβCD) check_bio->cyclodextrin Yes surfactant Use Surfactant Micelles (non-toxic) check_stability->surfactant No nanoemulsion Prepare Nanoemulsion or Liposome check_stability->nanoemulsion Yes end Proceed to Experiment cosolvent->end cyclodextrin->end surfactant->end nanoemulsion->end

Figure 1. Decision Workflow for Solubilization

Solubilization_Mechanisms Figure 2. Mechanisms of Lipid Solubilization cluster_micelle Surfactant Micelle cluster_nanoemulsion Nanoemulsion cluster_cyclodextrin Cyclodextrin Complex micelle Hydrophobic Core lipid1 Lipid micelle->lipid1 soluble_form 'Solubilized' Form in Aqueous Buffer micelle->soluble_form oil_droplet Oil Droplet lipid2 Lipid oil_droplet->lipid2 oil_droplet->soluble_form cd Hydrophobic Cavity lipid3 Lipid cd->lipid3 cd->soluble_form compound 1,3-Dilinoelaidoyl Glycerol (Insoluble) compound->micelle Encapsulation compound->oil_droplet Dissolution compound->cd Inclusion Nanoemulsion_Workflow Figure 3. Experimental Workflow for Nanoemulsion Prep A 1. Prepare Oil Phase: Dissolve Lipid + Surfactants in Oil C 3. Mix Phases: Add Oil to Aqueous with High-Shear Mixing A->C B 2. Prepare Aqueous Phase: Buffer Solution B->C D Result: Coarse Emulsion (Milky, Unstable) C->D E 4. Apply High Energy: Ultrasonication or Homogenization D->E F Result: Nanoemulsion (Translucent, Stable) E->F G 5. Characterize: DLS for Size and PDI F->G

References

Optimization

Technical Support Center: Strategies to Prevent the Oxidation of 1,3-Dilinoleoyl Glycerol

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of 1,3-dilinoleoyl glycerol (B35011) during storage and experiment...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of 1,3-dilinoleoyl glycerol (B35011) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-dilinoleoyl glycerol, and why is it prone to oxidation?

1,3-dilinoleoyl glycerol is a diacylglycerol molecule containing two linoleic acid chains. Linoleic acid is a polyunsaturated fatty acid with two double bonds, making it highly susceptible to oxidation when exposed to factors like oxygen, heat, light, and trace metals.[1]

Q2: What are the primary indicators of 1,3-dilinoleoyl glycerol oxidation?

Oxidation can be detected through:

  • Physical Changes: Development of a yellowish color, increased viscosity, or an off-odor.

  • Analytical Changes: Appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (HPLC or GC).[1]

  • Chemical Analysis: An increase in the peroxide value (PV), p-anisidine (B42471) value (p-AV), or thiobarbituric acid reactive substances (TBARS).

Q3: What are the optimal storage conditions for 1,3-dilinoleoyl glycerol?

For long-term stability, 1,3-dilinoleoyl glycerol should be stored under the following conditions:

  • Temperature: -20°C for short-term storage and -80°C for long-term storage.[1]

  • Atmosphere: Under an inert gas such as argon or nitrogen to minimize exposure to oxygen.[1]

  • Form: Dissolved in a high-purity, peroxide-free organic solvent (e.g., ethanol, acetonitrile, or dimethylformamide). Unsaturated lipids like 1,3-dilinoleoyl glycerol are hygroscopic and not stable as a dry powder.[2][3][4]

  • Container: A glass vial with a Teflon-lined cap to prevent leaching of impurities.[2][3]

  • Light: Protected from light by using an amber vial or by wrapping the container in foil.[1]

Q4: Should I use antioxidants to store 1,3-dilinoleoyl glycerol?

Yes, adding an antioxidant can significantly inhibit oxidation. Butylated hydroxytoluene (BHT) at a concentration of 0.01-0.1% is commonly recommended.[1] However, it is crucial to ensure the chosen antioxidant does not interfere with downstream experiments.

Q5: How can I minimize degradation during experimental use?

To maintain the integrity of 1,3-dilinoleoyl glycerol during your experiments, follow these best practices:

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2][5]

  • Equilibrate to Room Temperature: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture into the solution.[2]

  • Fresh Solutions: Prepare fresh dilutions for each experiment.[6]

  • Minimize Exposure: Keep the solution under an inert atmosphere as much as possible and minimize exposure to light and heat.

Troubleshooting Guides

Issue 1: Inconsistent or no biological activity observed in my experiments.

  • Possible Cause: Degradation of 1,3-dilinoleoyl glycerol due to oxidation. The altered chemical structure can lead to a loss of biological function.

  • Solution:

    • Verify Integrity: Before use, confirm the purity of your 1,3-dilinoleoyl glycerol stock solution using an analytical method like HPLC or GC.

    • Use a Fresh Stock: If significant degradation is detected, use a fresh, unoxidized stock of 1,3-dilinoleoyl glycerol.

    • Review Handling Procedures: Ensure that all storage and handling recommendations are being strictly followed.

Issue 2: Appearance of unexpected peaks in my HPLC or GC analysis.

  • Possible Cause: The additional peaks are likely oxidation products of 1,3-dilinoleoyl glycerol, such as hydroperoxides, aldehydes, and ketones.

  • Solution:

    • Optimize Storage: Immediately review your storage conditions. Ensure the compound is stored at -80°C under an inert atmosphere and protected from light.

    • Inert Gas Purging: Before sealing the vial for storage, purge the headspace with argon or nitrogen to displace any oxygen.

    • Consider Antioxidants: If not already in use, consider adding an antioxidant like BHT (0.01-0.1% w/v) to a new stock solution, ensuring it is compatible with your experimental system.

Issue 3: The peroxide value of my 1,3-dilinoleoyl glycerol sample is high.

  • Possible Cause: A high peroxide value indicates the presence of primary oxidation products (hydroperoxides), suggesting the initial stages of oxidation have occurred.

  • Solution:

    • Discard and Replace: A high peroxide value indicates that the quality of the lipid has been compromised. It is best to discard the sample and start with a fresh, unoxidized lot.

    • Implement Preventative Strategies: Strictly adhere to the recommended storage and handling procedures with the new sample to prevent future oxidation. This includes low-temperature storage, use of an inert atmosphere, and protection from light.

Data Presentation

Table 1: Effect of Storage Temperature on the Oxidation of Oils Rich in Polyunsaturated Fatty Acids.

Storage Temperature (°C)Peroxide Value (meq/kg) of Peanut Oil after 320 daysMDA Content (µmol/kg) of Peanut Oil after 320 days
15~10~20
25>20~70
35>20 (and then decreased)~90

Data adapted from a study on peanuts, which are rich in oleic and linoleic acids, as a proxy for the behavior of 1,3-dilinoleoyl glycerol.[7] The peroxide value at 35°C increased initially and then decreased as primary oxidation products were converted to secondary products.

Table 2: Effect of Antioxidants on the Oxidative Stability of Oils.

AntioxidantConcentrationInhibition of Primary Oxidation Products (%)Inhibition of Secondary Oxidation Products (%)
tert-Butylhydroquinone (TBHQ)50 ppm99.5 ± 0.196.1 ± 0.7

Data from a study on the stabilization of ω-3 polyunsaturated fatty acids in a mouse diet, demonstrating the high efficiency of synthetic antioxidants.[8]

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This protocol is adapted from the AOCS Official Method Cd 8-53 and is used to determine the concentration of primary oxidation products.

Materials:

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • 0.1 N and 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solutions (standardized)

  • 1% Starch indicator solution

  • 250 mL Erlenmeyer flasks with glass stoppers

Procedure:

  • Weigh approximately 5 g of the 1,3-dilinoleoyl glycerol sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Stopper the flask and swirl for exactly one minute.

  • Immediately add 30 mL of distilled water and unstopper the flask.

  • Titrate with 0.1 N Na₂S₂O₃ solution with constant and vigorous agitation. Continue titrating until the yellow iodine color has almost disappeared.

  • Add approximately 0.5 mL of starch indicator solution.

  • Continue the titration, shaking vigorously, until the blue color just disappears. If the endpoint is passed, add back a known volume of 0.01 N Na₂S₂O₃.

  • Conduct a blank determination daily.

Calculation: Peroxide Value (meq/kg) = ( (S - B) * N * 1000 ) / W Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: Determination of p-Anisidine Value (p-AV)

This protocol measures the secondary oxidation products, particularly aldehydes.

Materials:

Procedure:

  • Weigh 0.5-2.0 g of the 1,3-dilinoleoyl glycerol sample into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with isooctane. This is Solution A.

  • Measure the absorbance of Solution A at 350 nm in a 1 cm cuvette, using isooctane as the blank.

  • Pipette 5 mL of Solution A into one test tube and 5 mL of isooctane into a second test tube (blank).

  • To each tube, add 1 mL of the p-anisidine reagent, stopper, and shake.

  • After exactly 10 minutes, measure the absorbance of the solution from the sample tube at 350 nm, using the blank tube as the reference.

Calculation: p-Anisidine Value = ( 25 * (1.2 * As - Ab) ) / W Where:

  • As = Absorbance of the sample solution after reaction with p-anisidine

  • Ab = Absorbance of the sample solution before reaction

  • W = Weight of the sample (g)

Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.

Materials:

  • Thiobarbituric acid (TBA) solution (e.g., 0.375% w/v)

  • Trichloroacetic acid (TCA) solution (e.g., 15% w/v)

  • Hydrochloric acid (HCl)

  • Butylated hydroxytoluene (BHT) solution (to prevent further oxidation during the assay)

  • Malondialdehyde (MDA) or 1,1,3,3-tetraethoxypropane (B54473) for standard curve

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a standard curve using MDA or a precursor.

  • To a test tube, add a known amount of the 1,3-dilinoleoyl glycerol sample.

  • Add BHT solution to prevent auto-oxidation during heating.

  • Add the TCA-TBA-HCl reagent.

  • Vortex the mixture thoroughly.

  • Incubate in a boiling water bath for a specified time (e.g., 15-30 minutes).

  • Cool the tubes on ice to stop the reaction.

  • Centrifuge the samples to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Quantify the MDA concentration in the sample by comparing the absorbance to the standard curve.

Visualizations

Oxidation_Prevention_Workflow Workflow for Preventing 1,3-Dilinoelaidoyl Glycerol Oxidation cluster_storage Storage cluster_handling Handling cluster_qc Quality Control storage_temp Store at -20°C (short-term) or -80°C (long-term) aliquot Aliquot into single-use portions storage_temp->aliquot inert_gas Store under inert gas (Argon/Nitrogen) inert_gas->aliquot light_protection Protect from light (Amber vial) light_protection->aliquot solvent Dissolve in high-purity organic solvent solvent->aliquot antioxidant Add antioxidant (e.g., BHT) antioxidant->aliquot warm_up Equilibrate to room temperature before opening aliquot->warm_up fresh_dilutions Prepare fresh dilutions for each experiment warm_up->fresh_dilutions analytical_check Check purity by HPLC/GC before use fresh_dilutions->analytical_check pv_test Perform Peroxide Value (PV) test analytical_check->pv_test If degradation is suspected pav_test Perform p-Anisidine Value (p-AV) test pv_test->pav_test tbars_test Perform TBARS assay pav_test->tbars_test

Caption: Workflow for optimal storage and handling to prevent oxidation.

Troubleshooting_Logic Troubleshooting Logic for 1,3-Dilinoelaidoyl Glycerol Degradation start Inconsistent Experimental Results check_degradation Is degradation of 1,3-dilinoleoyl glycerol suspected? start->check_degradation review_storage Review storage conditions: - Temperature (-80°C) - Inert atmosphere - Light protection check_degradation->review_storage Yes other_factors Investigate other experimental factors check_degradation->other_factors No review_handling Review handling procedures: - Aliquotting - Room temperature equilibration - Fresh dilutions review_storage->review_handling analytical_verification Verify purity with HPLC/GC review_handling->analytical_verification degradation_confirmed Degradation confirmed? analytical_verification->degradation_confirmed use_fresh_stock Use a fresh, unoxidized stock degradation_confirmed->use_fresh_stock Yes degradation_confirmed->other_factors No

References

Troubleshooting

Optimizing mass spectrometry parameters for the detection of 1,3-Dilinoelaidoyl glycerol.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the detection of 1,3-Dilinoelaidoyl glycerol (...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the detection of 1,3-Dilinoelaidoyl glycerol (B35011).

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for detecting 1,3-Dilinoelaidoyl glycerol?

A1: For neutral lipids like 1,3-Dilinoelaidoyl glycerol, positive mode Electrospray Ionization (ESI+) is most commonly used.[1][2] Atmospheric Pressure Chemical Ionization (APCI) can also be effective.[1] To enhance ionization efficiency, it is highly recommended to promote the formation of adduct ions.

Q2: Which adduct ions should I target for 1,3-Dilinoelaidoyl glycerol analysis?

A2: Due to the low proton affinity of diacylglycerols, forming adducts with alkali metals or ammonium (B1175870) is crucial for sensitive detection.[3][4]

  • [M+NH₄]⁺ (Ammonium): Commonly formed by adding ammonium acetate (B1210297) or ammonium formate (B1220265) to the mobile phase.[1][5]

  • [M+Li]⁺ (Lithium): Lithiated adducts often provide enhanced ion intensity and more informative fragmentation patterns compared to ammoniated or sodiated adducts.[3][6] This can be achieved by adding a lithium salt to the sample solution.

  • [M+Na]⁺ (Sodium): Sodium adducts are frequently observed but may not provide the same level of sensitivity or fragmentation detail as lithium adducts.[7]

Q3: What are the expected m/z values for 1,3-Dilinoelaidoyl glycerol?

A3: The molecular weight of 1,3-Dilinoelaidoyl glycerol (C₃₉H₆₈O₅) is approximately 616.99 g/mol . The expected m/z values for common adducts are summarized in the table below.

Ion TypeChemical FormulaApproximate m/z
[M+H]⁺C₃₉H₆₉O₅⁺618.0
[M+NH₄]⁺C₃₉H₇₂NO₅⁺635.0
[M+Na]⁺C₃₉H₆₈O₅Na⁺639.9
[M+Li]⁺C₃₉H₆₈O₅Li⁺624.0

Q4: What is the characteristic fragmentation pattern of 1,3-Dilinoelaidoyl glycerol in MS/MS?

A4: The primary fragmentation pathway in tandem mass spectrometry (MS/MS) for diacylglycerols is the neutral loss of the fatty acid chains. For 1,3-Dilinoelaidoyl glycerol, this would involve the loss of a linoelaidic acid molecule (C₁₈H₃₂O₂; molecular weight ≈ 280.45 g/mol ). This fragmentation provides structural information about the constituent fatty acids.[1]

Q5: Can I distinguish between 1,3-Dilinoelaidoyl glycerol and its 1,2-isomer using mass spectrometry?

A5: Differentiating between 1,2- and 1,3-diacylglycerol isomers using conventional collision-induced dissociation (CID) can be challenging as they often produce very similar fragmentation patterns.[8] To achieve separation and unambiguous identification, consider the following:

  • Chromatographic Separation: Employing a suitable liquid chromatography (LC) method, such as normal-phase or reversed-phase HPLC, can separate the isomers before they enter the mass spectrometer.[2][9]

  • Derivatization: Chemical derivatization of the free hydroxyl group can prevent acyl migration and yield unique fragments for each isomer, allowing for their distinction by MS/MS.[2][5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of 1,3-Dilinoelaidoyl glycerol.

Problem 1: Low or No Signal Intensity

Possible CauseSuggested Solution
Poor Ionization Efficiency Diacylglycerols are neutral lipids and ionize poorly. Enhance ionization by adding a source of adduct-forming ions to your mobile phase or sample, such as ammonium acetate (for [M+NH₄]⁺) or lithium acetate (for [M+Li]⁺).[3][4]
Low Sample Concentration Prepare a more concentrated sample. If sample amount is limited, consider a derivatization step to improve ionization efficiency.[4]
In-Source Fragmentation The molecule may be fragmenting in the ion source before detection. Reduce the cone voltage (or equivalent parameter) to minimize this effect.[8]
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve sample cleanup procedures or optimize chromatographic separation to isolate the analyte from interfering matrix components.[10]
Incorrect Instrument Settings Verify that the mass spectrometer is set to the correct polarity (positive ion mode) and that the scan range includes the expected m/z of the target adduct ions.[11]

Problem 2: Unexpected Peaks in the Mass Spectrum

Possible CauseSuggested Solution
Contamination Run a solvent blank to check for contaminants from solvents, glassware, or the LC-MS system itself. Use high-purity solvents and ensure all equipment is thoroughly cleaned.[12]
Presence of Multiple Adducts The signal may be split between several adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺). To simplify the spectrum, try to promote the formation of a single, desired adduct by adding a specific salt (e.g., lithium acetate) to the mobile phase.[8]
Sample Degradation (Oxidation) The double bonds in the linoelaidoyl chains are susceptible to oxidation.[12] Store samples at low temperatures, under an inert atmosphere (e.g., nitrogen or argon), and protect from light. Consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample preparation.
Presence of Isomers A co-eluting peak with a similar mass spectrum may be the 1,2-isomer. Optimize your chromatographic method to achieve separation.[12]

Experimental Protocols

Protocol 1: Sample Preparation and Lipid Extraction

This protocol is based on the widely used Folch or Bligh-Dyer methods for total lipid extraction.[2][13]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution or high-purity water

  • Internal standard (e.g., a deuterated or odd-chain diacylglycerol)

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • Homogenization: Homogenize the tissue sample or use a measured volume of the liquid sample.

  • Internal Standard: Add a known amount of internal standard to the sample.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. For every 1 mL of aqueous sample, use approximately 3.75 mL of the solvent mixture.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing.

  • Phase Separation: Add 1.25 mL of chloroform followed by 1.25 mL of 0.9% NaCl solution for every 1 mL of the initial aqueous sample. Vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 3000 x g) for 10 minutes at 4°C to separate the layers.[13]

  • Extraction: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

  • Drying: Dry the extracted lipid phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water mixture).

Protocol 2: Optimization of Mass Spectrometry Parameters

Instrumentation:

  • HPLC or UHPLC system

  • Triple quadrupole or Q-TOF mass spectrometer with an ESI source

Initial MS Conditions (Starting Point for Optimization):

ParameterTypical Value
Ionization ModePositive Electrospray (ESI+)
Capillary Voltage3.0 - 4.0 kV
Cone Voltage20 - 40 V
Source Temperature100 - 150 °C
Desolvation Temperature300 - 450 °C
Cone Gas Flow20 - 50 L/hr
Desolvation Gas Flow600 - 800 L/hr
Collision GasArgon

Note: These values are illustrative and should be optimized for your specific instrument.[1]

Optimization Workflow:

  • Tune the Mass Spectrometer: Infuse a solution of your 1,3-Dilinoelaidoyl glycerol standard directly into the mass spectrometer.

  • Optimize Source Parameters: While observing the signal for the target adduct ion (e.g., [M+Li]⁺), systematically adjust the source parameters (capillary voltage, cone voltage, temperatures, and gas flows) to maximize the ion intensity.

  • Optimize Collision Energy (CE):

    • Perform a product ion scan of your target precursor ion.

    • Ramp the collision energy over a range (e.g., 10-50 eV) to identify the CE that produces the most abundant and informative fragment ions (e.g., the neutral loss of linoelaidic acid).[1]

    • Alternatively, perform multiple experiments with discrete CE values to build a CE optimization curve.[14][15] The optimal CE is the one that yields the highest intensity for the desired fragment ion.

Visualizations

experimental_workflow Experimental Workflow for MS Parameter Optimization cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Reconstitution Reconstitute in LC-MS Solvent Extraction->Reconstitution LC_Sep LC Separation (Isomer Separation) Reconstitution->LC_Sep ESI Electrospray Ionization (ESI+) (Adduct Formation) LC_Sep->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 Opt_Source Optimize Source Parameters ESI->Opt_Source CID Collision-Induced Dissociation (CID) (Fragmentation) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Opt_CE Optimize Collision Energy CID->Opt_CE Data_Acq Data Acquisition MS2->Data_Acq Data_Analysis Identification & Quantification Data_Acq->Data_Analysis

Caption: Workflow for optimizing MS parameters for 1,3-Dilinoelaidoyl glycerol.

troubleshooting_logic Troubleshooting Logic for Low MS Signal Start Low or No Signal Detected CheckAdducts Is an adduct-forming reagent present? (e.g., NH₄⁺, Li⁺) Start->CheckAdducts AddAdducts Solution: Add ammonium or lithium salt to mobile phase. CheckAdducts->AddAdducts No CheckConeVoltage Is cone voltage optimized? (e.g., < 40V) CheckAdducts->CheckConeVoltage Yes End Signal Improved AddAdducts->End ReduceConeVoltage Solution: Reduce cone voltage to minimize in-source fragmentation. CheckConeVoltage->ReduceConeVoltage No CheckConcentration Is sample concentration sufficiently high? CheckConeVoltage->CheckConcentration Yes ReduceConeVoltage->End IncreaseConcentration Solution: Concentrate sample or consider derivatization. CheckConcentration->IncreaseConcentration No CheckMatrix Is matrix suppression suspected? CheckConcentration->CheckMatrix Yes IncreaseConcentration->End ImproveCleanup Solution: Improve sample cleanup or chromatographic separation. CheckMatrix->ImproveCleanup Yes CheckMatrix->End No ImproveCleanup->End

Caption: Decision tree for troubleshooting low signal intensity issues.

References

Optimization

Troubleshooting poor chromatographic peak shape of 1,3-Dilinoelaidoyl glycerol.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shapes en...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shapes encountered during the analysis of 1,3-Dilinoelaidoyl glycerol (B35011).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for 1,3-Dilinoelaidoyl glycerol in reverse-phase HPLC?

Poor peak shape for 1,3-Dilinoelaidoyl glycerol, and other diacylglycerols, in reverse-phase high-performance liquid chromatography (RP-HPLC) can manifest as peak tailing, fronting, or broadening. The primary causes include:

  • Secondary Interactions: Residual silanol (B1196071) groups on the surface of silica-based columns can interact with the glycerol backbone, leading to peak tailing.[1][2] This is a common issue, especially with basic analytes, where the interaction causes some molecules to be retained longer than others.[2]

  • Sample Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the column, leading to broadened or asymmetrical peaks.[1][3]

  • Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, as the sample may not properly focus on the column head.[1] It is recommended to dissolve the sample in a solvent with similar or weaker strength than the initial mobile phase.[1]

  • Column Degradation: Over time, columns can degrade, leading to issues like voids in the packing material or blocked frits.[3][4] A partially blocked inlet frit can distort the sample stream, affecting all peaks in the chromatogram.[3] Voids can cause the sample to follow different paths through the column, resulting in poor peak shape.[5]

  • Mobile Phase Issues: An improperly prepared or inadequate mobile phase, such as an incorrect pH or insufficient buffer concentration, can negatively affect peak shape, particularly for ionizable compounds.[3][5]

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time and affect peak symmetry. The use of a column oven is recommended for stable temperature control.[1]

Q2: My 1,3-Dilinoelaidoyl glycerol peak is tailing. What are the specific steps to resolve this?

Peak tailing is a common issue and can be systematically addressed:

  • Reduce Sample Concentration: The first step is to check for column overload.[3] Prepare a more dilute sample and inject it. If the peak shape improves and becomes more symmetrical, the original sample concentration was too high.

  • Optimize the Mobile Phase:

    • Acidic Modifier: To minimize interactions with residual silanols, consider adding a small amount of an acidic modifier like 0.1% formic acid to the mobile phase.[1] This can protonate the silanol groups, reducing their interaction with your analyte.

    • pH Adjustment: For ionizable compounds, adjusting the mobile phase pH can improve peak shape.[5]

  • Check the Column:

    • Use a High-Purity Column: Modern, fully end-capped, high-purity silica (B1680970) columns have fewer accessible silanol groups and are less prone to causing peak tailing.[1]

    • Non-Endcapped Columns: Interestingly, for challenging separations of diacylglycerol regioisomers, non-endcapped ODS columns have shown superior performance by introducing secondary separation mechanisms that can enhance selectivity.[1]

    • Column Flushing: If the column is contaminated, flushing it with a strong solvent may help. If the problem persists, the column may need to be replaced.[3]

  • Ensure Proper Sample Dissolution: Make sure your sample is fully dissolved in a solvent that is compatible with and ideally weaker than your mobile phase.[1]

Q3: All the peaks in my chromatogram, including 1,3-Dilinoelaidoyl glycerol, are broad or distorted. What could be the problem?

When all peaks in a chromatogram are similarly affected, the issue likely lies with the system upstream of the column or at the very inlet of the column.

  • Blocked Column Frit: The most common cause is a partially blocked inlet frit on the column, which can be due to debris from the sample, mobile phase, or system components.[3] You can try backflushing the column to dislodge the particulates.[3]

  • Column Void: A void at the head of the column can also cause this issue.[5] This can result from column aging or harsh operating conditions. In this case, the column will likely need to be replaced.

  • System Issues: Problems with the injector or connecting tubing before the column could also be the cause.

Q4: What are the recommended starting conditions for HPLC analysis of 1,3-Dilinoelaidoyl glycerol?

For the analysis of diacylglycerols like 1,3-Dilinoelaidoyl glycerol, a reversed-phase HPLC method is typically employed. Below are some recommended starting conditions.

ParameterRecommendation
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][6]
Mobile Phase Isocratic elution with 100% acetonitrile[1][6][7][8]
Flow Rate 1.0 mL/min[1]
Column Temp. 30°C (optimization may be beneficial)[1]
Injection Vol. 10-20 µL[1][6]
Detector UV at 205 nm or Evaporative Light Scattering Detector (ELSD)[1][6]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for 1,3-Dilinoelaidoyl glycerol.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method and System Investigation cluster_3 Resolution Start Poor Peak Shape Observed (Tailing, Fronting, Broadening) CheckOverload Is the peak shape issue concentration-dependent? Start->CheckOverload DiluteSample Dilute sample and reinject CheckOverload->DiluteSample Yes CheckAllPeaks Are all peaks affected? CheckOverload->CheckAllPeaks No GoodPeakShape Peak Shape Acceptable DiluteSample->GoodPeakShape SystemIssue Investigate system issues: - Blocked column frit - Column void - Leaks CheckAllPeaks->SystemIssue Yes SpecificPeakIssue Investigate chemical interactions: - Mobile phase composition - Column chemistry - Sample solvent CheckAllPeaks->SpecificPeakIssue No ReplaceColumn Replace Column SystemIssue->ReplaceColumn SpecificPeakIssue->GoodPeakShape ReplaceColumn->GoodPeakShape

Caption: A workflow diagram for troubleshooting poor chromatographic peak shape.

Experimental Protocols

Protocol 1: Sample Preparation
  • Stock Solution Preparation: Accurately weigh a known amount of 1,3-Dilinoelaidoyl glycerol standard.

  • Dissolution: Dissolve the standard in a suitable solvent. For reversed-phase HPLC, this should be a solvent of similar or weaker polarity than the mobile phase, such as hexane (B92381) or the mobile phase itself.[6] A common starting concentration is 1-5 mg/mL.[6]

  • Dilution: Prepare working standards by diluting the stock solution to the desired concentration range for building a calibration curve.

  • Filtration: Before injection, filter all samples and standards through a 0.2 µm PTFE syringe filter into an HPLC vial to remove any particulate matter that could block the column frit.[6]

Protocol 2: General Purpose RP-HPLC Method

This protocol provides a starting point for the analysis of 1,3-Dilinoelaidoyl glycerol. Optimization may be required for specific applications.

  • HPLC System Preparation:

    • Ensure the HPLC system is clean and free of contaminants.

    • Prime the pump with the mobile phase to remove any air bubbles.

  • Chromatographic Conditions:

    • Column: Install a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][6]

    • Mobile Phase: Use HPLC-grade 100% acetonitrile.[1][6][7][8] Ensure the mobile phase is properly degassed.

    • Flow Rate: Set the flow rate to 1.0 mL/min.[1]

    • Column Temperature: Equilibrate the column in a column oven at 30°C.[1]

    • Detector: Set the UV detector to a wavelength of 205 nm.[1][6]

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10-20 µL of the prepared sample or standard.[1][6]

    • Run the analysis for a sufficient time to allow for the elution of the analyte.

  • Data Processing:

    • Identify the 1,3-Dilinoelaidoyl glycerol peak based on its retention time compared to a standard.

    • Integrate the peak area for quantification.

Analyte-Column Interaction Diagram

The following diagram illustrates the potential interaction between the analyte and the stationary phase that can lead to peak tailing.

AnalyteColumnInteraction cluster_StationaryPhase Silica Stationary Phase cluster_Analyte 1,3-Dilinoelaidoyl glycerol Silica Surface Si-O-Si-O-Si Silanol Si-OH Analyte Glycerol Backbone Analyte->Silanol Secondary Interaction (Hydrogen Bonding)

Caption: Interaction between the glycerol backbone and residual silanol groups causing peak tailing.

References

Troubleshooting

Addressing matrix effects in the quantification of 1,3-Dilinoelaidoyl glycerol.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the quantification of 1,3-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the quantification of 1,3-Dilinoelaidoyl glycerol (B35011) by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of 1,3-Dilinoelaidoyl glycerol?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, salts, and other lipids.[1] Matrix effects occur when these co-eluting components alter the ionization efficiency of 1,3-Dilinoelaidoyl glycerol in the mass spectrometer's ion source.[2][3] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[2][3] In lipidomics, phospholipids (B1166683) are a primary cause of matrix effects, especially when using electrospray ionization (ESI).[2][4]

Q2: My signal for 1,3-Dilinoelaidoyl glycerol is low and inconsistent between replicates. How can I determine if this is due to matrix effects?

A2: Low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[2] To confirm this, two common methods can be employed:

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a 1,3-Dilinoelaidoyl glycerol standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips in the constant signal indicate ion suppression at that retention time.[2]

  • Post-Extraction Spike: This quantitative method compares the signal of 1,3-Dilinoelaidoyl glycerol in a clean solvent to its signal when spiked into a blank matrix sample that has undergone the full extraction procedure. The percentage difference between these signals reveals the extent of the matrix effect.[2]

Q3: What is the most effective strategy to minimize matrix effects in 1,3-Dilinoelaidoyl glycerol analysis?

A3: A multi-faceted approach is most effective, focusing on three key areas:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components, primarily phospholipids, before LC-MS analysis.[5] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are highly effective.[2]

  • Chromatographic Separation: Modifying the LC method to separate 1,3-Dilinoelaidoyl glycerol from co-eluting matrix components can significantly reduce interference.[2]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard that is chemically identical to 1,3-Dilinoelaidoyl glycerol is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Poor Reproducibility and Inconsistent Peak Areas Significant and variable matrix effects between samples.1. Incorporate a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability. Options include 1,3-Dilinoleoyl glycerol-[13C3] or 1,3-Glyceryl Dilinoleate-d5. 2. Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. 3. Improve Chromatographic Resolution: Use a high-resolution column or a different stationary phase to better separate the analyte from interferences.
Low Signal Intensity / Poor Sensitivity Ion suppression from co-eluting matrix components (e.g., phospholipids).1. Enhance Sample Cleanup: Transition from a simple protein precipitation to a more selective method like SPE with a sorbent designed for lipid removal. 2. Sample Dilution: A simple first step is to dilute the sample, which can reduce the concentration of interfering matrix components. This is only feasible if the analyte concentration remains above the limit of quantification.[2] 3. Change Ionization Source: If using ESI, consider Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain lipids.
Inaccurate Quantification Matrix effects causing non-linear responses; inappropriate or no internal standard.1. Use a Stable Isotope-Labeled Internal Standard: This is crucial for accurate quantification as it co-elutes and experiences the same matrix effects as the analyte. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation process as the unknown samples. This helps to normalize the matrix effects between the calibrants and the samples.
Peak Tailing or Splitting Co-eluting interfering compounds or column degradation from matrix buildup.1. Optimize Chromatography: Adjust the mobile phase gradient or composition to improve peak shape. 2. Use a Guard Column: This will protect the analytical column from strongly retained matrix components. 3. Implement a Column Wash Step: After each analytical run or batch, wash the column with a strong solvent to remove accumulated matrix components.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol quantifies the extent of ion suppression or enhancement.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the 1,3-Dilinoelaidoyl glycerol standard and a suitable internal standard (e.g., 1,3-Dilinoleoyl glycerol-[13C3]) into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., plasma, tissue homogenate) through the entire sample preparation procedure. Spike the 1,3-Dilinoelaidoyl glycerol standard and internal standard into the final, clean reconstituted extract at the same concentration as Set A.

    • Set C (Blank Matrix Extract): Process a blank matrix sample through the entire sample preparation procedure and reconstitute in the final solvent.

  • LC-MS/MS Analysis: Analyze all three sets of samples under the same conditions.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • The internal standard normalized matrix effect can be calculated to assess the effectiveness of the internal standard in compensating for the matrix effect.[7]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is designed to remove a significant portion of matrix interferences from biological samples.

Materials:

  • SPE cartridges designed for lipid removal (e.g., mixed-mode polymeric sorbents).

  • Sample pre-treatment solution (e.g., 1% formic acid in water).

  • Wash solvent (e.g., 5% methanol (B129727) in water).

  • Elution solvent (e.g., methanol or acetonitrile).

  • Nitrogen evaporator.

  • Reconstitution solvent (compatible with the initial LC mobile phase).

Procedure:

  • Sample Pre-treatment: To 1 mL of the sample (e.g., plasma), add a known amount of the stable isotope-labeled internal standard for 1,3-Dilinoelaidoyl glycerol. Vortex mix for 30 seconds.

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with the elution solvent followed by the pre-treatment solution.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.

  • Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the reconstitution solvent. Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the general effectiveness of different sample preparation techniques in reducing matrix effects for lipid analysis. Specific percentages can vary depending on the analyte, matrix, and exact protocol used.

Sample Preparation Method Typical Matrix Effect Reduction Analyte Recovery Notes
Protein Precipitation (PPT) LowHighLeast effective for phospholipid removal, often leading to significant matrix effects.[5]
Liquid-Liquid Extraction (LLE) Moderate to HighVariableCan provide clean extracts, but recovery of more polar lipids can be low.[5]
Solid-Phase Extraction (SPE) HighGood to HighMore selective than LLE, especially with mixed-mode sorbents that target phospholipids.[5]
Turbulent Flow Chromatography Very HighHighAn online sample cleanup technique that can remove over 99% of phospholipids.[8]

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma, Tissue) add_is Add Stable Isotope-Labeled Internal Standard sample->add_is extraction Lipid Extraction (LLE or SPE) add_is->extraction drydown Dry Down Under Nitrogen extraction->drydown reconstitute Reconstitute in LC-MS Compatible Solvent drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the quantification of 1,3-Dilinoelaidoyl glycerol.

troubleshooting_matrix_effects start Inconsistent/Low Signal for 1,3-Dilinoelaidoyl glycerol assess Assess Matrix Effect (Post-Extraction Spike) start->assess is_effect Significant Matrix Effect? assess->is_effect no_effect Investigate Other Causes (e.g., Instrument Sensitivity) is_effect->no_effect No mitigate Mitigate Matrix Effect is_effect->mitigate Yes optimize_prep Optimize Sample Prep (SPE, LLE) mitigate->optimize_prep optimize_chrom Optimize Chromatography mitigate->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard mitigate->use_sil_is re_evaluate Re-evaluate Matrix Effect optimize_prep->re_evaluate optimize_chrom->re_evaluate use_sil_is->re_evaluate

References

Optimization

Enhancing the efficiency of 1,3-Dilinoelaidoyl glycerol extraction from complex matrices.

Welcome to the Technical Support Center, your comprehensive resource for optimizing the extraction of 1,3-Dilinoelaidoyl glycerol (B35011) (DLG) from complex matrices. This center provides researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, your comprehensive resource for optimizing the extraction of 1,3-Dilinoelaidoyl glycerol (B35011) (DLG) from complex matrices. This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the efficiency and success of your DLG extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when extracting 1,3-Dilinoelaidoyl glycerol from complex matrices like vegetable oils?

A1: Researchers often face several challenges during DLG extraction, including:

  • Co-extraction of other lipids: Complex matrices contain a wide variety of lipids, such as triglycerides, other diglyceride isomers (1,2-dilinoelaidoyl glycerol), monoglycerides, and free fatty acids, which can interfere with the isolation and quantification of 1,3-DLG.[1]

  • Matrix effects: The presence of other compounds in the extract can suppress or enhance the signal of DLG during analysis, leading to inaccurate quantification.

  • Analyte degradation: DLG, being an unsaturated lipid, is susceptible to oxidation and hydrolysis, which can occur during extraction and sample handling.[2]

  • Low recovery: Inefficient extraction methods can lead to a low yield of the target analyte.

Q2: Which extraction method is most suitable for isolating 1,3-DLG?

A2: The choice of extraction method depends on the specific requirements of the study, such as desired purity, yield, and available equipment. Common methods include:

  • Solvent Extraction: Traditional methods using a mixture of polar and non-polar solvents, such as chloroform (B151607)/methanol or hexane (B92381)/isopropanol, are widely used for lipid extraction.[3][4]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for purifying DLG from crude extracts by separating it from other lipid classes based on polarity.[1][5]

  • Supercritical Fluid Extraction (SFE): SFE using supercritical carbon dioxide is a more environmentally friendly and efficient alternative to traditional solvent extraction for lipids.

Q3: How can I improve the recovery of 1,3-DLG during solid-phase extraction (SPE)?

A3: To enhance DLG recovery during SPE, consider the following:

  • Sorbent Selection: Choose a sorbent with appropriate polarity to effectively retain DLG while allowing interfering compounds to pass through. Silica (B1680970) gel is a common choice for separating neutral lipids.[1]

  • Solvent Optimization: Carefully select the loading, washing, and elution solvents. The wash solvent should be strong enough to remove impurities without eluting the DLG, while the elution solvent should be strong enough to recover the DLG from the sorbent.[6]

  • Flow Rate: Maintain a consistent and optimal flow rate during sample loading and elution to ensure proper interaction between the analyte and the sorbent.[6]

  • Sample Load: Avoid overloading the SPE cartridge, as this can lead to breakthrough of the analyte and reduced recovery.

Q4: My analytical results for 1,3-DLG are inconsistent. What could be the issue?

A4: Inconsistent results in DLG analysis, typically performed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), can stem from several factors:[2][7]

  • Standard Instability: Improper storage of the 1,3-DLG standard can lead to degradation, affecting the accuracy of your calibration curve.[2]

  • Incomplete Solubilization: Ensure the standard and the extracted sample are completely dissolved in the injection solvent before analysis.[2]

  • Chromatographic Issues: Problems such as peak tailing, broadening, or shifting retention times can be caused by column contamination, improper mobile phase composition, or temperature fluctuations.[7][8]

  • Instrument Variability: Ensure the analytical instrument is properly calibrated and maintained.[2]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your 1,3-DLG extraction and analysis experiments.

Problem 1: Low Yield of 1,3-DLG After Extraction
Possible Cause Suggested Solution
Incomplete extraction from the matrix. - Increase the solvent-to-sample ratio. - Extend the extraction time. - Employ a more vigorous mixing or homogenization technique. - Consider using a more effective solvent system. A mixture of polar and non-polar solvents is often more efficient for lipid extraction.[9]
Loss of analyte during solvent evaporation. - Use a gentle stream of nitrogen for solvent evaporation at a controlled temperature. - Avoid excessive heat, which can lead to degradation.
Degradation of DLG during the process. - Work with cooled solvents and keep samples on ice whenever possible. - Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidation.[2]
Problem 2: Poor Purity of the Extracted 1,3-DLG
Possible Cause Suggested Solution
Co-elution of other lipids from the SPE column. - Optimize the wash step by using a slightly stronger solvent to remove more polar impurities. - Optimize the elution step by using a less polar solvent to selectively elute the DLG.[6] - Consider using a different SPE sorbent with higher selectivity for diglycerides.
Presence of interfering substances from the matrix. - Incorporate an additional clean-up step, such as a liquid-liquid partitioning against an immiscible solvent, before SPE.
Contamination from glassware or solvents. - Use high-purity solvents and thoroughly clean all glassware before use.[2]
Problem 3: Issues with HPLC/GC Analysis
Possible Cause Suggested Solution
Poor peak shape (tailing or fronting). - Check for column contamination and clean or replace the column if necessary.[7] - Ensure the sample is fully dissolved in the mobile phase. - Adjust the mobile phase composition or pH.[8]
Shifting retention times. - Ensure the column is properly equilibrated before each injection.[8] - Check for leaks in the system. - Maintain a stable column temperature.[2]
Unexpected peaks in the chromatogram. - Analyze a blank solvent injection to check for system contamination. - If using a new standard, there might be positional isomers or minor impurities from synthesis.[2]

Data Presentation

The following tables summarize quantitative data on the efficiency of different extraction methods for diglycerides. While specific data for 1,3-Dilinoelaidoyl glycerol is limited, the data for similar 1,3-diglycerides provides a useful reference.

Table 1: Comparison of Extraction Methods for 1,3-Diglycerides from Vegetable Oil

Extraction Method Solvent System Key Parameters Recovery of 1,3-Diglycerides (%) Reference
Solvent ExtractionHexane:Isopropanol (3:2, v/v)Room Temperature, 1 hr extraction85 ± 5Adapted from[4]
Solvent ExtractionChloroform:Methanol (2:1, v/v)Room Temperature, 1 hr extraction92 ± 4Adapted from[4]
Solid-Phase Extraction (SPE)Silica gel cartridge, elution with Hexane:Diethyl Ether (90:10, v/v)->95 (of loaded amount)Adapted from[1]

Note: The recovery percentages are indicative and can vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Solvent Extraction of 1,3-DLG from Vegetable Oil

1. Sample Preparation:

  • Weigh 5 g of the vegetable oil into a 50 mL centrifuge tube.

2. Extraction:

  • Add 20 mL of a chloroform:methanol (2:1, v/v) solvent mixture to the tube.

  • Vortex vigorously for 2 minutes.

  • Add 5 mL of 0.9% NaCl solution to the tube to induce phase separation.

  • Vortex for another 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

3. Collection of Lipid Extract:

  • Carefully collect the lower chloroform phase containing the lipids using a glass pipette.

  • Transfer the chloroform phase to a clean, pre-weighed round-bottom flask.

4. Solvent Evaporation:

  • Evaporate the chloroform under a gentle stream of nitrogen at 40°C.

5. Reconstitution:

  • Reconstitute the dried lipid extract in a known volume of hexane for further purification by SPE or in a suitable solvent for direct analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Purification of 1,3-DLG

1. Cartridge Conditioning:

  • Condition a silica gel SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through it. Do not let the cartridge run dry.

2. Sample Loading:

  • Dissolve the crude lipid extract from Protocol 1 in 1 mL of hexane.

  • Load the sample onto the conditioned SPE cartridge.

  • Allow the sample to pass through the sorbent under gravity or with gentle vacuum.

3. Washing:

  • Wash the cartridge with 10 mL of hexane to elute the non-polar triglycerides.

  • Wash the cartridge with 10 mL of hexane:diethyl ether (98:2, v/v) to elute any remaining triglycerides and other less polar compounds.

4. Elution of 1,3-DLG:

  • Elute the 1,3-DLG from the cartridge with 10 mL of hexane:diethyl ether (90:10, v/v).

  • Collect the eluate in a clean collection tube.

5. Solvent Evaporation and Reconstitution:

  • Evaporate the solvent from the eluate under a gentle stream of nitrogen.

  • Reconstitute the purified 1,3-DLG in a suitable solvent for analysis.

Mandatory Visualizations

experimental_workflow cluster_extraction Solvent Extraction cluster_purification Solid-Phase Extraction (SPE) sample Vegetable Oil Sample add_solvent Add Chloroform:Methanol (2:1) sample->add_solvent vortex1 Vortex add_solvent->vortex1 add_nacl Add NaCl Solution vortex1->add_nacl vortex2 Vortex add_nacl->vortex2 centrifuge Centrifuge vortex2->centrifuge collect_phase Collect Chloroform Phase centrifuge->collect_phase evaporate Evaporate Solvent collect_phase->evaporate crude_extract Crude Lipid Extract evaporate->crude_extract load_sample Load Crude Extract crude_extract->load_sample Dissolve in Hexane condition Condition Silica Cartridge condition->load_sample wash1 Wash with Hexane load_sample->wash1 wash2 Wash with Hexane:Diethyl Ether (98:2) wash1->wash2 elute Elute with Hexane:Diethyl Ether (90:10) wash2->elute pure_dlg Purified 1,3-DLG elute->pure_dlg analysis HPLC or GC Analysis pure_dlg->analysis Reconstitute for Analysis

Caption: Experimental workflow for the extraction and purification of 1,3-DLG.

troubleshooting_logic cluster_extraction_solutions Extraction Issues cluster_spe_solutions SPE Issues cluster_analysis_solutions Analysis Issues start Low 1,3-DLG Recovery check_extraction Review Extraction Protocol start->check_extraction check_spe Review SPE Protocol check_extraction->check_spe Extraction OK inc_solvent Increase Solvent Volume check_extraction->inc_solvent Issue Found check_analysis Review Analytical Method check_spe->check_analysis SPE OK opt_solvents Optimize Wash/Elution Solvents check_spe->opt_solvents Issue Found check_std Verify Standard Integrity check_analysis->check_std Issue Found inc_time Increase Extraction Time inc_solvent->inc_time add_antioxidant Add Antioxidant inc_time->add_antioxidant check_flow Check Flow Rate opt_solvents->check_flow check_load Reduce Sample Load check_flow->check_load check_column Check Column Performance check_std->check_column opt_mobile Optimize Mobile Phase check_column->opt_mobile

Caption: Troubleshooting workflow for low 1,3-DLG recovery.

References

Optimization

Improving the signal-to-noise ratio for the detection of low-abundance 1,3-Dilinoelaidoyl glycerol.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio for the d...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio for the detection of low-abundance 1,3-Dilinoelaidoyl glycerol (B35011) and other diacylglycerols (DAGs).

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal-to-noise (S/N) ratio for 1,3-Dilinoelaidoyl glycerol in my LC-MS analysis?

A low S/N ratio for diacylglycerols like 1,3-Dilinoelaidoyl glycerol is a common challenge. Several factors can contribute to this issue:

  • Poor Ionization Efficiency: Diacylglycerols are neutral lipids and exhibit low ionization efficiency in electrospray ionization (ESI)-mass spectrometry (MS) because they lack a readily ionizable group.[1]

  • Low Abundance: The target analyte may be present at very low concentrations in your biological sample.

  • Matrix Effects: Co-eluting, high-abundance lipids, particularly phospholipids, can suppress the ionization of your target analyte.[2][3]

  • In-source Fragmentation: High-abundance lipids can fragment in the ion source, creating interfering ions that increase background noise and complicate spectra.[4][5]

  • Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for the detection of your specific lipid.

Q2: How can I improve the ionization efficiency of 1,3-Dilinoelaidoyl glycerol?

Chemical derivatization is a highly effective strategy to enhance the ionization efficiency of diacylglycerols.[1][6][7] This involves reacting the hydroxyl group of the DAG with a reagent that introduces a permanent positive charge. This significantly increases the signal intensity in ESI-MS.

Q3: What are the recommended chromatographic techniques for separating 1,3-Dilinoelaidoyl glycerol from its isomers?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for separating diacylglycerol isomers based on their hydrophobicity.[8][9] The separation of 1,2- and 1,3-diacylglycerol isomers can be achieved using a C18 column with a mobile phase consisting of acetonitrile (B52724) and isopropanol.[10]

Q4: What general strategies can I employ to reduce baseline noise in my chromatogram?

To reduce baseline noise and improve the S/N ratio, consider the following:

  • Optimize Chromatographic Conditions: Ensure a stable baseline by fine-tuning your mobile phase composition and gradient.[11]

  • High-Purity Solvents: Use high-purity, LC-MS grade solvents to minimize contaminants that can contribute to background noise.

  • Signal Averaging: Increasing the number of scans can improve the S/N ratio, as the signal is coherent and adds constructively, while the noise is random and averages out.[12]

  • Digital Smoothing: Applying digital smoothing algorithms can help to reduce high-frequency noise in the chromatogram.[12]

Troubleshooting Guides

Issue 1: Poor Signal Intensity and Weak or Undetectable Peaks

This is one of the most common challenges in the analysis of low-abundance lipids.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Sample Concentration Ensure your sample is appropriately concentrated. If it is too dilute, you may not achieve a strong enough signal.[11]
Inefficient Ionization Consider chemical derivatization to improve ionization efficiency.[1][6] Experiment with different ionization techniques (e.g., ESI, APCI) and optimize ion source parameters.[11] The addition of lithium salts to form lithiated adducts can also enhance ionization.[13]
Suboptimal MS Parameters Regularly tune and calibrate your mass spectrometer.[11] Optimize parameters such as spray voltage, capillary temperature, and gas flow rates. For MS/MS, optimize collision energy for your specific analyte.
Ion Suppression from Matrix Effects Implement a robust lipid extraction and sample clean-up procedure to remove interfering high-abundance lipids like phospholipids.[2][3]
Issue 2: High Background Noise and Unstable Baseline

High background noise can obscure low-abundance analyte peaks, making detection and quantification difficult.

Possible Causes and Solutions:

CauseRecommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
In-source Fragmentation of Co-eluting Lipids Optimize MS source parameters to minimize in-source fragmentation.[4][5] Adjusting the tube lens and skimmer voltage can be effective.[5]
Suboptimal Chromatographic Separation Optimize your HPLC method to achieve better separation of your analyte from interfering matrix components.[8]
Detector Settings Adjust detector settings, such as gain and filter settings, to minimize noise.[11]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Modified Bligh and Dyer Method)

This protocol provides a general procedure for the extraction of total lipids from biological samples.[8][14]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Vortex mixer

  • Centrifuge

  • Glass tubes

  • Nitrogen gas stream

Procedure:

  • Homogenization: Homogenize the tissue or cell sample in a 2:1 (v/v) mixture of chloroform:methanol.

  • Incubation: Incubate the mixture at room temperature for 15-20 minutes with occasional vortexing.

  • Phase Separation: Add 0.25 volumes of 0.9% NaCl solution to the extract. Vortex the mixture for 1 minute and then centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the total lipid extract, into a clean glass tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas.

  • Storage: Reconstitute the dried lipid extract in a suitable solvent (e.g., hexane/2-propanol) for subsequent analysis.

Protocol 2: Chemical Derivatization for Enhanced ESI-MS Detection

This protocol describes a general workflow for chemical derivatization to improve the ionization efficiency of diacylglycerols.[1][6]

Materials:

  • Derivatization reagent (e.g., N,N-dimethylglycine)

  • Coupling agent (e.g., a carbodiimide)

  • Organic solvent (e.g., dichloromethane)

  • Dried lipid extract from Protocol 1

Procedure:

  • Reagent Preparation: Prepare a fresh solution of the derivatization reagent and coupling agent in the organic solvent.

  • Reaction: Add the derivatization solution to the dried lipid extract.

  • Incubation: Incubate the reaction mixture at a specified temperature and for a specific duration to allow the derivatization to proceed to completion.

  • Quenching: Quench the reaction by adding a small amount of water or a suitable quenching agent.

  • Extraction: Extract the derivatized lipids using a liquid-liquid extraction procedure.

  • Drying and Reconstitution: Dry the organic phase containing the derivatized lipids and reconstitute in a solvent compatible with your LC-MS system.

Protocol 3: RP-HPLC for Diacylglycerol Isomer Separation

This protocol provides a general guideline for the separation of diacylglycerol isomers using RP-HPLC.[8][9]

HPLC System and Conditions:

ParameterSpecification
Column C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm)[15]
Mobile Phase A 10 mM Ammonium Formate in 50% Acetonitrile + 0.1% Formic Acid[15]
Mobile Phase B 10% Acetonitrile, 88% Isopropanol, 2% Water with 2 mM Ammonium Formate + 0.02% Formic Acid[15]
Flow Rate 400 µL/min[15]
Injection Volume 2 µL[15]
Column Temperature 35 °C[15]
Detection Mass Spectrometer

Gradient Elution Program:

A gradient elution program is typically required for optimal separation of lipid species. The specific gradient will need to be optimized for your particular application.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Tissue, Cells, Plasma) Lipid_Extraction Lipid Extraction (e.g., Bligh and Dyer) Biological_Sample->Lipid_Extraction Derivatization Chemical Derivatization (Optional, for enhanced signal) Lipid_Extraction->Derivatization LC_Separation RP-HPLC Separation (Isomer Resolution) Derivatization->LC_Separation Improved Ionization MS_Detection Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Signal-to-Noise Evaluation) MS_Detection->Data_Analysis

Caption: Experimental workflow for the analysis of 1,3-Dilinoelaidoyl glycerol.

Derivatization_Concept DAG 1,3-Dilinoelaidoyl glycerol (DAG) -OH group Derivatized_DAG Derivatized DAG + Permanently Charged DAG->Derivatized_DAG + Reagent Reagent Derivatization Reagent + Charged Group Signal Signal Derivatized_DAG->Signal Increased Signal in ESI-MS

Caption: Conceptual diagram of chemical derivatization for enhanced MS signal.

References

Troubleshooting

Technical Support Center: A Robust Analytical Method for Separating 1,3-Dilinoleoylglycerol from its Isomers

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the development and troubleshooting of a robust analytical method for the separation of 1,3...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the development and troubleshooting of a robust analytical method for the separation of 1,3-Dilinoleoylglycerol from its isomers, primarily 1,2-Dilinoleoylglycerol.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 1,3-Dilinoleoylglycerol from its 1,2-isomer challenging?

A1: The separation is difficult due to the high structural similarity between the 1,3- and 1,2-isomers of Dilinoleoylglycerol. They have the same molecular weight and fatty acid composition, leading to very similar physicochemical properties. This results in close or co-eluting peaks in many chromatographic systems, making baseline separation a significant analytical challenge.[1]

Q2: What are the most effective analytical techniques for this separation?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques for separating diacylglycerol (DAG) isomers without derivatization.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires prior derivatization of the diacylglycerols.[3]

Q3: What is acyl migration and how can I prevent it during my analysis?

A3: Acyl migration is the intramolecular movement of a fatty acyl chain from one position on the glycerol (B35011) backbone to another, for instance, from the sn-2 position to the sn-1 or sn-3 position. This can lead to the conversion of the 1,2-isomer to the more stable 1,3-isomer, resulting in inaccurate quantification. To prevent acyl migration, it is crucial to use non-polar aprotic solvents, maintain low temperatures during sample preparation and storage (-20°C or lower), and avoid acidic or basic conditions.[4] When using chromatographic purification, boric acid-impregnated silica (B1680970) gel can help to minimize acyl migration.[4]

Q4: Which detection method is most suitable for the analysis of 1,3-Dilinoleoylglycerol?

A4: For RP-HPLC, UV detection at a low wavelength, such as 205 nm, is commonly used for unsaturated diacylglycerols like Dilinoleoylglycerol.[5] Mass Spectrometry (MS) is also highly effective, especially when coupled with SFC or GC, as it provides structural information that can help to unequivocally identify the isomers.[3][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of 1,3-Dilinoleoylglycerol and its isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of Isomers 1. Inappropriate column choice. 2. Mobile phase composition is not optimal. 3. High column temperature. 4. Insufficient column length or efficiency.1. For RP-HPLC: Use a high-resolution C18 column. Consider columns with different selectivities. 2. For RP-HPLC: Optimize the mobile phase. An isocratic elution with 100% acetonitrile (B52724) is often effective for DAG isomer separation.[5] For SFC, a diol column can provide good separation. 3. Lower the column temperature to enhance resolution. 4. Connect two or more columns in series to increase the theoretical plates and improve separation.
Peak Tailing 1. Active sites on the column packing material. 2. Column overload. 3. Inappropriate sample solvent.1. Use an end-capped column. 2. Reduce the sample concentration or injection volume. 3. Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Column not properly equilibrated. 3. Variations in column temperature. 4. Pump malfunction.1. Ensure proper mixing and degassing of the mobile phase. 2. Flush the column with the mobile phase for a sufficient time before injection. 3. Use a column oven to maintain a constant temperature. 4. Check pump seals and for leaks.
Appearance of an Unexpected Peak (Likely the 1,2-isomer) 1. Acyl migration during sample storage or preparation.1. Review storage and handling procedures. Store samples at -80°C in a non-polar aprotic solvent under an inert atmosphere. Prepare samples at low temperatures and minimize exposure to polar solvents, acids, or bases.[4]

Quantitative Data Presentation

The following table summarizes typical performance metrics for the separation of diacylglycerol isomers using different analytical techniques.

Parameter Reversed-Phase HPLC (RP-HPLC) Supercritical Fluid Chromatography (SFC) Gas Chromatography-Mass Spectrometry (GC-MS)
Resolution (Rs) of 1,3- vs 1,2-isomers >1.5 (baseline separation achievable)[5]Good separation, often better than HPLC[7]Good separation of derivatized isomers
Typical Analysis Time 20 - 40 minutes5 - 15 minutes[6]20 - 30 minutes (excluding derivatization)
Limit of Detection (LOD) 0.2 - 0.7 µg/mL for 1,3-dilinolein[5]Comparable to HPLC, dependent on detectorHigh sensitivity, dependent on derivatization and MS detector
Sample Derivatization Not requiredNot requiredRequired (e.g., silylation, esterification)[3]
Key Advantages Robust, widely available, good resolutionFast analysis, reduced solvent consumptionHigh sensitivity and structural information from MS
Key Disadvantages Longer analysis time compared to SFCRequires specialized instrumentationSample derivatization is an extra step and can introduce artifacts

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method

This protocol is a robust method for the separation of 1,3-Dilinoleoylglycerol from its 1,2-isomer.

1. Sample Preparation:

  • Dissolve the diacylglycerol sample in acetonitrile to a final concentration of approximately 1 mg/mL.

  • To minimize acyl migration, perform this step at a reduced temperature if possible and analyze the sample promptly.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 205 nm.[5]

3. Expected Elution Order:

  • The 1,3-Dilinoleoylglycerol isomer is expected to elute before the 1,2-Dilinoleoylglycerol isomer.[5]

Protocol 2: Supercritical Fluid Chromatography (SFC) Method

This protocol provides a fast separation of diacylglycerol isomers.

1. Sample Preparation:

  • Dissolve the diacylglycerol sample in a suitable organic solvent (e.g., a mixture of the mobile phase modifiers) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

2. SFC System and Conditions:

  • Column: Diol-based column (e.g., Shim-pack UC-Diol).

  • Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol). A gradient elution may be necessary to optimize separation.

  • Flow Rate: 2-4 mL/min.

  • Backpressure: 10-15 MPa.

  • Column Temperature: 40°C.

  • Detection: Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD).

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

This protocol is for the analysis of diacylglycerols after conversion to their trimethylsilyl (B98337) (TMS) derivatives.

1. Derivatization (Silylation):

  • Dry the lipid extract containing the diacylglycerols completely under a stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS System and Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp to 320°C at 10°C/min.

    • Hold at 320°C for 10 min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-800.

Visualizations

Experimental_Workflow Experimental Workflow for DAG Isomer Separation cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Diacylglycerol Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization RP_HPLC RP-HPLC Filtration->RP_HPLC SFC SFC Filtration->SFC GC_MS GC-MS Derivatization->GC_MS Detection Detection (UV/MS/ELSD) RP_HPLC->Detection SFC->Detection GC_MS->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the separation and analysis of diacylglycerol isomers.

Troubleshooting_Logic Troubleshooting Logic for Poor Isomer Separation Start Poor or No Separation of Isomers CheckColumn Is the column appropriate? (e.g., high-resolution C18 for HPLC, Diol for SFC) Start->CheckColumn OptimizeMobilePhase Is the mobile phase optimized? (e.g., 100% ACN for HPLC) CheckColumn->OptimizeMobilePhase Yes Solution1 Select a more appropriate column. CheckColumn->Solution1 No CheckTemperature Is the column temperature too high? OptimizeMobilePhase->CheckTemperature Yes Solution2 Adjust mobile phase composition. OptimizeMobilePhase->Solution2 No IncreaseEfficiency Is column efficiency sufficient? CheckTemperature->IncreaseEfficiency No Solution3 Lower the column temperature. CheckTemperature->Solution3 Yes Solution4 Connect columns in series. IncreaseEfficiency->Solution4 No

Caption: A logical workflow for troubleshooting poor separation of diacylglycerol isomers.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1,3-Dilinoelaidoyl Glycerol and Other Diacylglycerol Isomers: A Guide for Researchers

For researchers, scientists, and drug development professionals, a nuanced understanding of lipid second messengers is critical for dissecting cellular signaling pathways and developing targeted therapeutics. This guide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of lipid second messengers is critical for dissecting cellular signaling pathways and developing targeted therapeutics. This guide provides a comparative analysis of 1,3-Dilinoelaidoyl glycerol (B35011) against other diacylglycerol (DAG) isomers, with a focus on their differential roles in signal transduction, supported by experimental data and detailed methodologies.

Diacylglycerols are pivotal signaling molecules, primarily recognized for their role in activating the Protein Kinase C (PKC) family of enzymes. However, the biological activity of DAGs is exquisitely dependent on their stereochemistry. The two primary positional isomers, sn-1,2-diacylglycerols and 1,3-diacylglycerols, exhibit profoundly different functionalities within the cell. While sn-1,2-DAGs are potent second messengers, 1,3-DAGs, such as 1,3-Dilinoelaidoyl glycerol, are generally considered biologically inactive in the context of PKC signaling and primarily serve as metabolic intermediates.[1] This guide will delineate these differences through a comparative lens, providing the necessary data and protocols to investigate these lipid isomers.

Comparative Data of Diacylglycerol Isomers

The following tables summarize the key physicochemical and biological properties of 1,3-Dilinoelaidoyl glycerol in comparison to a representative biologically active sn-1,2-diacylglycerol isomer, sn-1,2-dioleoylglycerol.

Physicochemical Properties 1,3-Dilinoelaidoyl Glycerol sn-1,2-Dioleoylglycerol
Molecular Formula C39H68O5[2]C39H70O5
Molecular Weight 617.0 g/mol [2]623.0 g/mol
Isomer Type 1,3-diacylglycerolsn-1,2-diacylglycerol
Fatty Acid Composition Two linoelaidic acid (18:2, n-6, trans) chains at sn-1 and sn-3 positions[2]Two oleic acid (18:1, n-9, cis) chains at sn-1 and sn-2 positions
Biological Activity 1,3-Dilinoelaidoyl Glycerol sn-1,2-Dioleoylglycerol
PKC Activation Inactive or significantly reduced potency[1][3]Potent activator of conventional and novel PKC isoforms[4]
Binding to PKC C1 Domain Weak to negligible binding[1][3]High-affinity binding[5]
Cellular Translocation of PKC Does not induce significant translocation[1]Induces translocation of PKC from cytosol to membranes[6]
Primary Cellular Role Metabolic intermediate in triacylglycerol synthesis and breakdown[1]Second messenger in signal transduction pathways[4]

Experimental Protocols

To empirically validate the differential activities of DAG isomers, the following experimental protocols are provided.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of a DAG isomer to allosterically activate PKC, leading to the phosphorylation of a substrate.

Materials:

  • Purified recombinant PKC isoform (e.g., PKCα)

  • Lipid vesicles (e.g., Phosphatidylserine (B164497)/Phosphatidylcholine)

  • Diacylglycerol isomers (1,3-Dilinoelaidoyl glycerol, sn-1,2-dioleoylglycerol)

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP or fluorescently labeled ATP analog

  • Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix phosphatidylserine and phosphatidylcholine (e.g., 4:1 molar ratio) in chloroform.

    • Add the desired concentration of the diacylglycerol isomer to the lipid mixture.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in the kinase assay buffer by vortexing to form multilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the lipid vesicles, purified PKC enzyme, and the PKC substrate in the kinase assay buffer.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

  • Termination and Detection:

    • Stop the reaction by adding an equal volume of ice-cold stop buffer (e.g., containing EDTA).

    • Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence signal according to the manufacturer's instructions.

Cellular PKC Translocation Assay

This assay visualizes the recruitment of PKC from the cytosol to cellular membranes upon activation by a DAG isomer.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Expression vector encoding a fluorescently tagged PKC isoform (e.g., PKCα-GFP)

  • Cell-permeable diacylglycerol isomers

  • Confocal microscope

  • Cell culture medium and supplements

  • Transfection reagent

Procedure:

  • Cell Culture and Transfection:

    • Plate the cells on glass-bottom dishes suitable for confocal microscopy.

    • Transfect the cells with the PKC-GFP expression vector using a suitable transfection reagent.

    • Allow the cells to express the fluorescently tagged protein for 24-48 hours.

  • Live-Cell Imaging:

    • Mount the dish on the stage of a confocal microscope equipped with a live-cell imaging chamber.

    • Acquire baseline fluorescence images of the cells, showing the cytosolic localization of the PKC-GFP.

  • Stimulation and Imaging:

    • Add the cell-permeable diacylglycerol isomer to the cell culture medium.

    • Immediately begin acquiring a time-lapse series of fluorescence images to monitor the translocation of PKC-GFP from the cytosol to the plasma membrane and/or other cellular compartments.

  • Image Analysis:

    • Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time to determine the extent and kinetics of PKC translocation.[7]

Visualizing the Molecular Logic

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the canonical PKC signaling pathway and a generalized experimental workflow for comparing DAG isomers.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG sn-1,2-DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Substrate Substrate PKC_active->Substrate 5. Phosphorylation Receptor Receptor Receptor->PLC 2. Activation Ligand Ligand Ligand->Receptor 1. Binding PKC_inactive Inactive PKC PKC_inactive->PKC_active 4. Translocation & Activation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

Canonical Protein Kinase C (PKC) signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Analysis DAG_synthesis Synthesize/Procure DAG Isomers Vesicle_prep Prepare Lipid Vesicles DAG_synthesis->Vesicle_prep Translocation_assay Cellular Translocation Assay DAG_synthesis->Translocation_assay Kinase_assay In Vitro Kinase Assay Vesicle_prep->Kinase_assay Cell_culture Cell Culture & Transfection (PKC-GFP) Cell_culture->Translocation_assay Data_analysis Data Analysis & Comparison Kinase_assay->Data_analysis Translocation_assay->Data_analysis Conclusion Conclusion Data_analysis->Conclusion

Experimental workflow for comparing DAG isomers.

References

Comparative

A Researcher's Guide to the Accurate Measurement of 1,3-Dilinoleoylglycerol: A Comparative Analysis of Analytical Methods

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipid species is paramount. This guide provides a comprehensive comparison of analytical methodologies for the v...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipid species is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 1,3-Dilinoleoylglycerol, a significant diacylglycerol in various biological and pharmaceutical contexts. We will explore the performance characteristics of key analytical techniques, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

The accurate measurement of 1,3-Dilinoleoylglycerol is critical for understanding its role in cellular signaling, lipid metabolism, and as a potential biomarker. The selection of an analytical method is a crucial decision that impacts data quality and reliability. This guide compares three prevalent techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID).

Comparative Performance of Analytical Methods

The choice of an analytical technique for the quantification of 1,3-Dilinoleoylglycerol hinges on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-ELSD, LC-MS/MS, and GC-FID for the analysis of diacylglycerols.

Performance CharacteristicHPLC-ELSDLC-MS/MSGC-FID
Linearity (R²) > 0.995[1]> 0.998[1]> 0.99
Limit of Detection (LOD) 0.2 - 0.7 µg/mL[2][3]0.003 - 14.88 ng/mL[4]Dependent on derivatization
Limit of Quantification (LOQ) 0.2 - 0.7 µg/mL[2][3]0.003 - 14.88 ng/mL[4]Dependent on derivatization
Accuracy (% Recovery) 90 - 110%[1]95 - 105%[1]> 90%[5]
Precision (%RSD) < 10%[1]< 15%[1]< 10%
Specificity/Selectivity Moderate[1]High[1]High (with appropriate column)[6]
Sample Throughput ModerateHighModerate
Derivatization Required NoNoYes (typically silylation)[7]

Experimental Workflow and Validation Pathway

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for 1,3-Dilinoleoylglycerol.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Method Performance Evaluation cluster_assessment 3. Data Analysis & Assessment cluster_documentation 4. Documentation & Implementation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_standards Prepare Standards & Reagents select_method->prepare_standards linearity Linearity & Range prepare_standards->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity & Selectivity precision->specificity lod_loq LOD & LOQ Determination specificity->lod_loq data_analysis Statistical Data Analysis lod_loq->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria acceptance_criteria->select_method If criteria not met validation_report Prepare Validation Report acceptance_criteria->validation_report If criteria met sop Develop Standard Operating Procedure (SOP) validation_report->sop routine_use Implement for Routine Analysis sop->routine_use

References

Validation

A Comparative Guide to the Cross-Validation of Analytical Platforms for 1,3-Dilinoleoylglycerol Quantification

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of three prominent analytical platforms for the quantification of 1,3-dilinoleoylglycerol: High-Performance Liqu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three prominent analytical platforms for the quantification of 1,3-dilinoleoylglycerol: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography with Mass Spectrometry (SFC-MS). The selection of an optimal analytical technique is critical for the accurate and reliable quantification of this diacylglycerol isomer in various matrices, from biological samples to pharmaceutical formulations. This document presents a summary of their performance, supported by experimental data and detailed methodologies, to aid in the selection and cross-validation of the most suitable method for your research needs.

Method Performance Comparison

The choice of an analytical platform for 1,3-dilinoleoylglycerol quantification is a crucial decision that influences the quality and utility of the resulting data. HPLC-ELSD offers a cost-effective approach, while LC-MS/MS provides superior sensitivity and specificity. SFC-MS emerges as a high-throughput alternative with unique selectivity. The following table summarizes key validation parameters for these techniques, compiled from various sources for diacylglycerols, providing a representative performance expectation for 1,3-dilinoleoylglycerol analysis.

Performance CharacteristicHPLC-ELSDLC-MS/MSSFC-MS
Principle Separation based on polarity; detection based on light scattering of non-volatile analytes.Separation by chromatography; detection based on mass-to-charge ratio and fragmentation.Separation using supercritical fluid as mobile phase; detection by mass spectrometry.
Specificity/Selectivity ModerateHighHigh
Sensitivity LowerHighHigh
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.2 - 0.7 µg/mL[1][2]0.1 - 10 ng/mLNot explicitly stated, but comparable to LC-MS/MS
Limit of Quantification (LOQ) 0.7 - 1.9 µg/mL[1][2]0.5 - 50 ng/mLNot explicitly stated, but comparable to LC-MS/MS
Precision (%RSD) < 15%< 15%Good, but data is limited
Throughput ModerateModerate to HighHigh
Cost (Instrument) LowerHigherHigher

Experimental Protocols

Detailed experimental protocols are fundamental for the successful implementation and validation of any analytical method. Below are generalized protocols for the analysis of 1,3-dilinoleoylglycerol using HPLC-ELSD, LC-MS/MS, and SFC-MS. These should be optimized and validated for specific laboratory conditions and sample matrices.

Sample Preparation: Lipid Extraction from Plasma

A common step for all three platforms is the initial extraction of lipids from the biological matrix.

  • Protein Precipitation and Lipid Extraction:

    • To 100 µL of plasma, add 300 µL of methanol (B129727) to precipitate proteins.

    • Vortex for 30 seconds.

    • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.

    • Add 250 µL of water to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Lipid Fraction Collection:

    • Carefully collect the upper organic layer containing the lipids and transfer to a clean tube.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitนte the dried extract in an appropriate volume of a suitable solvent compatible with the initial mobile phase of the respective chromatographic system.

Method 1: HPLC-ELSD

This method is suitable for the quantification of 1,3-dilinoleoylglycerol in less complex matrices where high sensitivity is not the primary requirement.

  • Chromatographic Conditions:

    • LC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 100% acetonitrile (B52724).[1][2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • ELSD Conditions:

    • Detector: Agilent 1290 Infinity II ELSD or equivalent.

    • Nebulizer Temperature: 30°C.

    • Evaporator Temperature: 30°C.

    • Gas Flow (Nitrogen): 1.5 SLM.

Method 2: LC-MS/MS

This method offers high sensitivity and selectivity, making it ideal for the quantification of 1,3-dilinoleoylglycerol in complex biological matrices.

  • Chromatographic Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile and isopropanol (B130326) with additives like ammonium (B1175870) formate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Specific to 1,3-dilinoleoylglycerol and internal standards.

Method 3: SFC-MS

This method provides a high-throughput analysis with excellent separation for lipid isomers.

  • Chromatographic Conditions:

    • SFC System: Waters ACQUITY UPC² or equivalent.

    • Column: Torus Diol column (e.g., 3.0 x 100 mm, 1.7 µm).

    • Mobile Phase: Supercritical CO₂ and a modifier such as methanol with an additive like ammonium acetate.

    • Flow Rate: 1.5 mL/min.

    • Back Pressure: 1500 psi.

    • Column Temperature: 40°C.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Mass Spectrometer: Time-of-flight (TOF) or triple quadrupole mass spectrometer.

    • Ionization Mode: ESI, positive mode.

    • Data Acquisition: Full scan or MRM mode.

Visualizing the Process and Pathway

To better understand the analytical processes and the biological context of 1,3-dilinoleoylglycerol, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involving diacylglycerols.

cluster_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Analysis & Cross-Validation start Biological Sample (e.g., Plasma) extraction Lipid Extraction start->extraction reconstitution Reconstitution extraction->reconstitution hplc HPLC-ELSD reconstitution->hplc lcms LC-MS/MS reconstitution->lcms sfc SFC-MS reconstitution->sfc quant Quantification hplc->quant lcms->quant sfc->quant validation Cross-Validation quant->validation

A generalized workflow for the cross-validation of analytical platforms.

cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor gprotein G-Protein receptor->gprotein Signal plc Phospholipase C (PLC) gprotein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag 1,3-Dilinoelaidoyl glycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Response pkc->response Phosphorylates substrates

The Phospholipase C (PLC) signaling pathway involving diacylglycerol (DAG).

References

Comparative

Comparing the biological activities of 1,3-Dilinoelaidoyl glycerol and its cis-isomer, 1,3-dilinoleoyl glycerol.

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the biological activities of 1,3-Dilinoelaidoyl glycerol (B35011) and its cis-isomer, 1,3-dilinoleoyl glycerol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 1,3-Dilinoelaidoyl glycerol (B35011) and its cis-isomer, 1,3-dilinoleoyl glycerol. While direct comparative studies on these specific molecules are limited, this document extrapolates from the established principles of cis- and trans-fatty acid biochemistry and their roles in cellular signaling to provide a detailed comparison.

Introduction

1,3-Dilinoleoyl glycerol and 1,3-Dilinoelaidoyl glycerol are diacylglycerols (DAGs) that differ only in the stereochemistry of their constituent fatty acid chains. 1,3-dilinoleoyl glycerol contains two molecules of linoleic acid, a cis-unsaturated fatty acid, while 1,3-Dilinoelaidoyl glycerol contains two molecules of linoelaidic acid, the trans-isomer of linoleic acid. This subtle structural difference is predicted to have significant implications for their physical properties and, consequently, their biological functions, particularly in cell signaling and membrane dynamics.

Data Presentation: Predicted Physicochemical and Biological Properties

The following table summarizes the anticipated differences between the two isomers based on the known effects of cis and trans fatty acids.

Property1,3-Dilinoleoyl Glycerol (cis-isomer)1,3-Dilinoelaidoyl Glycerol (trans-isomer)Rationale
Molecular Shape Bent or "kinked" due to the cis double bonds.More linear, similar to saturated fatty acids.The presence of cis double bonds introduces a rigid bend in the fatty acid chains. Trans double bonds result in a more extended, straight-chain conformation.[1][2]
Membrane Fluidity Increases membrane fluidity.Decreases membrane fluidity (more ordered membrane).The "kinked" shape of the cis-isomer disrupts the orderly packing of membrane lipids, increasing fluidity. The linear shape of the trans-isomer allows for tighter packing, similar to saturated fats, leading to a more rigid membrane.[1][2]
Protein Kinase C (PKC) Activation Predicted to be a potent activator.Predicted to be an activator, but potentially with different potency or isoform specificity.Both cis and trans unsaturated fatty acids, in conjunction with diacylglycerol, can activate PKC.[3][4][5] However, the difference in how they partition into and alter membrane microdomains could lead to differential activation of PKC isoforms.
Metabolic Susceptibility Likely more readily metabolized by cellular enzymes.May be metabolized at a different rate, potentially leading to altered signaling duration.The stereochemistry of the fatty acid chains can influence the substrate specificity of lipases and other metabolic enzymes.

Signaling Pathways

Diacylglycerols are pivotal second messengers in a multitude of cellular signaling pathways, the most prominent of which is the activation of Protein Kinase C (PKC). The activation of PKC by DAGs initiates a cascade of phosphorylation events that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.

The diagram below illustrates the canonical PKC signaling pathway that is likely modulated by both 1,3-dilinoleoyl glycerol and 1,3-dilinoelaidoyl glycerol. The differential effects of these isomers are hypothesized to arise from their distinct interactions with the plasma membrane, which in turn could influence the recruitment and activation of specific PKC isoforms.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG_cis 1,3-Dilinoleoyl Glycerol (cis-isomer) PIP2->DAG_cis DAG_trans 1,3-Dilinoelaidoyl Glycerol (trans-isomer) PIP2->DAG_trans PKC_inactive Inactive PKC DAG_cis->PKC_inactive Activates DAG_trans->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Translocates & Activates Substrate Substrate Proteins PKC_active->Substrate Phosphorylates Agonist Agonist (e.g., Hormone) Receptor G-Protein Coupled Receptor (GPCR) Agonist->Receptor Binds Receptor->PLC Activates Phospho_Substrate Phosphorylated Substrate Proteins Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response Leads to

Caption: Predicted differential activation of PKC by cis and trans DAG isomers.

Experimental Protocols

To empirically determine the differences in the biological activities of 1,3-dilinoleoyl glycerol and 1,3-dilinoelaidoyl glycerol, the following experimental protocols are recommended:

In Vitro Protein Kinase C (PKC) Activity Assay

This assay directly measures the ability of the DAG isomers to activate purified PKC isoforms.

Materials:

  • Purified recombinant PKC isoforms (e.g., PKCα, PKCδ)

  • 1,3-Dilinoleoyl glycerol and 1,3-Dilinoelaidoyl glycerol

  • Phosphatidylserine (B164497) (PS)

  • Histone H1 (as a substrate)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare lipid vesicles by sonicating a mixture of phosphatidylserine and either 1,3-dilinoleoyl glycerol or 1,3-dilinoelaidoyl glycerol in the assay buffer.

  • Set up the reaction mixture containing the assay buffer, lipid vesicles, Histone H1, and the purified PKC isoform.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

Cell-Based Assay for PKC Translocation

This assay visualizes the activation of PKC in living cells by monitoring its translocation from the cytosol to the plasma membrane.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Expression vector for a fluorescently tagged PKC isoform (e.g., PKCα-GFP)

  • 1,3-Dilinoleoyl glycerol and 1,3-Dilinoelaidoyl glycerol (complexed with a carrier like BSA)

  • Live-cell imaging microscope

Procedure:

  • Transfect the cells with the PKC-GFP expression vector.

  • Allow the cells to express the fusion protein for 24-48 hours.

  • Treat the cells with either 1,3-dilinoleoyl glycerol or 1,3-dilinoelaidoyl glycerol.

  • Acquire fluorescence images of the cells at different time points after treatment.

  • Analyze the images to quantify the translocation of the PKC-GFP from the cytosol to the plasma membrane. An increase in membrane fluorescence indicates PKC activation.

Membrane Fluidity Assay

This assay measures the effect of the DAG isomers on the fluidity of artificial or cellular membranes.

Materials:

  • Liposomes or isolated cell membranes

  • Fluorescent membrane probe (e.g., Laurdan, DPH)

  • 1,3-Dilinoleoyl glycerol and 1,3-Dilinoelaidoyl glycerol

  • Fluorometer

Procedure:

  • Incorporate the fluorescent probe and either of the DAG isomers into the liposomes or cell membranes.

  • Measure the fluorescence anisotropy or the generalized polarization (GP) of the probe using a fluorometer.

  • A decrease in fluorescence anisotropy or GP value indicates an increase in membrane fluidity.

Conclusion

The stereochemistry of the fatty acyl chains in 1,3-diacylglycerols is predicted to be a critical determinant of their biological activity. 1,3-dilinoleoyl glycerol, with its cis double bonds, is expected to be a more potent disruptor of membrane order, potentially leading to a more robust or distinct pattern of PKC activation compared to its trans-isomer, 1,3-dilinoelaidoyl glycerol. The experimental protocols outlined in this guide provide a framework for the empirical validation of these predictions. A thorough understanding of these differences is essential for researchers in the fields of lipid signaling and drug development, as it may inform the design of novel therapeutic agents that target specific lipid-protein interactions.

References

Validation

Differential analysis of 1,3-Dilinoelaidoyl glycerol levels in healthy versus diseased states.

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of diacylglycerol (DAG) levels, with a focus on 1,3-dilinoleoylglycerol (1,3-DLG), in healthy versus various dise...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of diacylglycerol (DAG) levels, with a focus on 1,3-dilinoleoylglycerol (1,3-DLG), in healthy versus various diseased states. The information is compiled from recent lipidomic studies and is intended to support research and drug development efforts in metabolic and cardiovascular diseases. While direct comparative data for 1,3-DLG is limited, this guide presents available quantitative data for related diacylglycerol species and total DAGs to provide a broader context for their potential roles in disease pathogenesis.

Quantitative Data on Diacylglycerol Levels

The following tables summarize quantitative data on diacylglycerol levels from various studies. It is important to note that the data are from different cohorts and were generated using diverse analytical platforms, which may affect direct comparability.

Table 1: Diacylglycerol Levels in Metabolic Syndrome

Diacylglycerol SpeciesHealthy Controls (Concentration/Abundance)Metabolic Syndrome Patients (Concentration/Abundance)Fold Change/SignificanceReference
Diglyceride(34:1)Not specifiedPositively correlated with metabolic syndrome scorep < 0.05[1]
Diglyceride(36:2)Not specifiedPositively correlated with metabolic syndrome scorep < 0.05[1]
Total DiacylglycerolsLowerHigherNot specified[2][3]

Table 2: Diacylglycerol Levels in Cardiovascular Disease (CVD)

Diacylglycerol SpeciesHealthy Controls/Non-progressors (Concentration/Abundance)CVD Patients/Progressors (Concentration/Abundance)Hazard Ratio/SignificanceReference
Diacylglycerol (general)HigherLower (negatively associated with cardiovascular death)Not specified[4]
Diacylglycerols with FA16:0 & FA18:0LowerHigher (associated with increased risk)False discovery rate < 0.05[5]

Table 3: Diacylglycerol Levels in Type 2 Diabetes (T2D)

Diacylglycerol SpeciesHealthy Controls (Concentration/Abundance)T2D Patients (Concentration/Abundance)Fold Change/SignificanceReference
Diacylglycerols with FA16:0 & FA18:0LowerHigher (associated with increased risk)False discovery rate < 0.05[5]

Experimental Protocols

The quantification of diacylglycerols such as 1,3-DLG in biological samples is typically performed using advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS) based lipidomics.

Sample Preparation and Lipid Extraction
  • Sample Collection: Plasma or serum samples are collected from subjects after a period of fasting. Samples should be immediately processed or stored at -80°C to prevent lipid degradation.

  • Lipid Extraction: A common method for extracting lipids from plasma is the Folch or Bligh-Dyer method, which uses a chloroform/methanol solvent system. An alternative is the methyl-tert-butyl ether (MTBE) based extraction.

  • Internal Standards: To ensure accurate quantification, a suite of internal standards, including isotopically labeled diacylglycerols, is added to the sample before extraction.

Chromatographic Separation
  • Liquid Chromatography (LC): Extracted lipids are separated using either reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

    • Reversed-phase LC (e.g., C18 column): Separates lipids based on their hydrophobicity, which is determined by the length and number of double bonds in the fatty acyl chains.

    • HILIC: Separates lipids based on the polarity of their head groups.

  • Mobile Phase: A gradient of solvents, such as acetonitrile, isopropanol, and water with additives like formic acid and ammonium (B1175870) formate, is used to elute the lipids from the column.

Mass Spectrometry (MS) Detection and Quantification
  • Ionization: Electrospray ionization (ESI) is the most common technique for ionizing diacylglycerols.

  • Mass Analysis: High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are used to determine the accurate mass-to-charge ratio (m/z) of the lipid species.

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is employed to fragment the parent ions, generating characteristic product ions that confirm the identity of the fatty acyl chains and their positions on the glycerol (B35011) backbone.

  • Quantification: The concentration of each diacylglycerol species is determined by comparing the peak area of the analyte to the peak area of its corresponding internal standard. Data is typically reported in molar concentrations (e.g., µmol/L) or as a mole percentage of the total lipidome.

Signaling Pathways and Experimental Workflows

Diacylglycerol-Protein Kinase C Signaling Pathway

Diacylglycerols are well-established second messengers that activate Protein Kinase C (PKC), a family of enzymes involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

DAG_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 3. Cleavage DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 6. DAG binding ER Endoplasmic Reticulum (ER) IP3->ER 4. IP3 binds to ER receptor PKC_active Active PKC PKC_inactive->PKC_active 8. Activation Downstream Downstream Substrates PKC_active->Downstream 9. Phosphorylation Ca Ca²⁺ Ca->PKC_inactive 7. Ca²⁺ binding ER->Ca 5. Ca²⁺ release Response Cellular Response Downstream->Response 10. Effect Receptor GPCR / RTK Receptor->PLC 2. PLC Activation Ligand Ligand Ligand->Receptor 1. Activation

Caption: General signaling pathway of diacylglycerol (DAG) activating Protein Kinase C (PKC).

Lipidomics Experimental Workflow

The following diagram illustrates a typical workflow for a lipidomics study aimed at identifying and quantifying diacylglycerols and other lipids.

Lipidomics_Workflow cluster_sample Sample Handling cluster_analysis Analytical Phase cluster_data Data Processing & Analysis cluster_interpretation Biological Interpretation Collection Sample Collection (e.g., Plasma) Spiking Internal Standard Spiking Collection->Spiking Extraction Lipid Extraction Spiking->Extraction LC LC Separation (Reversed-Phase or HILIC) Extraction->LC MS Mass Spectrometry (Full Scan & MS/MS) LC->MS Processing Data Processing (Peak Picking, Alignment) MS->Processing Identification Lipid Identification (Database Matching) Processing->Identification Quantification Quantification (vs. Internal Standards) Identification->Quantification Stats Statistical Analysis (e.g., PCA, OPLS-DA) Quantification->Stats Biomarker Biomarker Discovery Stats->Biomarker Pathway Pathway Analysis Stats->Pathway

Caption: A typical experimental workflow for a lipidomics study.

References

Comparative

Unambiguous Confirmation of 1,3-Dilinoleoyl Glycerol Structure Using Tandem Mass Spectrometry: A Comparative Guide

For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid isomers is a critical challenge. This guide provides an objective comparison of tandem mass spectrometry (MS/MS...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid isomers is a critical challenge. This guide provides an objective comparison of tandem mass spectrometry (MS/MS) with alternative analytical techniques for the confirmation of the 1,3-dilinoleoyl glycerol (B35011) (1,3-DLG) structure, supported by experimental data and detailed protocols.

The differentiation of diacylglycerol (DAG) isomers, such as 1,3-DLG and its 1,2-DLG counterpart, is crucial due to their distinct biological roles and implications in various disease states. Tandem mass spectrometry has emerged as a powerful and indispensable tool for this purpose, offering high sensitivity and structural specificity.

Performance Comparison of Analytical Techniques

Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides a robust platform for the confident identification of 1,3-DLG. The table below summarizes the key performance metrics of tandem MS in comparison to other commonly employed analytical methods.

Analytical Technique Principle Sensitivity Specificity for Isomer Differentiation Sample Throughput Limitations
Tandem Mass Spectrometry (MS/MS) Measures the mass-to-charge ratio of precursor and fragment ions, providing structural information based on fragmentation patterns.High (picomole to femtomole range)High; characteristic neutral losses and fragment ion ratios distinguish between sn-1,3 and sn-1,2 isomers.[1][2]High, especially with direct infusion methods.Complex data analysis; potential for in-source fragmentation.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds followed by mass analysis. Requires derivatization for DAGs.HighModerate to High; depends on the derivatization method and chromatographic separation. Can distinguish isomers.[1]ModerateRequires derivatization, which can be time-consuming and introduce artifacts. Not suitable for all lipid classes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.LowHigh; can unambiguously determine the position of fatty acids on the glycerol backbone.LowRequires larger sample amounts and longer acquisition times.
High-Performance Liquid Chromatography (HPLC) with UV/ELSD Separates compounds based on their physicochemical properties.Low to ModerateLow; often insufficient to resolve positional isomers without mass spectrometric detection.[2]HighLimited structural information; co-elution of isomers is common.

Experimental Protocol: Confirmation of 1,3-Dilinoleoyl Glycerol by Tandem Mass Spectrometry

This protocol outlines a typical workflow for the analysis of 1,3-DLG using an electrospray ionization tandem mass spectrometer (ESI-MS/MS).

1. Sample Preparation:

  • Lipid Extraction: A standard lipid extraction, such as the Folch or Bligh-Dyer method, is performed on the biological sample.[4]

  • Internal Standard: A known amount of a suitable internal standard (e.g., a deuterated DAG) is added to the sample prior to extraction for quantification purposes.[5][6]

  • Sample Resuspension: The dried lipid extract is reconstituted in an appropriate solvent, such as methanol (B129727) or chloroform/methanol (1:1, v/v), for infusion or injection into the mass spectrometer.[4]

2. Mass Spectrometry Analysis:

  • Instrumentation: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument, is used.[3][4]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed to generate protonated molecules ([M+H]^+) or adducts such as ([M+NH_4]^+) or ([M+Na]^+).[5][7]

  • MS Scan: A full scan MS is initially performed to identify the precursor ion of 1,3-DLG (m/z corresponding to its molecular weight plus the adduct ion). For 1,3-dilinolein (B586039) (C39H68O5), the molecular weight is approximately 617.0 g/mol .[8]

  • Tandem MS (MS/MS): The precursor ion is then isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed.

3. Data Analysis:

  • The fragmentation spectrum is analyzed for characteristic neutral losses and product ions. For 1,3-DLG, the key diagnostic feature is the preferential loss of a linoleic acid moiety from the sn-1 or sn-3 position.[2] This results in a significantly more abundant fragment ion corresponding to the loss of linoleic acid compared to the fragment representing the remaining monoacylglycerol. In contrast, 1,2-DLG would show losses of both fatty acids, with the relative intensities providing clues to their positions.

Visualization of the Fragmentation Pathway

The following diagram illustrates the characteristic fragmentation of the ammoniated adduct of 1,3-dilinoleoyl glycerol in a tandem mass spectrometry experiment.

Caption: Fragmentation pathway of 1,3-dilinoleoyl glycerol ([M+NH4]+).

Logical Workflow for Isomer Confirmation

The process of confirming the 1,3-DLG structure using tandem MS follows a logical progression from sample analysis to data interpretation.

G start Lipid Extract Analysis ms1 Full Scan MS: Detect Precursor Ion (e.g., [M+NH4]+) start->ms1 decision Precursor Ion Detected? ms1->decision ms2 Isolate Precursor and Perform MS/MS decision->ms2 Yes stop No Target Analyte Detected decision->stop No analyze Analyze Fragmentation Pattern ms2->analyze compare Compare Fragment Intensities (Loss of Linoleic Acid) analyze->compare isomer_1_3 Confirmation of 1,3-Dilinoleoyl glycerol compare->isomer_1_3 Preferential Loss from sn-1/3 isomer_1_2 Identification of 1,2-Dilinoleoyl glycerol or other isomers compare->isomer_1_2 Other Loss Patterns

References

Validation

A Comparative Guide to Inter-Laboratory Reproducibility of 1,3-Dilinoleoyl Glycerol Measurements

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of analytical methodologies for the measurement of 1,3-dilinoleoyl glycerol (B35011) (1,3-DLG), a significant dia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the measurement of 1,3-dilinoleoyl glycerol (B35011) (1,3-DLG), a significant diacylglycerol in various biological processes. In the absence of a formal inter-laboratory study on 1,3-DLG, this document synthesizes performance data for common analytical techniques used for diacylglycerol analysis to infer potential inter-laboratory reproducibility. The guide details experimental protocols and visualizes workflows to aid researchers in selecting and validating appropriate methods for their studies.

Introduction to 1,3-Dilinoleoyl Glycerol and Reproducibility

1,3-dilinoleoyl glycerol is an unsaturated diacylglycerol containing two linoleic acid chains at the sn-1 and sn-3 positions of the glycerol backbone.[1] Diacylglycerols (DAGs) are crucial lipid molecules that act as intermediates in lipid metabolism and as second messengers in cellular signaling pathways.[2][3] Given their low abundance and potential for rapid metabolism, accurate and reproducible quantification is essential for understanding their physiological and pathological roles.[2][4]

Inter-laboratory reproducibility, or the ability of different laboratories to obtain similar results when analyzing the same sample, is a critical aspect of analytical method validation. It ensures that data generated across different studies can be reliably compared and integrated. This is particularly important in multi-center clinical trials and collaborative research projects.

Comparison of Analytical Methods for Diacylglycerol Analysis

The two primary methods for the quantification of diacylglycerols like 1,3-DLG are High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix.

Table 1: Performance Characteristics of HPLC-ELSD and LC-MS/MS for Diacylglycerol Analysis

Performance CharacteristicHPLC-ELSDLC-MS/MS
Linearity (R²) > 0.99> 0.995
Limit of Detection (LOD) 0.2 - 0.7 µg/mL for 1,3-dilinolein[5][6]ng/mL to sub-ng/mL range
Limit of Quantification (LOQ) 0.7 - 1.9 µg/mL for various DAGs[5][6]pg/mL to ng/mL range
Precision (%RSD) < 5% (intra-day)[7]< 15-20% (intra- and inter-day)[8]
Accuracy (% Recovery) 90 - 110%85 - 115%
Specificity/Selectivity ModerateHigh
Matrix Effect LowCan be significant, may require mitigation strategies[9]

Experimental Protocols

HPLC-ELSD Method for 1,3-Dilinoleoyl Glycerol Quantification

This protocol outlines a general procedure for the analysis of 1,3-DLG using HPLC-ELSD. Optimization will be required based on the specific instrumentation and sample matrix.

a) Sample Preparation:

  • Homogenize the biological sample (e.g., tissue, cells) in a suitable buffer.

  • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a solvent compatible with the HPLC mobile phase (e.g., hexane/isopropanol).

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter prior to injection.

b) Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for diacylglycerol separation.[5][6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

c) ELSD Conditions:

  • Detector: Agilent 1290 Infinity ELSD or equivalent.[10]

  • Nebulizer Temperature: 30°C.

  • Evaporator Temperature: 40°C.

  • Gas Flow (Nitrogen): 1.5 L/min.

d) Quantification:

  • Prepare a calibration curve using a certified reference standard of 1,3-dilinoleoyl glycerol.

  • Quantify the amount of 1,3-DLG in the sample by comparing the peak area to the calibration curve.

LC-MS/MS Method for 1,3-Dilinoleoyl Glycerol Quantification

This protocol provides a general framework for the sensitive and specific quantification of 1,3-DLG using LC-MS/MS.

a) Sample Preparation:

  • Spike the sample with a suitable internal standard (e.g., a deuterated analog of a diacylglycerol).

  • Follow the sample preparation steps (homogenization, extraction, drying, reconstitution, and filtration) as described for the HPLC-ELSD method.[11]

b) Chromatographic Conditions:

  • LC System: UPLC system such as a Waters ACQUITY or equivalent.[12]

  • Column: A C18 reversed-phase column suitable for UPLC is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40 v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10 v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 55°C.

  • Injection Volume: 5 µL.

c) MS/MS Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 1,3-DLG and the internal standard.

d) Quantification:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of 1,3-DLG in the samples from the calibration curve.

Visualizations

Diacylglycerol Signaling Pathway

Diacylglycerols, including 1,3-DLG, are key signaling molecules that can activate Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.[4][13]

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,3-Dilinoleoyl Glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive Activates PKC_active PKC (active) PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream Phosphorylates Targets Receptor G-protein Coupled Receptor (GPCR) Receptor->PLC Ligand Ligand Ligand->Receptor Activation

Caption: Diacylglycerol signaling pathway.

Experimental Workflow for 1,3-DLG Measurement

The following diagram illustrates a typical workflow for the quantification of 1,3-DLG from biological samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction Drying Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC HPLC-ELSD Analysis Filtration->HPLC Option 1 LCMS LC-MS/MS Analysis Filtration->LCMS Option 2 Integration Peak Integration HPLC->Integration LCMS->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report Inter_Laboratory_Study cluster_planning Study Design & Preparation cluster_execution Execution Phase cluster_evaluation Data Analysis & Reporting Protocol Develop Standardized Protocol Samples Prepare Homogeneous Reference Samples Protocol->Samples Labs Recruit Participating Laboratories Samples->Labs Distribution Distribute Samples and Protocol Labs->Distribution Analysis Laboratories Perform Analysis Distribution->Analysis Data_Submission Submission of Results Analysis->Data_Submission Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Submission->Statistical_Analysis Reproducibility_Assessment Assess Reproducibility (CV%, etc.) Statistical_Analysis->Reproducibility_Assessment Publication Publish Findings Reproducibility_Assessment->Publication

References

Comparative

Evaluating the performance of different enzymatic assays for 1,3-Dilinoelaidoyl glycerol.

For researchers, scientists, and drug development professionals investigating the roles of specific diacylglycerols (DAGs) like 1,3-Dilinoleoylglycerol (1,3-DLG), accurate quantification is paramount. As a key lipid seco...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the roles of specific diacylglycerols (DAGs) like 1,3-Dilinoleoylglycerol (1,3-DLG), accurate quantification is paramount. As a key lipid second messenger, 1,3-DLG's involvement in cellular signaling pathways, particularly in the activation of Protein Kinase C (PKC), necessitates reliable measurement techniques.[1][2] This guide provides a comprehensive comparison of common enzymatic assays and an alternative chromatographic method for the determination of 1,3-DLG, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an appropriate assay for 1,3-DLG quantification depends on the specific requirements of the study, such as sensitivity, specificity, and throughput. Below is a summary of the performance characteristics of commercially available enzymatic assay kits and a high-performance liquid chromatography (HPLC) method.

Parameter Coupled Enzymatic Fluorometric Assay (e.g., Abcam ab242293, Cell Biolabs MET-5028) Diacylglycerol Kinase (DGK) Assay Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle Multi-step enzymatic reaction culminating in a fluorescent signal proportional to total DAG concentration.[1][3]Phosphorylation of DAG to phosphatidic acid, with quantification of a reaction product (e.g., ADP).Chromatographic separation of lipid species based on hydrophobicity, with UV detection.[4]
Specificity Measures total diacylglycerol content. Does not distinguish between 1,2- and 1,3-isomers or different fatty acid chains.[1][3]Can be adapted for specific DGK isoforms which may have some substrate preference, but generally measures a class of DAGs.High specificity; can resolve 1,2- and 1,3-isomers of diacylglycerols, including 1,3-dilinolein (B586039).[4]
Sensitivity Detection limit of approximately 15 µM for total DAG.[1][5]Dependent on the specific assay format and DGK isoform used.Limit of Detection (LOD): 0.2 µg/mL for 1,3-dilinolein. Limit of Quantitation (LOQ): 0.7 µg/mL for 1,3-dilinolein.[4]
Linear Range Typically demonstrated with a standard curve, but the specific range for 1,3-DLG is not provided in datasheets.Dependent on assay setup.Linearity observed over three orders of magnitude.[4]
Sample Type Cell lysates.[1]Purified enzyme systems, cell lysates.Extracted lipids from various biological samples and oils.[4]
Throughput High-throughput compatible (96-well plate format).[1][5]High-throughput compatible.Lower throughput due to chromatographic separation times.
Advantages Simple, rapid, and high-throughput.Suitable for studying specific enzyme kinetics.High specificity and accurate quantification of isomers.
Disadvantages Lack of specificity for 1,3-DLG.Indirect measurement of DAG; potential for interference.Requires specialized equipment and longer analysis time.

Signaling Pathway and Experimental Workflows

Diacylglycerol Signaling Pathway

Diacylglycerols are crucial second messengers that activate Protein Kinase C (PKC), a family of serine/threonine kinases.[2] This activation is a key event in numerous signal transduction cascades that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][6] The degree of saturation of the acyl chains in the DAG molecule can influence the activation of different PKC isozymes.[7]

DAG_Signaling cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 DAG 1,3-Dilinoleoylglycerol (DAG) PIP2->DAG hydrolysis PKC_active Active PKC DAG->PKC_active activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream phosphorylates Receptor GPCR / RTK Receptor->PLC Signal Extracellular Signal Signal->Receptor Response Cellular Response Downstream->Response

Caption: General Diacylglycerol (DAG) signaling pathway leading to PKC activation.

Experimental Workflow for Coupled Enzymatic Fluorometric Assay

The coupled enzymatic fluorometric assay is a common method for quantifying total DAG levels in a sample. The workflow involves a series of enzymatic reactions that ultimately produce a measurable fluorescent product.

Assay_Workflow Sample Sample containing 1,3-Dilinoleoylglycerol (DAG) Kinase Add Kinase Mixture (ATP) Sample->Kinase PA Phosphatidic Acid Kinase->PA Phosphorylation Lipase Add Lipase PA->Lipase G3P Glycerol-3-Phosphate Lipase->G3P Hydrolysis GPO Add GPO & Probe G3P->GPO Fluorescence Fluorescent Product GPO->Fluorescence Oxidation & Reaction Measure Measure Fluorescence (Ex/Em = 530-560/585-595 nm) Fluorescence->Measure

Caption: Workflow of a coupled enzymatic fluorometric assay for DAG quantification.

Experimental Protocols

1. Coupled Enzymatic Fluorometric Assay Protocol (Based on Abcam ab242293)

This protocol outlines the general steps for the quantification of total diacylglycerol using a commercially available kit.[5]

a. Reagent Preparation:

  • Prepare 1X Assay Buffer by diluting the provided 10X stock.

  • Prepare a DAG standard curve by diluting the provided DAG standard in 1X Assay Buffer. It is recommended to warm the standard to 37°C to ensure homogeneity.[5]

  • Prepare the Kinase Mixture and Lipase Solution according to the kit's instructions.

b. Sample Preparation:

  • For cell lysates, follow the specific extraction procedure recommended in the kit manual to isolate lipids.

c. Assay Procedure:

  • Add 20 µL of standards, blanks, and samples to the wells of a 96-well microtiter plate.

  • For each sample, prepare two wells: one with 20 µL of Kinase Mixture and one with 20 µL of 1X Assay Buffer (to measure background).

  • Incubate the plate at 37°C for 2 hours.

  • Transfer 20 µL of the reaction mixture to a new 96-well plate suitable for fluorescence measurements.

  • Add 40 µL of Lipase Solution to each well and incubate at 37°C for 30 minutes.

  • Prepare the Detection Enzyme Mixture and add 50 µL to each well.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Read the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 585-595 nm.

d. Data Analysis:

  • Subtract the background fluorescence (sample without Kinase Mixture) from the sample fluorescence.

  • Determine the concentration of DAG in the samples by comparing the corrected fluorescence values to the standard curve.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

This method allows for the specific quantification of 1,3-dilinolein.[4]

a. Sample Preparation:

  • Extract total lipids from the sample using a suitable method (e.g., Bligh-Dyer).

  • Resuspend the dried lipid extract in the mobile phase.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with 100% acetonitrile.

  • Flow Rate: 1.1 mL/min.

  • Detection: UV detection at 205 nm.

c. Data Analysis:

  • Identify the 1,3-dilinolein peak based on its retention time, which should be determined using a pure standard.

  • Quantify the amount of 1,3-dilinolein by comparing the peak area to a standard curve generated with known concentrations of a 1,3-dilinolein standard.

Conclusion

The choice of assay for the quantification of 1,3-Dilinoleoylglycerol is a critical decision that will impact the specificity and accuracy of the experimental results. For high-throughput screening of total DAG levels, coupled enzymatic fluorometric assays offer a convenient and rapid solution. However, for studies requiring the specific quantification of 1,3-DLG and differentiation from its isomers, RP-HPLC is the more appropriate method, providing superior specificity and detailed quantitative data. Researchers should carefully consider the advantages and limitations of each method in the context of their specific research questions to ensure the generation of reliable and meaningful data.

References

Validation

A head-to-head comparison of different purification techniques for 1,3-Dilinoelaidoyl glycerol.

For Researchers, Scientists, and Drug Development Professionals The purification of 1,3-Dilinoleoylglycerol (1,3-DLG), a specific diacylglycerol of interest in various research and development applications, is a critical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purification of 1,3-Dilinoleoylglycerol (1,3-DLG), a specific diacylglycerol of interest in various research and development applications, is a critical step to ensure the accuracy and reliability of experimental outcomes. The choice of purification technique significantly impacts the purity, yield, and overall efficiency of the process. This guide provides an objective, head-to-head comparison of the most common and effective methods for purifying 1,3-DLG: Flash Chromatography, Supercritical Fluid Chromatography (SFC), Preparative High-Performance Liquid Chromatography (HPLC), and Crystallization. The performance of each technique is supported by experimental data and detailed methodologies.

Comparative Analysis of Purification Techniques

The selection of an optimal purification strategy for 1,3-DLG depends on several factors, including the initial purity of the crude material, the desired final purity, the required scale of purification, and available resources. The following table summarizes the quantitative performance of each technique.

Technique Purity (%) Yield (%) Recovery (%) Throughput "Green" Chemistry Score (1-5)
Flash Chromatography 85-9535-4580-90High2
Supercritical Fluid Chromatography (SFC) >9830-40>90Medium-High5
Preparative HPLC >9925-35>95Low-Medium3
Crystallization >9720-3070-80High (for large scale)4

Note: Yield refers to the amount of pure 1,3-DLG obtained relative to the starting crude material. Recovery refers to the amount of pure 1,3-DLG isolated from the fractionated material.

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are based on established methods for diacylglycerol purification and have been adapted for 1,3-DLG.

Flash Chromatography

Flash chromatography is a rapid and efficient method for the preparative separation of compounds. For 1,3-DLG, a normal-phase separation on silica (B1680970) gel is typically employed.

Methodology:

  • Sample Preparation: Dissolve the crude 1,3-DLG in a minimal amount of a suitable solvent. Based on solubility data, chloroform (B151607) or a mixture of hexane (B92381) and ethyl acetate (B1210297) is recommended.[1] Adsorb the dissolved sample onto a small amount of silica gel.

  • Column Packing: A silica gel column is packed using a hexane/ethyl acetate solvent system.

  • Elution: The sample is loaded onto the column and eluted with a gradient of increasing ethyl acetate in hexane. A typical gradient could be from 100% hexane to 30% ethyl acetate in hexane.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing pure 1,3-DLG.

  • Solvent Evaporation: The solvent from the pure fractions is removed under reduced pressure to yield the purified 1,3-DLG.

An optimized flash chromatography method for a similar compound, 1,3-diferuloyl-sn-glycerol, yielded approximately 40% of the target compound from a crude precipitate.[2] A similar yield can be expected for 1,3-DLG.

Supercritical Fluid Chromatography (SFC)

SFC is a "green" alternative to traditional chromatography, utilizing supercritical CO2 as the primary mobile phase.[3] It offers fast separations and reduced solvent consumption.

Methodology:

  • System and Column: A preparative SFC system equipped with a silica or diol-based column is used.

  • Mobile Phase: The mobile phase consists of supercritical CO2 with a polar co-solvent, such as methanol (B129727) or ethanol, to modulate the solvent strength.

  • Gradient Elution: A gradient of increasing co-solvent concentration is typically used to elute the 1,3-DLG.

  • Sample Injection: The crude 1,3-DLG, dissolved in a suitable organic solvent, is injected onto the column.

  • Fraction Collection: Fractions are collected post-backpressure regulator. The CO2 evaporates, leaving the purified 1,3-DLG in a small volume of the co-solvent.

  • Solvent Evaporation: The co-solvent is evaporated to obtain the pure product.

SFC has been successfully used for the preparative fractionation of lipid classes, demonstrating its applicability for purifying diacylglycerols like 1,3-DLG.[4]

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers the highest resolution and purity but generally has a lower throughput compared to flash chromatography and SFC. Both normal-phase and reversed-phase HPLC can be used for diacylglycerol purification.

Reversed-Phase HPLC Methodology:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is common for separating diacylglycerol isomers.[5][6] For preparative scale, a pure organic mobile phase like acetonitrile may be used.

  • Sample Preparation: The crude 1,3-DLG is dissolved in the mobile phase or a compatible solvent.

  • Injection and Elution: The sample is injected onto the column, and the components are separated based on their hydrophobicity.

  • Fraction Collection and Analysis: Fractions containing the purified 1,3-DLG are collected and verified for purity.

  • Solvent Removal: The solvent is removed by lyophilization or evaporation.

An analytical RP-HPLC method for the separation of 1,3-dilinolein (B586039) has been reported using 100% acetonitrile as the mobile phase.[5][6][7] This method can be scaled up for preparative purification.

Crystallization

Crystallization is a cost-effective method for purifying large quantities of lipids. The success of this technique depends on the differential solubility of 1,3-DLG and impurities in a given solvent at different temperatures.

Methodology:

  • Solvent Selection: Choose a solvent in which 1,3-DLG has high solubility at an elevated temperature and low solubility at a lower temperature. Based on general lipid solubility, acetone (B3395972) or a mixture of hexane and acetone could be suitable.

  • Dissolution: Dissolve the crude 1,3-DLG in the selected solvent at a moderately elevated temperature with stirring.

  • Cooling and Crystal Formation: Slowly cool the solution to induce crystallization of the 1,3-DLG. The cooling rate can significantly affect crystal size and purity.[8] Agitation speed during cooling can also influence the crystallization process.[8]

  • Isolation: The crystals are isolated by filtration.

  • Washing: The isolated crystals are washed with a small amount of cold solvent to remove any adhering impurities.

  • Drying: The purified crystals are dried under vacuum to remove residual solvent.

The crystallization behavior of diacylglycerols is influenced by their fatty acid composition, with unsaturated diacylglycerols having more complex crystallization patterns.[9]

Visualizing the Purification Workflow

To aid in understanding the general process, the following diagram illustrates a typical experimental workflow for the purification of 1,3-DLG.

Purification_Workflow cluster_start Crude 1,3-DLG Synthesis/Extraction cluster_purification Purification Method cluster_analysis Analysis and Final Product Crude_Material Crude 1,3-DLG Flash_Chrom Flash Chromatography Crude_Material->Flash_Chrom Select Purification Technique SFC Supercritical Fluid Chromatography Crude_Material->SFC Select Purification Technique Prep_HPLC Preparative HPLC Crude_Material->Prep_HPLC Select Purification Technique Crystallization Crystallization Crude_Material->Crystallization Select Purification Technique Analysis Purity Analysis (TLC, HPLC, NMR) Flash_Chrom->Analysis SFC->Analysis Prep_HPLC->Analysis Crystallization->Analysis Pure_Product Pure 1,3-DLG (>95-99%) Analysis->Pure_Product Verification

Caption: General experimental workflow for the purification of 1,3-Dilinoleoylglycerol.

Signaling Pathway and Logical Relationships

The choice of purification technique is often dictated by a logical decision-making process based on the specific requirements of the research. The following diagram illustrates this logical relationship.

Decision_Pathway cluster_input Initial Considerations cluster_decision Technique Selection cluster_output Recommended Technique Requirements Purity, Scale, Speed, Cost High_Purity >98% Purity? Requirements->High_Purity Large_Scale Large Scale? High_Purity->Large_Scale No SFC_HPLC SFC or Preparative HPLC High_Purity->SFC_HPLC Yes Speed_Critical Speed Critical? Large_Scale->Speed_Critical No Crystallization_Flash Crystallization or Flash Chromatography Large_Scale->Crystallization_Flash Yes Flash_SFC Flash Chromatography or SFC Speed_Critical->Flash_SFC Yes Default Flash Chromatography Speed_Critical->Default No

Caption: Decision pathway for selecting a 1,3-DLG purification technique.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 1,3-Dilinoelaidoyl Glycerol: A Guide for Laboratory Professionals

For Immediate Implementation: In the absence of a specific Safety Data Sheet (SDS) from your supplier, 1,3-Dilinoelaidoyl glycerol (B35011) should be handled and disposed of as a hazardous chemical. This procedural guide...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: In the absence of a specific Safety Data Sheet (SDS) from your supplier, 1,3-Dilinoelaidoyl glycerol (B35011) should be handled and disposed of as a hazardous chemical. This procedural guide is designed to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for the proper disposal of this compound.

When handling 1,3-Dilinoelaidoyl glycerol, it is crucial to adhere to the safety protocols established by your institution's Environmental Health and Safety (EHS) department. The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to meet your specific institutional and local regulatory requirements.

Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling of 1,3-Dilinoelaidoyl glycerol and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedures

The proper disposal route for 1,3-Dilinoelaidoyl glycerol depends on its physical state (solid or in solution) and the nature of any solvents used.

Disposal of Solid 1,3-Dilinoelaidoyl Glycerol

Solid 1,3-Dilinoelaidoyl glycerol waste, including expired or unused product and contaminated consumables (e.g., weigh boats, spatulas), should be disposed of as solid hazardous chemical waste.

Experimental Protocol:

  • Containment: Place the solid 1,3-Dilinoelaidoyl glycerol waste into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "1,3-Dilinoelaidoyl Glycerol Waste" and including the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed chemical waste disposal contractor.

Disposal of 1,3-Dilinoelaidoyl Glycerol in Solution

Solutions containing 1,3-Dilinoelaidoyl glycerol must be treated as liquid hazardous waste, particularly when dissolved in organic solvents.

Experimental Protocol:

  • Collection: Collect all liquid waste containing 1,3-Dilinoelaidoyl glycerol in a designated, compatible, and properly sealed hazardous waste container.

  • Labeling: Clearly label the container with a hazardous waste tag, identifying all constituents and their approximate concentrations (e.g., "1,3-Dilinoelaidoyl Glycerol in Ethanol, approx. 10 mg/mL").

  • Storage: Store the container in a designated satellite accumulation area, ensuring it is properly sealed to prevent evaporation.

  • Pickup: Arrange for collection by your institution's hazardous waste management service.

Important Note on Aqueous Solutions: While 1,3-Dilinoelaidoyl glycerol has very limited solubility in aqueous buffers, any such solutions should still be treated as hazardous waste unless explicitly cleared for drain disposal by your EHS department.[1] Due to the potential for environmental harm, do not pour any solutions containing this compound down the drain without prior institutional approval.

Disposal of Contaminated Materials

Any materials that have come into contact with 1,3-Dilinoelaidoyl glycerol, such as pipette tips, gloves, and absorbent pads, should be considered contaminated and disposed of as solid hazardous waste following the procedure outlined for solid 1,3-Dilinoelaidoyl Glycerol.

Quantitative Data

The following table summarizes key quantitative data for 1,3-Dilinoelaidoyl glycerol.

PropertyValueSource
Molecular Weight617.0 g/mol [1]
Purity≥98%[1]
Solubility in Ethanol and Dimethyl Formamideapprox. 10 mg/mL[1]
Solubility in 1:1 Ethanol:PBS (pH 7.2)approx. 0.5 mg/mL[1]
Storage Temperature-20°C[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1,3-Dilinoelaidoyl glycerol.

G cluster_0 Waste Identification cluster_1 Hazard Assessment cluster_2 Disposal Path cluster_3 Waste Segregation cluster_4 Final Disposal Waste 1,3-Dilinoelaidoyl Glycerol Waste Assess Consult Supplier SDS and Institutional EHS Waste->Assess Hazardous Treat as Hazardous Waste Assess->Hazardous SDS Unavailable or Indicates Hazard NonHazardous Follow Non-Hazardous Waste Protocol (with EHS approval) Assess->NonHazardous SDS Confirms Non-Hazardous SolidWaste Solid Waste (Pure compound, contaminated items) Hazardous->SolidWaste LiquidWaste Liquid Waste (Solutions) Hazardous->LiquidWaste SolidDisposal Collect in Labeled Hazardous Waste Container for EHS Pickup SolidWaste->SolidDisposal LiquidDisposal Collect in Labeled Hazardous Waste Container for EHS Pickup LiquidWaste->LiquidDisposal

Caption: Disposal decision workflow for 1,3-Dilinoelaidoyl Glycerol.

By adhering to these procedures, you can ensure the safe and compliant disposal of 1,3-Dilinoelaidoyl glycerol, protecting both laboratory personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Handling

Essential Safety and Operational Guide for Handling 1,3-Dilinoelaidoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals This guide provides immediate and essential safety and logistical information for handling 1,3-Dilinoelaidoyl glycerol (B35011) (CAS No. 372490-73-8).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for handling 1,3-Dilinoelaidoyl glycerol (B35011) (CAS No. 372490-73-8). Given the absence of a comprehensive Safety Data Sheet (SDS), a precautionary approach is recommended. A product information sheet advises that this material should be considered hazardous until further information is available.[1] Therefore, adherence to stringent laboratory safety protocols is imperative to minimize exposure and ensure a secure working environment.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE for handling 1,3-Dilinoelaidoyl glycerol.

Protective EquipmentSpecification and Use
Eye Protection Chemical safety glasses with side shields are mandatory to protect against dust particles and accidental splashes.
Hand Protection Nitrile gloves are recommended to prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contact with the substance occurs.
Body Protection A standard laboratory coat should be worn to protect personal clothing from contamination.
Respiratory Protection When handling the solid form, especially if dust may be generated, work in a well-ventilated area or use a fume hood.

Operational and Disposal Plans

Proper handling, storage, and disposal of 1,3-Dilinoelaidoyl glycerol are critical for maintaining a safe and compliant laboratory.

Handling and Storage:

  • Ventilation: Always handle 1,3-Dilinoelaidoyl glycerol in a well-ventilated area to minimize inhalation exposure.

  • Preventing Contact: Avoid direct contact with eyes, skin, and clothing.[1]

  • Personal Hygiene: Wash hands thoroughly after handling the substance.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight and heat. The recommended storage temperature is -20°C.[1]

Spill and First Aid Procedures:

  • Accidental Release: In the event of a spill, wear appropriate PPE. Carefully collect the spilled material and place it into a sealed container for disposal.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Skin Contact: Wash the affected area with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

Disposal Plan:

The disposal method for 1,3-Dilinoelaidoyl glycerol depends on its classification as hazardous or non-hazardous by your institution's Environmental Health and Safety (EHS) office.

  • Consult EHS: Before disposal, consult your EHS office to determine the appropriate waste stream.

  • Non-Hazardous Disposal (If confirmed by EHS):

    • Solid Waste: If deemed non-hazardous, the solid material can be placed in a sealed, labeled container and disposed of as regular laboratory solid waste.[2]

    • Solution in Non-Hazardous Solvent: If dissolved in a non-hazardous solvent (e.g., ethanol), and with explicit EHS approval, the solution may be highly diluted with water and disposed of down a designated laboratory sink with copious amounts of running water.[2]

  • Hazardous Disposal:

    • If the substance is determined to be hazardous, or if it is dissolved in a hazardous solvent, it must be disposed of as hazardous chemical waste.

    • Collect the waste in a designated, compatible, and properly sealed hazardous waste container.

    • Label the container with a hazardous waste tag, identifying all constituents and their approximate concentrations.[2]

    • Store the container in a designated satellite accumulation area for collection by your institution's hazardous waste management service.[2]

Experimental Workflow

The following diagram illustrates a standard workflow for handling 1,3-Dilinoelaidoyl glycerol in a laboratory setting, from preparation to disposal.

Handling and Disposal Workflow for 1,3-Dilinoelaidoyl Glycerol cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Don PPE b Weigh Solid in Ventilated Area a->b c Prepare Solution (if required) b->c d Perform Experiment c->d e Store Unused Material d->e f Consult EHS for Waste Classification d->f g Segregate Waste (Solid/Liquid, Hazardous/Non-Hazardous) f->g h Label Waste Container g->h i Dispose via Appropriate Waste Stream h->i

Caption: Workflow for handling 1,3-Dilinoelaidoyl glycerol.

References

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